Diethanolamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOFJZWUDZJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884752 | |
| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14426-21-2 | |
| Record name | Diethanolamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14426-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-iminobis-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(hydroxyethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHANOLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI45OUW092 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Laboratory Synthesis of Diethanolamine Hydrochloride
This whitepaper provides a comprehensive technical guide for the synthesis of diethanolamine (B148213) hydrochloride in a laboratory setting. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It outlines the core chemical principles, detailed experimental protocols, and data presentation in a structured format.
Introduction
Diethanolamine hydrochloride (DEA·HCl) is the hydrochloride salt of diethanolamine. It is a valuable chemical intermediate in various industrial and research applications. The synthesis of DEA·HCl is a fundamental acid-base neutralization reaction, which is straightforward and yields a high-purity product when conducted under controlled conditions. This guide will detail a reliable and common laboratory-scale synthesis method.
Reaction Principle
The synthesis of this compound is based on the exothermic neutralization reaction between diethanolamine, a secondary amine and a diol, and the strong acid, hydrochloric acid. Diethanolamine acts as a base, and its lone pair of electrons on the nitrogen atom readily accepts a proton from hydrochloric acid to form the diethanolammonium ion, which then pairs with the chloride ion to form the salt.
Reaction: HN(CH₂CH₂OH)₂ + HCl → [H₂N⁺(CH₂CH₂OH)₂]Cl⁻
Materials and Reagents
The following table summarizes the necessary reagents and their key properties for the synthesis of this compound.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Concentration | Key Properties |
| Diethanolamine | C₄H₁₁NO₂ | 105.14 | ≥99.0% | Colorless to pale yellow viscous liquid or solid.[1] |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Corrosive, strong acid with pungent odor. |
| Ethanol (B145695) | C₂H₅OH | 46.07 | Anhydrous | Used for purification by recrystallization. |
Experimental Protocol: Synthesis of this compound
This section provides a detailed step-by-step procedure for the synthesis of this compound.
4.1. Reaction Setup
A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask should be placed in an ice-water bath to control the reaction temperature.
4.2. Acid Addition
-
Place 52.57 g (0.5 mol) of diethanolamine into the three-necked round-bottom flask.
-
Under constant and vigorous stirring, slowly add 49.3 mL (0.6 mol, a slight excess) of concentrated (37%) hydrochloric acid dropwise from the dropping funnel.
-
The addition of hydrochloric acid is highly exothermic, and the temperature of the reaction mixture should be carefully monitored and maintained below 40 °C by adjusting the rate of addition and utilizing the ice bath.[2] The formation of white clouds of acidic vapor may be observed during this process.[3]
4.3. Reaction Completion and Isolation of Crude Product
-
After the complete addition of hydrochloric acid, the reaction mixture is stirred for an additional hour at room temperature to ensure the reaction goes to completion.
-
The resulting solution is then concentrated under reduced pressure using a rotary evaporator to remove the bulk of the water and excess hydrochloric acid. This will yield the crude this compound, which may be a viscous liquid or a semi-solid.
Experimental Protocol: Purification by Recrystallization
To obtain high-purity this compound, the crude product is purified by recrystallization.
-
Dissolution: The crude this compound is transferred to an Erlenmeyer flask. A minimal amount of hot anhydrous ethanol is added, and the mixture is heated gently on a hot plate with stirring until the solid completely dissolves.[2]
-
Crystallization: The hot solution is allowed to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield of the purified product, the flask can subsequently be placed in an ice bath for a couple of hours.[2]
-
Crystal Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.[2]
-
Washing: The collected crystals are washed with a small amount of ice-cold anhydrous ethanol to remove any residual impurities.[2]
-
Drying: The purified white crystals of this compound are dried under vacuum to remove any remaining solvent.
Visualization of the Synthesis and Purification Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of the Reaction
The following diagram illustrates the logical relationship of the acid-base neutralization reaction.
Caption: Acid-base neutralization reaction for this compound synthesis.
References
An In-depth Technical Guide to Diethanolamine Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Diethanolamine (B148213) hydrochloride is an organic compound with the chemical formula C4H11NO2·HCl. It presents as a white crystalline solid that is soluble in water.[1] This compound is a versatile chemical intermediate, utilized as a building block in the synthesis of various pharmaceuticals and chemicals, and is also found in personal care products due to its buffering and emulsifying properties.[1]
Core Chemical and Physical Properties
The fundamental properties of diethanolamine hydrochloride are summarized below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C4H12ClNO2 or C4H11NO2·HCl | [1][2][3][4][5][6][7] |
| Molecular Weight | 141.60 g/mol | [1][2][3][5][6][8] |
| CAS Number | 14426-21-2 | [1][2][3][9] |
| Appearance | White crystalline solid; may appear as a colorless to yellow/orange clear liquid | [1][3][4][6][10] |
| Melting Point | -26 °C | [1][4][10] |
| Boiling Point | 239.4 °C at 760 mmHg | [1][4] |
| Density | 1.261 g/mL at 25 °C | [1][6][9][10][11][12] |
| Refractive Index | n20/D 1.517 | [1][4][6][9][10][12] |
| Flash Point | >230 °F (>110 °C) | [1][6][10][11] |
| Vapor Pressure | 0.00104 mmHg at 25 °C | [1][4] |
| Water Solubility | Soluble | [1][3][6][8][10] |
| pKa (of Diethanolamine) | 8.88 at 25 °C | [13] |
| EINECS Number | 238-396-4 | [1][4][7] |
Chemical Structure
This compound is the hydrochloride salt of diethanolamine. The structure consists of a central nitrogen atom bonded to two hydroxyethyl (B10761427) groups (-CH2CH2OH) and two hydrogen atoms, forming a secondary ammonium (B1175870) cation. This cation is ionically bonded to a chloride anion (Cl-). The presence of hydroxyl groups and the ionic nature of the hydrochloride make the compound highly polar and water-soluble.[3][14]
-
IUPAC Name: 2,2'-Iminodiethanol hydrochloride[2]
-
SMILES: C(CO)NCCO.Cl[5]
-
InChI: InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H[3][5]
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. CAS 14426-21-2: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | 14426-21-2 [amp.chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. labsolu.ca [labsolu.ca]
- 9. This compound | CAS#:14426-21-2 | Chemsrc [chemsrc.com]
- 10. This compound CAS#: 14426-21-2 [m.chemicalbook.com]
- 11. chem-lab.be [chem-lab.be]
- 12. 二乙醇胺,用于分析,EMSURE® 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Diethanolamine - Wikipedia [en.wikipedia.org]
The Versatile Role of Diethanolamine Hydrochloride in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diethanolamine (B148213) hydrochloride, the salt of the bifunctional organic compound diethanolamine, serves as a stable and water-soluble precursor in a variety of organic reactions. Its utility stems from the controlled release of diethanolamine, a potent nucleophile and base, upon neutralization. This guide provides an in-depth exploration of the mechanisms of action, key applications, and detailed experimental protocols involving diethanolamine hydrochloride, offering valuable insights for professionals in chemical research and drug development.
Core Concepts: Mechanism of Action
This compound [(HOCH₂CH₂)₂NH₂]⁺Cl⁻ primarily functions as a latent form of diethanolamine (DEA). In its salt form, the lone pair of electrons on the nitrogen atom is protonated, rendering it non-nucleophilic. The mechanism of its action in organic reactions is therefore intrinsically linked to the in-situ generation of free diethanolamine through neutralization with a base.
1. In-Situ Generation of Diethanolamine: The most common mechanism involves the addition of a base to a reaction mixture containing this compound. The base, typically a tertiary amine like triethylamine (B128534) or an inorganic base such as sodium carbonate, deprotonates the diethanolammonium cation, liberating the free secondary amine. This allows for controlled introduction of the reactive diethanolamine into the reaction system.
2. Role as a Precursor in Complex Synthesis: this compound is a key starting material in the synthesis of more complex molecules, including pharmaceutical intermediates and metal complexes. Its stability and ease of handling make it a preferred choice over the more hygroscopic and viscous free base, diethanolamine.
Applications in Organic Synthesis
The applications of this compound are diverse, ranging from the synthesis of heterocyclic compounds to the preparation of organometallic complexes.
Synthesis of N-Substituted Piperazines
This compound can be utilized as a precursor for the synthesis of N-substituted piperazine (B1678402) derivatives, which are important scaffolds in many pharmaceutical agents. A common strategy involves the reaction of diethanolamine, generated in situ, with a suitable bis-electrophile.
Preparation of Palladium Complexes
Diethanolamine acts as a ligand in the formation of palladium complexes, which are themselves useful catalysts in various cross-coupling reactions. The hydrochloride salt can be used as the starting material for the diethanolamine ligand. For instance, the reaction of a palladium(II) salt with diethanolamine affords the trans-[PdCl₂(DEA)₂] complex.[1][2] This complex has been studied for its potential catalytic activity.
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving diethanolamine and its hydrochloride salt.
Protocol 1: Synthesis of trans-Dichlorobis(diethanolamine-N)palladium(II)
This protocol describes the synthesis of a palladium(II) complex using diethanolamine. While the literature often refers to using diethanolamine directly, this procedure can be adapted for this compound by including an initial neutralization step.
Materials:
-
Palladium(II) chloride (PdCl₂) or Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
Diethanolamine (DEA) or this compound
-
(If using hydrochloride) Triethylamine (TEA)
-
Diethyl ether
Procedure:
-
If using this compound: Dissolve this compound (2.0 mmol) in ethanol (20 mL). Add triethylamine (2.0 mmol) dropwise with stirring to neutralize the salt and generate free diethanolamine.
-
If using diethanolamine: Dissolve diethanolamine (2.0 mmol) in ethanol (20 mL).
-
In a separate flask, dissolve the palladium salt (PdCl₂ or K₂PdCl₄, 1.0 mmol) in a minimal amount of ethanol. Gentle heating may be required.
-
Slowly add the palladium salt solution to the diethanolamine solution with constant stirring.
-
A precipitate will form. Stir the reaction mixture at room temperature for 2-4 hours.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol followed by diethyl ether.
-
Dry the resulting solid in a desiccator to obtain the trans-[PdCl₂(DEA)₂] complex.
Quantitative Data:
| Reactant (Palladium Salt) | Reactant (Amine) | Molar Ratio (Pd:DEA) | Typical Yield | Reference |
| PdCl₂ or K₂PdCl₄ | Diethanolamine | 1:2 | >90% | [1][2] |
Diagram:
Protocol 2: Representative Synthesis of an N-Arylpiperazine Derivative via In-Situ Neutralization
This protocol provides a representative, generalized procedure for the synthesis of an N-arylpiperazine derivative, illustrating the concept of in-situ neutralization of this compound.
Materials:
-
This compound
-
A substituted aniline (B41778)
-
A suitable bis-electrophile (e.g., a dihaloalkane)
-
Triethylamine (TEA)
-
A high-boiling solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the substituted aniline (1.0 eq), and DMF.
-
Add triethylamine (2.2 eq) to the mixture to neutralize the this compound and the aniline hydrochloride that will form in situ.
-
Heat the mixture to 80-100 °C with stirring.
-
Slowly add the bis-electrophile (1.0 eq) dropwise over 30 minutes.
-
Maintain the reaction at 100-120 °C for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-arylpiperazine derivative.
Quantitative Data (Hypothetical):
| Diethanolamine Source | Aniline Derivative | Bis-electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethanolamine HCl | 4-Fluoroaniline | 1,2-Dibromoethane | TEA | DMF | 110 | 18 | 65-75 |
Diagram:
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily serving as a stable and convenient source of diethanolamine. Its application in the preparation of organometallic complexes and as a precursor for heterocyclic compounds highlights its importance in the synthesis of high-value molecules for the pharmaceutical and chemical industries. The ability to generate the reactive free amine in situ allows for greater control and flexibility in designing synthetic routes. Future research may further expand the utility of this readily available compound in novel synthetic methodologies.
References
- 1. Synthesis, structure, and hydrolytic reaction of trans-dichlorobis(diethanolamine-N)palladium(II) with N-acetylated L-histidylglycine dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure, and hydrolytic reaction of trans-dichlorobis(diethanolamine-N)palladium(II) with N-acetylated L-histidylglycine dipeptide - FAU CRIS [cris.fau.de]
Solubility Profile of Diethanolamine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of diethanolamine (B148213) hydrochloride in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize diethanolamine hydrochloride in their work.
Introduction
This compound is the salt form of diethanolamine, a secondary amine and a diol. Its solubility in different solvent systems is a critical physicochemical property that influences its application in various chemical syntheses and pharmaceutical formulations. Understanding the solubility profile is essential for process development, formulation design, and ensuring the desired concentration of the active molecule in a given medium.
While this compound is known to be soluble in water, its solubility in organic solvents is less documented. This guide aims to consolidate available data and provide a framework for determining its solubility in relevant organic media.
Quantitative Solubility Data
Quantitative data on the solubility of this compound in common organic solvents is sparse in publicly available literature. Most sources provide qualitative descriptions rather than specific numerical values. The following table summarizes the available qualitative information.
| Solvent | IUPAC Name | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |
| Methanol | Methanol | Soluble | Data not available |
| Ethanol | Ethanol | Soluble | Data not available |
| Acetone | Propan-2-one | Data not available | Data not available |
| Isopropanol | Propan-2-ol | Data not available | Data not available |
It is important to note that the lack of specific quantitative data necessitates experimental determination for applications requiring precise concentrations.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Polarity of the Solvent: As a salt, this compound is a polar compound. According to the "like dissolves like" principle, it is expected to have better solubility in more polar organic solvents such as alcohols (methanol, ethanol) compared to non-polar solvents.
-
Temperature: The solubility of solids in liquids generally increases with temperature. However, the extent of this increase is specific to the solute-solvent system and needs to be determined experimentally.
-
Presence of Water: The presence of even small amounts of water in an organic solvent can significantly increase the solubility of a hydrophilic salt like this compound due to its high affinity for water.
-
pH of the Medium: While less relevant in non-aqueous organic solvents, any residual water and the acidic nature of the hydrochloride salt can influence the overall solvation environment.
Experimental Protocols for Solubility Determination
For accurate and reliable solubility data, experimental determination is crucial. The following section outlines a general experimental workflow and specific methodologies that can be adapted for determining the solubility of this compound in organic solvents.
General Experimental Workflow
The determination of solubility typically involves creating a saturated solution at a specific temperature, followed by the quantitative analysis of the solute concentration in that solution.
Caption: A generalized workflow for the experimental determination of solubility.
Gravimetric Method
The gravimetric method is a straightforward technique for determining the solubility of a non-volatile solute in a volatile solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid precipitation or dissolution due to temperature changes.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry container. Carefully evaporate the solvent under reduced pressure or in a fume hood at a controlled temperature.
-
Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried this compound residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100
Analytical Methods for Concentration Determination
For more precise measurements or when dealing with complex mixtures, analytical techniques can be employed to determine the concentration of this compound in the saturated solution.
4.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and sensitive method for quantifying the concentration of this compound.
Methodology:
-
Preparation of Saturated Solution and Sampling: Follow steps 1-3 as described in the gravimetric method.
-
Sample Preparation: Dilute the collected supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument.
-
HPLC Analysis: Inject the diluted sample into an HPLC system equipped with an appropriate column (e.g., a C18 column for reversed-phase chromatography) and a suitable detector (e.g., a UV detector, as this compound may have some UV absorbance, or a more universal detector like a refractive index detector).
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area or height to a calibration curve prepared from standard solutions of known concentrations.
-
Calculation: Calculate the original solubility, accounting for the dilution factor.
4.3.2. Gas Chromatography (GC)
Gas chromatography can also be used, particularly if derivatization is employed to improve the volatility and thermal stability of diethanolamine.
Methodology:
-
Preparation of Saturated Solution and Sampling: Follow steps 1-3 as described in the gravimetric method.
-
Derivatization: React the diethanolamine in the supernatant with a suitable derivatizing agent to form a more volatile and thermally stable compound.
-
GC Analysis: Inject the derivatized sample into a GC system equipped with an appropriate column and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Quantification: Quantify the derivatized diethanolamine by comparing its peak area to that of derivatized standards.
-
Calculation: Calculate the original solubility, taking into account the derivatization reaction and any dilution steps.
Logical Relationships in Solubility Determination
The choice of experimental method and the factors influencing solubility are interconnected. The following diagram illustrates these relationships.
Caption: Interrelationships between compound properties, influencing factors, and determination methods for solubility.
Conclusion
While there is a lack of readily available quantitative data on the solubility of this compound in organic solvents, this guide provides a framework for its experimental determination. By understanding the factors that influence solubility and employing appropriate analytical methods, researchers can obtain the precise data needed for their specific applications. The provided experimental protocols offer a starting point for developing robust in-house methods for solubility assessment. For critical applications, it is strongly recommended to perform experimental verification of solubility.
An In-depth Technical Guide to the NMR and Mass Spectrometry Data Analysis of Diethanolamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for diethanolamine (B148213) hydrochloride. It includes detailed experimental protocols, data interpretation, and visual workflows to support researchers in the identification and characterization of this compound.
Introduction
Diethanolamine hydrochloride is the salt form of diethanolamine, an organic compound used in a variety of industrial and pharmaceutical applications.[1] Accurate characterization of its chemical structure and purity is essential for its use in research and drug development. This guide details the analytical techniques of NMR and mass spectrometry for the definitive identification of this compound.
Chemical Structure and Properties
-
Chemical Name: 2,2'-Iminodiethanol hydrochloride
-
Synonyms: Diethanolammonium chloride, Bis(2-hydroxyethyl)ammonium chloride[1]
-
Molecular Formula: C₄H₁₂ClNO₂[2]
-
Molecular Weight: 141.60 g/mol
-
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are particularly informative.
NMR Data Presentation
The following tables summarize the expected chemical shifts for this compound. The data is based on typical values for diethanolamine, with expected downfield shifts for the protons and carbons adjacent to the protonated amine group.
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| -CH₂-N | ~3.2 ppm | Triplet | 4H |
| -CH₂-O | ~3.9 ppm | Triplet | 4H |
| -NH₂⁺- | Variable | Broad Singlet | 2H |
| -OH | Variable | Singlet | 2H |
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| -CH₂-N | ~51 ppm |
| -CH₂-O | ~59 ppm |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.
-
Solvent Selection: Deuterium oxide (D₂O) is a suitable solvent for this compound. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Sample Volume: The final volume should be approximately 0.6-0.7 mL to ensure a sample height of 4-5 cm in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.
NMR Data Acquisition:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for data acquisition.
-
¹H NMR Parameters:
-
Pulse Angle: 30-90°
-
Acquisition Time: 2-4 seconds
-
Number of Scans: 8-16 scans are typically sufficient.
-
Referencing: The residual solvent peak can be used for calibration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound.
Mass Spectrometry Data Presentation
Table 3: ESI-MS Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 106.0868 | Protonated diethanolamine (base) |
| [M+Na]⁺ | 128.0687 | Sodium adduct of diethanolamine |
Note: In positive ion mode ESI-MS, the hydrochloride salt will dissociate, and the free amine will be detected as the protonated molecule or other adducts.
Expected Fragmentation Pattern
Under collision-induced dissociation (CID) in MS/MS experiments, the protonated diethanolamine molecule is expected to fragment. The primary fragmentation pathway involves the loss of water or cleavage of the C-C or C-N bonds.
Experimental Protocol for Mass Spectrometry
This protocol describes the general procedure for obtaining an ESI-mass spectrum of this compound.
Sample Preparation:
-
Concentration: Prepare a dilute solution of this compound in a suitable solvent at a concentration of approximately 1-10 µg/mL.
-
Solvent System: A mixture of methanol (B129727) and water is a common solvent system for ESI-MS. A small amount of a volatile acid like formic acid can be added to promote protonation in positive ion mode.
Mass Spectrometry Data Acquisition:
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-300.
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Nebulizing Gas: Nitrogen is commonly used as the nebulizing and drying gas.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for the analysis of this compound using NMR and MS.
Caption: NMR Spectroscopy Experimental Workflow.
Caption: Mass Spectrometry Experimental Workflow.
References
Proper Handling and Storage of Diethanolamine Hydrochloride: A Technical Guide for the Research Laboratory
Abstract
This technical guide provides a comprehensive overview of the proper handling and storage procedures for Diethanolamine hydrochloride in a research laboratory setting. It is intended for researchers, scientists, and drug development professionals who may work with this compound. This document outlines the potential hazards, recommended personal protective equipment, safe handling protocols, appropriate storage conditions, and emergency procedures. All quantitative data is summarized in structured tables for ease of reference, and a logical workflow for safe handling is presented visually using a Graphviz diagram.
Introduction
This compound (CAS No: 14426-21-2) is a chemical compound used in various research and development applications.[1] Due to its potential health hazards, including skin and eye irritation, and potential for organ damage through prolonged or repeated exposure, it is imperative that this substance is handled and stored with the utmost care to ensure the safety of laboratory personnel and the integrity of the research. This guide synthesizes information from safety data sheets and chemical safety literature to provide a detailed protocol for its safe use.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
Table 1: Hazard Classification of this compound
| Hazard Class | GHS Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage. |
| Specific target organ toxicity — repeated exposure | H373: May cause damage to organs through prolonged or repeated exposure. |
| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects. |
Inhalation of this compound can cause irritation to the lungs and respiratory system.[2] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H12ClNO2[1] |
| Molecular Weight | 141.6 g/mol [4] |
| Appearance | White, crystalline solid or colorless to yellow, syrupy liquid.[5] |
| Melting Point | 73°C (lit.)[1] |
| Boiling Point | 140°C/2mmHg (lit.)[1] |
| Density | 1.261 g/cm³ at 25 °C (lit.)[4] |
| Solubility | Soluble in water.[6] |
| Hygroscopicity | Hygroscopic; keep container tightly sealed.[2][7] |
Safe Handling Protocols
Adherence to strict handling protocols is paramount to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Eye Wash and Safety Shower: A readily accessible and functional eye wash station and safety shower must be available in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles. A face shield may be required for splash hazards.[1][5] |
| Skin Protection | A lab coat must be worn. Handle with gloves. Recommended glove materials include Butyl, Nitrile, Neoprene, Polyvinyl Chloride, and Viton.[1][3][5] Gloves must be inspected prior to use and disposed of properly after use.[1] |
| Respiratory Protection | If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.[4] |
General Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Read the Safety Data Sheet (SDS) thoroughly.
-
Weighing and Transferring: Conduct all weighing and transferring operations within the chemical fume hood to contain any dust or vapors. Avoid the formation of dust and aerosols.[1]
-
Solution Preparation: When dissolving, add the solid this compound to the solvent slowly.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[8] Clean all contaminated surfaces.
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
Storage Conditions
-
Container: Store in a tightly closed, suitable container in a dry and well-ventilated place.[1][8] The material is hygroscopic and will absorb moisture from the air.[2][7]
-
Temperature: Store in a cool place.[1] Recommended storage temperature is typically at room temperature unless otherwise specified on the product label.
-
Inert Atmosphere: For long-term color stability, storage under an inert atmosphere is recommended.[7]
Chemical Incompatibility
This compound is incompatible with the following substances and should not be stored in close proximity to them:
-
Strong Oxidizing Agents: Reacts violently with agents such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[5]
-
Strong Acids: Incompatible with strong acids like hydrochloric, sulfuric, and nitric acid.[5]
-
Strong Bases: Not compatible with strong bases such as sodium hydroxide (B78521) and potassium hydroxide.[5]
-
Other Incompatible Materials: Aldehydes, ketones, acrylates, organic anhydrides, organic halides, formates, and oxalates.[5] It is also corrosive to aluminum, copper, zinc, and galvanized iron.[5]
Emergency Procedures
In the event of an emergency, follow these procedures and always seek medical attention.
Table 4: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
In case of a spill, evacuate the area and prevent further spread of the material. Use an inert absorbent material to clean up the spill and dispose of it as hazardous waste.[3]
Waste Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Store waste in clearly labeled, closed containers.[3]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a research laboratory.
Caption: Logical workflow for the safe handling of this compound.
Conclusion
The safe handling and storage of this compound are critical for protecting laboratory personnel and the research environment. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and ensure the safe and effective use of this compound. It is the responsibility of the Principal Investigator to ensure all laboratory personnel are trained on these procedures before working with this compound.[3]
References
- 1. Page loading... [wap.guidechem.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 8. carlroth.com [carlroth.com]
Thermodynamic Properties of Diethanolamine Hydrochloride: A Technical Guide for Computational Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine (B148213) (DEA) and its derivatives are prevalent in various industrial and pharmaceutical applications. For computational chemists and drug development professionals, a thorough understanding of the thermodynamic properties of these molecules is paramount for accurate modeling and simulation of their behavior in biological and chemical systems. Diethanolamine hydrochloride (DEA·HCl), the salt formed from the reaction of diethanolamine with hydrochloric acid, is of particular interest due to its solubility and stability in aqueous environments, which are often relevant in pharmaceutical formulations and biological studies.
This technical guide provides a concise overview of the available thermodynamic data for this compound. Due to the limited availability of experimental data for the hydrochloride salt, this guide also includes data for the parent compound, Diethanolamine, and discusses the theoretical implications of protonation on these properties.
Thermodynamic Data
The thermodynamic properties of a compound are essential for predicting its stability, reactivity, and interactions. Key parameters include heat capacity, enthalpy of formation, and Gibbs free energy of formation.
This compound (Diethanolammonium Chloride)
Experimental data for the thermodynamic properties of solid this compound are scarce in publicly available literature. However, properties in aqueous solutions have been investigated. Specifically, the apparent molar heat capacities and apparent molar volumes have been determined.[1] From these, the standard partial molar heat capacities and volumes for the diethanolammonium ion ((HOC₂H₄)₂NH₂⁺) can be derived.
Table 1: Standard Partial Molar Properties of Aqueous Diethanolammonium Ion
| Temperature (K) | Standard Partial Molar Volume, V° (cm³·mol⁻¹) | Standard Partial Molar Heat Capacity, C°p (J·K⁻¹·mol⁻¹) |
| 283.15 | 86.1 | 185 |
| 298.15 | 87.5 | 188 |
| 313.15 | 88.5 | 193 |
| 328.15 | 89.1 | 199 |
Data derived from Allred, G. C., & Woolley, E. M. (1981). Thermodynamic properties of aqueous diethanolamine (DEA), N,N-dimethylethanolamine (DMEA), and their chloride salts: apparent molar heat capacities and volumes at temperatures from 283.15 to 328.15 K. Canadian Journal of Chemistry, 59(19), 2755-2760.
Diethanolamine (Parent Compound)
For computational studies, it is often useful to have the thermodynamic data of the parent amine. These values can serve as a baseline for theoretical calculations of the protonated species.
Table 2: Thermodynamic Properties of Diethanolamine (Solid)
| Property | Value | Units | Reference |
| Standard Molar Heat Capacity (Cp,solid) at 298.15 K | 137 | J·K⁻¹·mol⁻¹ | [2] |
| Standard Enthalpy of Formation (ΔfH°solid) at 298.15 K | -493.8 ± 2.6 | kJ·mol⁻¹ | [2] |
Note on Enthalpy and Gibbs Free Energy of Formation of this compound:
Direct experimental values for the standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°) of solid this compound were not found in the surveyed literature. For computational purposes, these values can be estimated. One approach is to use the experimental enthalpy of formation of solid Diethanolamine and calculate the enthalpy change of the acid-base reaction with hydrogen chloride in the solid state, which can be approximated using computational chemistry methods. The Gibbs free energy of formation can be subsequently estimated using the Gibbs-Helmholtz equation if the standard entropy (S°) is also calculated.
The NIST WebBook contains data for the gas-phase free energy of reaction for the clustering of a protonated diethanolamine molecule with a neutral diethanolamine molecule, but not the standard Gibbs free energy of formation of the protonated species itself.[3][4]
Experimental Protocols
The determination of thermodynamic properties is rooted in precise experimental measurements. Below are summaries of the methodologies used to obtain the data presented.
Determination of Apparent Molar Heat Capacities and Volumes
The data for this compound in Table 1 were derived from measurements of apparent molar heat capacities (Cp,φ) and apparent molar volumes (Vφ).[1]
-
Apparatus: A Picker flow microcalorimeter and a vibrating tube densimeter were used for these measurements.[1]
-
Methodology:
-
Solutions of this compound in water were prepared at various molalities.
-
The specific heat capacities and densities of these solutions were measured at different temperatures (283.15 K to 328.15 K).[1]
-
The apparent molar properties were calculated from the experimental data.
-
The experimental results were analyzed using Young's Rule in conjunction with the Guggenheim form of the extended Debye-Hückel equation to account for ionic interactions and chemical relaxation effects.[1]
-
These calculations yielded the standard partial molar heat capacities and volumes for the diethanolammonium ion.[1]
-
Determination of Enthalpy of Formation (for Diethanolamine)
The standard enthalpy of formation of solid Diethanolamine was determined by combustion calorimetry.[2]
-
Apparatus: A combustion calorimeter.
-
Methodology:
-
A known mass of solid Diethanolamine is combusted in an excess of oxygen within a calorimetric bomb.
-
The heat released during the combustion reaction is measured by observing the temperature change of the surrounding water bath.
-
From the heat of combustion, the standard enthalpy of formation is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
Workflow for Thermodynamic Property Determination
The following diagram illustrates a general workflow for the experimental and computational determination of thermodynamic properties of a compound like this compound.
Conclusion
References
An In-depth Technical Guide to Diethanolamine Hydrochloride for Chemical Synthesis Beginners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine (B148213) hydrochloride (DEA·HCl) is a versatile and economically significant bifunctional molecule widely employed as a foundational building block in organic synthesis. As the hydrochloride salt of diethanolamine, it offers enhanced stability and handling properties compared to its free base form. This guide provides a comprehensive overview of its chemical properties, key synthetic transformations, and its role in the development of pharmaceutically relevant compounds. The information presented herein is intended for an audience with a foundational understanding of organic chemistry, including researchers, scientists, and professionals in the field of drug development.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of all reagents and products is paramount for safe and effective laboratory practice. The following tables summarize key data for diethanolamine hydrochloride and two common products derived from it: bis(2-chloroethyl)amine (B1207034) hydrochloride and morpholine (B109124).
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Bis(2-chloroethyl)amine hydrochloride | Morpholine |
| CAS Number | 14426-21-2[1] | 821-48-7[2] | 110-91-8[3] |
| Molecular Formula | C₄H₁₂ClNO₂[1] | C₄H₁₀Cl₃N[2] | C₄H₉NO[3] |
| Molecular Weight | 141.60 g/mol [4] | 178.48 g/mol [5] | 87.12 g/mol [3] |
| Appearance | White crystalline solid[4] | White to beige crystalline powder[2][6] | Colorless, hygroscopic liquid[7][8] |
| Melting Point | -26 °C[4] | 212-214 °C[6] | -5 °C[8] |
| Boiling Point | 239.4 °C at 760 mmHg[4] | 204.2 °C at 760 mmHg[9] | 128-129 °C[8] |
| Density | 1.261 g/mL at 25 °C[4] | Not available | 1.003 g/mL at 20 °C[8] |
| Solubility | Soluble in water[4] | Soluble in water[2] | Miscible with water[8] |
Table 2: Safety and Hazard Data
| Compound | GHS Hazard Statements | Precautionary Statements |
| This compound | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause damage to organs through prolonged or repeated exposure. Harmful to aquatic life with long lasting effects.[10] | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/eye protection/face protection.[10] |
| Bis(2-chloroethyl)amine hydrochloride | Harmful if swallowed. Causes severe skin burns and eye damage. Suspected of causing genetic defects.[11] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection.[12] |
| Morpholine | Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. Suspected of damaging fertility or the unborn child.[13] | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Do not breathe mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[13] |
Key Synthetic Applications
This compound serves as a crucial precursor in the synthesis of various heterocyclic compounds and alkylating agents. Two prominent examples are the synthesis of bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard, and morpholine, a widely used solvent and chemical intermediate.
Synthesis of Bis(2-chloroethyl)amine Hydrochloride (Nitrogen Mustard)
The conversion of diethanolamine to bis(2-chloroethyl)amine hydrochloride is a classic example of nucleophilic substitution, where the hydroxyl groups are replaced by chlorine atoms. This transformation is typically achieved using thionyl chloride (SOCl₂). The resulting product is a potent bifunctional alkylating agent and a key intermediate in the synthesis of various chemotherapeutic drugs.
Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[12]
-
Reagent Addition: Cool the flask in an ice bath. Slowly add 51.0 mL of thionyl chloride dropwise to the stirred solution. A solid suspension will form immediately.
-
Reaction: After the addition is complete, warm the mixture to 50°C to dissolve the suspension. Heat the reaction mixture to reflux and maintain for 3 hours with stirring. A crystalline solid of the product will precipitate during this time.[12]
-
Work-up: Cool the reaction mixture to room temperature. Carefully add 20 mL of methanol (B129727) to quench any excess thionyl chloride.[12]
-
Isolation: Remove the solvents under reduced pressure. A white crystalline material, bis(2-chloroethyl)amine hydrochloride, is obtained.
-
Purification (Optional): The product can be further purified by recrystallization from methanol/ether.[12]
-
Yield: A quantitative yield of 53.0 g is expected.
-
¹H NMR (DMSO-d₆): Chemical shifts will be observed for the protons on the chloroethyl groups.
-
¹³C NMR: Signals corresponding to the carbon atoms of the chloroethyl groups will be present.[7][13]
Synthesis of Morpholine
Morpholine is a valuable heterocyclic compound with numerous applications in organic synthesis and as a corrosion inhibitor. It can be synthesized from this compound through an intramolecular dehydration-cyclization reaction. This process typically requires high temperatures and an acidic catalyst.
Disclaimer: This protocol involves high temperatures and corrosive materials and should only be performed by trained professionals with appropriate safety measures in place.
-
Formation of this compound: To 62.5 g of diethanolamine in a round-bottom flask, add concentrated hydrochloric acid until a pH of 1 is reached (approximately 50-60 mL).[2]
-
Dehydration and Cyclization: Heat the this compound solution to drive off water until the internal temperature reaches 200-210 °C. Maintain this temperature for 15 hours.[2]
-
Isolation of Morpholine Hydrochloride: Allow the mixture to cool to 160 °C and pour it into a dish to solidify.[2]
-
Freebasing: Scrape the solid morpholine hydrochloride and mix it with 50 g of calcium oxide.[2]
-
Distillation: Transfer the paste to a distillation apparatus and distill to obtain crude morpholine.[2]
-
Purification: Dry the crude morpholine over potassium hydroxide, followed by refluxing over sodium metal and fractional distillation. Collect the fraction boiling at 126-129 °C.[2]
-
Yield: A yield of 35-50% can be expected.[2]
References
- 1. Page loading... [guidechem.com]
- 2. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 [chemicalbook.com]
- 7. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 8. northmetal.net [northmetal.net]
- 9. This compound | CAS#:14426-21-2 | Chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. redox.com [redox.com]
Diethanolamine hydrochloride as a precursor in the synthesis of N-monophenylpiperazine
An In-depth Overview for Chemical Research and Pharmaceutical Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-phenylpiperazine, a crucial intermediate in the pharmaceutical industry. The primary synthetic route discussed utilizes diethanolamine (B148213) as the foundational precursor, which is converted into a reactive intermediate followed by cyclization with aniline (B41778). This document details the underlying chemical transformations, provides established experimental protocols, and presents quantitative data to support process optimization.
Introduction
N-phenylpiperazine and its derivatives are significant structural motifs found in a wide array of approved pharmaceuticals, including antipsychotic, antidepressant, and antihistaminic agents. The piperazine (B1678402) ring's unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. Consequently, robust and scalable synthetic routes to N-arylpiperazines are of high interest to the drug development community.
A prevalent and effective method for constructing the N-arylpiperazine scaffold involves building the piperazine ring from a suitable aniline and a derivative of diethanolamine.[1] This approach is generally categorized into a two-stage process: the conversion of diethanolamine into a more reactive bis(2-haloethyl)amine intermediate, and the subsequent cyclization of this intermediate with aniline to yield the final product.
Overall Synthetic Pathway
The synthesis of N-phenylpiperazine from diethanolamine proceeds through two principal stages:
-
Formation of a Bis(2-haloethyl)amine Intermediate: Diethanolamine is first activated by converting its hydroxyl groups into leaving groups, typically halides (e.g., chloride, bromide). This is commonly achieved by reacting diethanolamine with reagents such as thionyl chloride (SOCl₂) or hydrobromic acid (HBr) to form bis(2-chloroethyl)amine (B1207034) or bis(2-bromoethyl)amine, respectively.[2][3] These intermediates are often generated and used in situ or isolated as their stable hydrochloride salts.
-
Cyclization with Aniline: The bis(2-haloethyl)amine intermediate then undergoes a nucleophilic substitution reaction with aniline. The aniline nitrogen atom displaces the two halide leaving groups in succession, forming the six-membered piperazine ring and yielding N-phenylpiperazine.[4][5]
The overall transformation is depicted in the reaction pathway diagram below.
Experimental Protocols
The following protocols are representative methods derived from established procedures for the synthesis of N-phenylpiperazine and its analogues.[2][3][4][5]
Protocol 1: Synthesis of bis(2-chloroethyl)amine Hydrochloride from Diethanolamine
This procedure details the conversion of diethanolamine to its chlorinated intermediate using thionyl chloride.
-
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a gas outlet to a trap.
-
Heating mantle.
-
Diethanolamine.
-
Thionyl chloride (SOCl₂).
-
Chloroform (CHCl₃) or another suitable solvent.
-
-
Procedure:
-
In a three-necked flask, charge diethanolamine and the chosen solvent (e.g., CHCl₃).
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise via the dropping funnel while maintaining the temperature. The reaction is exothermic.
-
After the addition is complete, slowly warm the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture. The product, bis(2-chloroethyl)amine hydrochloride, will often precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under a vacuum.
-
Protocol 2: Synthesis of N-Phenylpiperazine via Cyclization
This protocol describes the reaction of the intermediate with aniline to form the final product.[4][5]
-
Materials and Equipment:
-
Reaction vessel (e.g., three-necked flask or dedicated reactor) with a mechanical stirrer, condenser, and temperature controller.
-
bis(2-chloroethyl)amine hydrochloride.
-
Aniline.
-
Aqueous sodium hydroxide (B78521) or potassium hydroxide solution (e.g., 30%).
-
Apparatus for vacuum distillation.
-
-
Procedure:
-
Charge the reaction vessel with aniline and bis(2-chloroethyl)amine hydrochloride. According to published methods, this reaction can be run neat (without solvent).[4][5]
-
Heat the mixture to a temperature between 160-250°C. The reactants will fuse, and the cyclization will occur in the molten state.[4][5]
-
Maintain the reaction at the target temperature for 2.5 to 6 hours.[5]
-
After the reaction is complete, cool the mixture.
-
Carefully add an aqueous alkaline solution (e.g., 30% NaOH) to neutralize the N-phenylpiperazine hydrochloride salt and any remaining acidic components.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water.
-
Purify the crude product by vacuum distillation to obtain N-phenylpiperazine of high purity.[4][5]
-
Quantitative Data Summary
The following table summarizes quantitative data derived from patent literature describing the solvent-free cyclization of aniline with bis(2-chloroethyl)amine hydrochloride.[4][5]
| Molar Ratio (Aniline : Intermediate) | Reaction Temperature (°C) | Reaction Time (hours) | Purity (HPLC) | Yield (%) | Reference |
| 1.0 : 1.0-2.0 | 160 | 6 | 99.4% | 78.2% | [5] |
| 1.0 : 1.0-2.0 | 170 | 5 | 99.2% | 77.6% | [5] |
| 1.0 : 1.0-2.0 | 180 | 4 | 99.0% | 79.5% | [4] |
| 1.0 : 1.0-2.0 | 190 | 3 | 99.3% | 80.2% | [4] |
| 1.0 : 1.0-2.0 | 210 | 3 | 99.3% | 77.9% | [4] |
| 1.0 : 1.0-2.0 | 230 | 2.5 | 99.2% | 77.3% | [5] |
Experimental Workflow Visualization
The logical flow of the synthesis, from starting materials to the final purified product, is outlined in the diagram below.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 4. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 5. CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents [patents.google.com]
Technical Guide: A Proposed Synthesis of Diethanolammonium-Tetrachloridopalladate(II) from Diethanolamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium complexes are of significant interest in various fields of chemistry, including catalysis for organic synthesis, materials science, and medicinal chemistry. The tetrachloropalladate(II) anion, [PdCl₄]²⁻, is a common and versatile precursor for the synthesis of numerous palladium-based catalysts and materials. By pairing this anion with functional organic cations, such as diethanolammonium, it is possible to create novel compounds with unique solubility, stability, and reactivity profiles.
The diethanolammonium cation, derived from diethanolamine (B148213), introduces hydrophilicity and hydrogen-bonding capabilities, which can influence the crystal packing and reactivity of the resulting salt. This technical guide presents a proposed, in-depth protocol for the preparation of diethanolammonium-tetrachloridopalladate(II) using readily available starting materials: palladium(II) chloride and diethanolamine hydrochloride.
Physicochemical Data of Reactants and Product
Quantitative data for the starting materials are presented below. Since specific experimental data for the target complex is not available in published literature, calculated values and expected properties based on analogous compounds are provided for the product.
Table 1: Properties of Starting Materials
| Property | Palladium(II) Chloride (PdCl₂) | This compound ((HOCH₂CH₂)₂NH₂Cl) |
| Molecular Formula | PdCl₂ | C₄H₁₂ClNO₂ |
| Molecular Weight | 177.33 g/mol | 141.59 g/mol |
| Appearance | Dark red or brown powder | White crystalline solid |
| Melting Point | 679 °C (decomposes) | 93-96 °C |
| Solubility | Insoluble in water, soluble in HCl and aqueous alkali chlorides | Soluble in water |
Table 2: Calculated and Expected Properties of Diethanolammonium-Tetrachloridopalladate(II)
| Property | Value / Description |
| IUPAC Name | Bis(diethanolammonium) tetrachloropalladate(II) |
| Molecular Formula | C₈H₂₄Cl₄N₂O₄Pd |
| Molecular Weight | 496.58 g/mol |
| Theoretical % C | 19.35 % |
| Theoretical % H | 4.87 % |
| Theoretical % N | 5.64 % |
| Appearance | Expected to be a brown, reddish-brown, or olive-green crystalline solid (by analogy to (NH₄)₂[PdCl₄])[1] |
| Solubility | Expected to be soluble in water. |
Table 3: Expected Spectroscopic Data for [(HOCH₂CH₂)₂NH₂]₂[PdCl₄]
| Spectrum Type | Expected Features |
| Infrared (IR) | O-H Stretch: Broad absorption band around 3300-3400 cm⁻¹. N-H Stretch: Absorption bands for the secondary ammonium (B1175870) ion (R₂NH₂⁺) in the 2700-3100 cm⁻¹ region. C-H Stretch: Bands around 2850-2960 cm⁻¹. Pd-Cl Stretch: Characteristic strong absorption(s) in the far-infrared region, typically around 300-360 cm⁻¹, indicative of the [PdCl₄]²⁻ anion. |
| ¹H NMR (in D₂O) | -CH₂-N⁺H₂-: Expected as a triplet around 3.3-3.5 ppm. -CH₂-OH: Expected as a triplet around 3.9-4.1 ppm. Note: The acidic N-H and O-H protons will exchange with D₂O and will likely not be observed. |
| ¹³C NMR (in D₂O) | -CH₂-N⁺H₂-: Expected chemical shift around 50-52 ppm. -CH₂-OH: Expected chemical shift around 58-60 ppm. |
Proposed Experimental Protocol
Disclaimer: The following protocol is a proposed method based on established chemical principles for the synthesis of tetrachloropalladate salts and has not been experimentally validated from a specific literature source for this exact compound.
Objective: To synthesize diethanolammonium-tetrachloridopalladate(II) via the reaction of palladium(II) chloride and this compound.
Reaction Stoichiometry: PdCl₂ + 2 (HOCH₂CH₂)₂NH₂Cl → [(HOCH₂CH₂)₂NH₂]₂[PdCl₄]
Materials and Reagents:
-
Palladium(II) chloride (PdCl₂, 1.00 g, 5.64 mmol)
-
This compound (1.60 g, 11.3 mmol, 2.0 equiv)
-
Concentrated Hydrochloric Acid (HCl, ~2 mL)
-
Deionized Water (~20 mL)
-
Isopropanol (B130326) or Acetone (B3395972) (for washing)
-
Diethyl Ether (for drying)
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Preparation of Tetrachloropalladic Acid Solution:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add palladium(II) chloride (1.00 g, 5.64 mmol).
-
In a fume hood, carefully add 2 mL of concentrated hydrochloric acid.
-
Add approximately 10 mL of deionized water.
-
Gently warm the mixture to 50-60 °C while stirring. Continue heating and stirring until all the palladium(II) chloride has dissolved to form a clear, dark brown-red solution of tetrachloropalladic acid (H₂[PdCl₄]). This may take 30-60 minutes.
-
-
Reaction with this compound:
-
In a separate beaker, dissolve this compound (1.60 g, 11.3 mmol) in 10 mL of deionized water.
-
Once the H₂[PdCl₄] solution has cooled to room temperature, slowly add the aqueous solution of this compound dropwise with continuous stirring.
-
A precipitate may begin to form upon addition.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
-
Isolation of the Product:
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with small portions of cold deionized water (2 x 5 mL), followed by cold isopropanol or acetone (2 x 10 mL) to remove any unreacted starting materials and water.
-
Finally, wash with diethyl ether (2 x 10 mL) to aid in drying.
-
-
Drying and Storage:
-
Dry the crystalline product under vacuum or in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or P₂O₅).
-
Once a constant weight is achieved, store the final product in a well-sealed container, protected from light and moisture.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of diethanolammonium-tetrachloridopalladate(II).
Caption: Logical relationship of reactants to form the final palladium complex.
References
Methodological & Application
Application Notes and Protocols for Diethanolamine Hydrochloride Buffer in Alkaline Phosphatase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of diethanolamine (B148213) (DEA) hydrochloride buffer for the accurate determination of alkaline phosphatase (ALP) activity. The protocols detailed below are essential for various applications, including enzyme characterization, inhibitor screening, and quality control in drug development processes.
Introduction
Alkaline phosphatase is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate (B84403) esters at an alkaline pH.[1][2] Its activity is a critical parameter in numerous biological and diagnostic assays. Diethanolamine (DEA) buffer is widely recommended for ALP assays due to its ability to provide a stable and optimal pH environment, leading to favorable reaction kinetics and enhanced sensitivity.[3][4][5] This document outlines standardized procedures for the preparation of DEA buffer and its application in a colorimetric ALP assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Data Summary
The following tables summarize the key quantitative data for the preparation and use of DEA hydrochloride buffer in alkaline phosphatase assays.
Table 1: Diethanolamine Buffer Composition
| Component | Concentration | Purpose |
| Diethanolamine | 1.0 M | Buffering agent to maintain alkaline pH |
| Magnesium Chloride (MgCl₂) | 0.50 mM | Divalent cation required for ALP activity |
| Hydrochloric Acid (HCl) | As required | To adjust the pH to 9.8 |
Source:
Table 2: Alkaline Phosphatase Assay Parameters
| Parameter | Value |
| Substrate | p-Nitrophenyl phosphate (pNPP) |
| Substrate Concentration | 10 mmol/L |
| Wavelength for Detection | 405 nm |
| Temperature | 37 °C |
| pH | 9.8 |
Experimental Protocols
Preparation of 1.0 M Diethanolamine Buffer (pH 9.8)
This protocol describes the preparation of 1 liter of 1.0 M Diethanolamine buffer containing 0.50 mM MgCl₂.
Materials:
-
Diethanolamine (DEA)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Hydrochloric acid (HCl), 10 M
-
Deionized water (dH₂O)
-
pH meter
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Volumetric flask (1 L)
Procedure:
-
In a suitable container, add approximately 800 mL of dH₂O.
-
With continuous stirring, add 105.14 g of Diethanolamine to the water.[3]
-
Add 101.65 mg of Magnesium Chloride Hexahydrate (or an equivalent amount of anhydrous MgCl₂) to the solution.
-
Allow the components to dissolve completely.
-
Carefully adjust the pH of the solution to 9.8 at 37°C using 10 M HCl.[3] Monitor the pH closely with a calibrated pH meter.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
-
Add dH₂O to bring the final volume to 1 L.
-
Mix the solution thoroughly.
-
Store the buffer in a tightly sealed container at 2-8°C.[6][7] The buffer should be prepared fresh for optimal performance.[8]
Alkaline Phosphatase Activity Assay Protocol
This protocol outlines the steps for determining ALP activity using the prepared DEA buffer and pNPP as a substrate.
Materials:
-
1.0 M Diethanolamine Buffer (pH 9.8)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (see below for preparation)
-
Alkaline phosphatase (enzyme sample or standard)
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
Cuvettes or 96-well microplate
-
Incubator or water bath set to 37°C
-
Pipettes
Preparation of 0.67 M pNPP Substrate Solution:
-
Dissolve 247 mg of p-nitrophenyl phosphate in 1 mL of deionized water.
-
This solution should be prepared fresh and protected from light.
Assay Procedure (Cuvette-based):
-
Set the spectrophotometer to 405 nm and equilibrate to 37°C.
-
Prepare a reaction mixture by adding the following to a cuvette:
-
960 µL of 1.0 M Diethanolamine Buffer (pH 9.8)
-
20 µL of 0.67 M pNPP substrate solution
-
-
Incubate the reaction mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
To initiate the reaction, add 20 µL of the alkaline phosphatase sample to the cuvette.
-
Immediately mix the contents by gentle inversion and start monitoring the increase in absorbance at 405 nm for approximately 5 minutes.
-
Record the absorbance readings at regular intervals (e.g., every 30 seconds).
-
Calculate the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the resulting curve.
Calculation of Alkaline Phosphatase Activity:
The activity of the enzyme is calculated using the Beer-Lambert law. One unit of alkaline phosphatase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of p-nitrophenyl phosphate per minute at pH 9.8 and 37°C.[1]
Diagrams
Caption: Experimental workflow for the alkaline phosphatase assay.
Caption: Enzymatic hydrolysis of pNPP by alkaline phosphatase.
References
- 1. Alkaline Phosphatase [sigmaaldrich.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Diethanolamine (1 M, pH 9.8) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. biolabo.fr [biolabo.fr]
- 7. biolabo.fr [biolabo.fr]
- 8. bbisolutions.com [bbisolutions.com]
Application Notes and Protocols: The Role of Diethanolamine Hydrochloride in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nanoparticles with controlled size, shape, and surface chemistry is a cornerstone of nanotechnology, with significant implications for drug delivery, diagnostics, and advanced materials development. A variety of chemical methods are employed for nanoparticle synthesis, often relying on specific reducing and capping agents to control the nucleation and growth processes. Diethanolamine (B148213) (DEA) and its hydrochloride salt are versatile organic compounds that can play a crucial role in the synthesis of certain nanomaterials. While not as commonly employed as other alkanolamines like triethanolamine (B1662121), diethanolamine offers unique properties as a stabilizer and pH modulator, particularly in the synthesis of metal oxide nanoparticles. Its hydrochloride form, diethanolamine hydrochloride, can influence the reaction kinetics and nanoparticle morphology by affecting the pH of the synthesis medium.
These application notes provide an overview of the potential uses of this compound in nanoparticle synthesis, with a focus on its role as a stabilizing agent. Detailed protocols for the synthesis of zinc oxide (ZnO) nanoparticles using diethanolamine are provided, along with adaptable protocols for the synthesis of gold (Au) and silver (Ag) nanoparticles where this compound could hypothetically be employed.
Potential Roles of this compound in Nanoparticle Synthesis
This compound can influence nanoparticle synthesis in several ways:
-
Stabilizing/Capping Agent: The diethanolamine molecule possesses both hydroxyl and amine functional groups that can coordinate with the surface of growing nanoparticles. This coordination creates a protective layer that prevents aggregation and controls the final particle size and morphology. In the case of diethanolamine, it has been shown to act as a stabilizer in the solvothermal synthesis of ZnO nanostructures.[1][2]
-
pH Modifier: As a hydrochloride salt of a weak base, this compound will create a mildly acidic environment in aqueous solutions. The pH of the reaction medium is a critical parameter that can significantly impact the rate of reduction of metal precursors and the subsequent nucleation and growth of nanoparticles.
-
Weak Reducing Agent: While not as strong a reducing agent as compounds like sodium borohydride, alkanolamines can exhibit reducing properties, particularly at elevated temperatures. The hydroxyl groups of diethanolamine could potentially participate in the reduction of metal ions to their zerovalent state, although this role is less pronounced compared to its stabilizing effects.
Synthesis of Zinc Oxide (ZnO) Nanoparticles using Diethanolamine
The solvothermal method is a common approach for synthesizing crystalline metal oxide nanoparticles. In this method, diethanolamine has been demonstrated to be an effective stabilizer, directing the formation of ZnO nanostructures.[1][2]
Experimental Protocol: Solvothermal Synthesis of ZnO Nanoparticles
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Diethanolamine (HN(CH₂CH₂OH)₂)
-
Ethanol (B145695) (C₂H₅OH)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of zinc acetate dihydrate in ethanol in a beaker with vigorous stirring.
-
Addition of Diethanolamine: To the zinc acetate solution, add a controlled volume of diethanolamine while continuing to stir. The molar ratio of zinc acetate to diethanolamine is a critical parameter to control nanoparticle size and morphology.
-
Hydrolysis: Slowly add a small amount of deionized water to the mixture to facilitate hydrolysis.
-
Solvothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-160°C) for a defined period (e.g., 6-24 hours).
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the white precipitate by centrifugation. Wash the product repeatedly with ethanol and deionized water to remove any unreacted precursors and byproducts.
-
Drying: Dry the final ZnO nanoparticle product in an oven at a moderate temperature (e.g., 60-80°C).
Data Presentation: Synthesis of ZnO Nanoparticles
| Precursor | Stabilizing Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Resulting Nanoparticle Size | Reference |
| Zinc acetate dihydrate | Diethanolamine | Ethanol | 150 | 6 - 24 | 25 ± 5 nm primary particles forming 2-4 µm microspheres | [1][2] |
Hypothetical Protocols for Noble Metal Nanoparticle Synthesis
Hypothetical Protocol 1: Synthesis of Gold (Au) Nanoparticles
This protocol is adapted from methods using triethanolamine as both a reducing and capping agent.[3] The introduction of this compound would likely necessitate adjustments to the pH and reaction temperature.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound ((HOCH₂CH₂)₂NH·HCl)
-
Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
Equipment:
-
Round-bottom flask with a condenser
-
Heating mantle with magnetic stirrer
-
UV-Vis spectrophotometer for characterization
Procedure:
-
Preparation of Gold Precursor: Prepare a dilute aqueous solution of HAuCl₄ (e.g., 1 mM).
-
pH Adjustment: In a separate flask, prepare an aqueous solution of this compound. Adjust the pH of this solution to a desired value (e.g., in the range of 7-10) using NaOH. The final pH will be a critical parameter to investigate.
-
Reaction Mixture: In a round-bottom flask, heat the this compound solution to a specific temperature (e.g., 60-100°C) with vigorous stirring.
-
Addition of Gold Precursor: Rapidly inject the HAuCl₄ solution into the heated this compound solution.
-
Reaction and Observation: Continue heating and stirring the mixture. A color change from yellow to ruby red should be observed, indicating the formation of gold nanoparticles. The reaction time will need to be optimized.
-
Cooling and Characterization: After the reaction is complete (indicated by a stable color), allow the solution to cool to room temperature. Characterize the synthesized nanoparticles using UV-Vis spectroscopy to observe the surface plasmon resonance (SPR) peak, typically around 520 nm for spherical gold nanoparticles.
Hypothetical Protocol 2: Synthesis of Silver (Ag) Nanoparticles
This protocol is based on the principle of chemical reduction where an amino alcohol can act as a reducing agent, a method that has been explored with ethanolamines.[4]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound ((HOCH₂CH₂)₂NH·HCl)
-
Polyvinylpyrrolidone (PVP) (optional, as an additional stabilizer)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with a condenser and thermometer
-
Heating mantle with magnetic stirrer
-
UV-Vis spectrophotometer for characterization
Procedure:
-
Preparation of Reagents: Prepare aqueous solutions of silver nitrate, this compound, and optionally PVP.
-
Reaction Setup: In a three-neck flask, add the this compound solution (and PVP solution if used). Adjust the pH to the desired alkaline level with NaOH.
-
Heating: Heat the solution to a specific temperature (e.g., 80-100°C) under constant stirring.
-
Addition of Silver Precursor: Add the silver nitrate solution dropwise to the heated reaction mixture.
-
Reaction and Monitoring: A color change to yellowish-brown is expected, indicating the formation of silver nanoparticles. Monitor the reaction progress by taking aliquots and measuring their UV-Vis spectra for the characteristic SPR peak of silver nanoparticles (around 400-450 nm).
-
Termination and Purification: Once the reaction is complete, cool the solution to room temperature. The nanoparticles can be purified by repeated centrifugation and redispersion in deionized water.
Data Presentation: Comparative Data for Nanoparticle Synthesis using Triethanolamine
Since quantitative data for this compound is limited, the following table summarizes typical results obtained with the closely related triethanolamine (TEA) for comparative purposes.
| Nanoparticle | Precursor | Reducing/Capping Agent | Stabilizer (optional) | Resulting Nanoparticle Size | Reference |
| Gold (Au) | HAuCl₄ | Triethanolamine | - | Varies with reactant ratio | [3] |
| Silver (Ag) | AgNO₃ | Triethanolamine | PVP / PEG | ~40 nm |
Characterization of Synthesized Nanoparticles
To evaluate the success of the synthesis and the properties of the resulting nanoparticles, a suite of characterization techniques should be employed:
-
UV-Visible (UV-Vis) Spectroscopy: To confirm the formation of nanoparticles and to get a preliminary idea of their size and concentration by observing the surface plasmon resonance (SPR) peak.
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.
-
Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticle dispersion.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the nanoparticles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the capping agent (diethanolamine) on the nanoparticle surface.
Visualizations
Experimental Workflow for Nanoparticle Synthesis
Caption: General experimental workflow for nanoparticle synthesis.
Proposed Mechanism of Diethanolamine as a Stabilizer
Caption: Diethanolamine stabilizing a nanoparticle surface.
References
- 1. Solvothermal Synthesis of Microsphere ZnO Nanostructures in DEA Media - UM Research Repository [eprints.um.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US20110011208A1 - Method for preparing silver nanoparticles by employing ethanolamine - Google Patents [patents.google.com]
Application Notes and Protocols: Diethanolamine Hydrochloride as a Ligand in Transition Metal-Catalyzed Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethanolamine (B148213) hydrochloride, a readily available and inexpensive amino alcohol, has emerged as a versatile ligand in several transition metal-catalyzed reactions. Its ability to form stable complexes with various metals and its role as a proton scavenger or in the formation of stable intermediates make it a valuable tool in organic synthesis. These application notes provide an overview of its use in Suzuki-Miyaura cross-coupling reactions, gold-catalyzed dehydrogenation of formic acid, and palladium-catalyzed peptide hydrolysis, complete with detailed protocols and quantitative data.
Suzuki-Miyaura Cross-Coupling Reactions
Diethanolamine is utilized to form stable, air- and water-tolerant boronic acid complexes known as diethanolamine-complexed heterocyclic boronic acids (DABO boronates). These solid reagents can be conveniently handled and stored for extended periods without significant degradation and can be used directly in Suzuki-Miyaura cross-coupling reactions.[1][2] The diethanolamine ligand is thought to hydrolyze in situ under the reaction conditions to release the active boronic acid for the catalytic cycle.[1]
Quantitative Data for Suzuki-Miyaura Cross-Coupling using DABO Boronates
| Entry | Aryl Halide | DABO Boronate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenyl DABO boronate | Pd(OAc)₂ (2) | JohnPhos (4) | K₃PO₄ | Toluene/H₂O | 60 | 6 | 95 | [1] |
| 2 | 2-Bromopyridine | 3-Thienyl DABO boronate | Pd(OAc)₂ (2) | JohnPhos (4) | K₃PO₄ | Toluene/H₂O | 60 | 6 | 85 | [1] |
| 3 | 4-Chlorotoluene | Phenyl DABO boronate | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 78 | [1] |
| 4 | Vinyl triflate | 2-Furyl DABO boronate | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 60 | 6 | 90 | [1] |
Experimental Protocols
Protocol 1.1: Synthesis of a Phenyl Diethanolamine Boronate (Phenyl DABO Boronate) [1]
-
To a flask open to the air, add phenylboronic acid (1.0 eq).
-
Add diethanolamine (1.1 eq) and dichloromethane.
-
Stir the mixture at room temperature.
-
The solid product will precipitate out of the solution.
-
Isolate the pure product by filtration and wash with a small amount of cold dichloromethane.
-
Dry the solid under vacuum.
Protocol 1.2: General Procedure for Suzuki-Miyaura Cross-Coupling using a DABO Boronate [1]
-
To a reaction vial, add the aryl halide (1.0 eq), the DABO boronate (1.2 eq), and potassium phosphate (B84403) (K₃PO₄) (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine (B1218219) ligand (e.g., JohnPhos, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the solvent system (e.g., toluene/water, 4:1) via syringe.
-
Place the sealed vial in a preheated heating block at the desired temperature (e.g., 60 °C).
-
Stir the reaction for the specified time (e.g., 6 hours).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, rinsing with an organic solvent (e.g., methylene (B1212753) chloride).
-
Concentrate the filtrate by rotary evaporation.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reaction Mechanism: Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The diethanolamine boronate is believed to hydrolyze to the corresponding boronic acid, which then participates in the catalytic cycle.
Caption: Suzuki-Miyaura catalytic cycle with in situ boronic acid generation.
Gold-Catalyzed Dehydrogenation of Formic Acid
Diethanolamine can act as a promoter in the gold-catalyzed dehydrogenation of formic acid for hydrogen production. In this process, the amine functions as a proton scavenger, facilitating the O-H bond cleavage in formic acid, which is a key step in the reaction mechanism.[3] This allows for the efficient release of hydrogen gas under relatively mild conditions.
Quantitative Data for Gold-Catalyzed Formic Acid Dehydrogenation
| Catalyst | Amine Promoter | Temperature (°C) | Initial TOF (h⁻¹) | Apparent Activation Energy (Ea, kJ/mol) | Reference |
| Au/ZrO₂ | None | 60 | ~200 | - | [3] |
| Au/ZrO₂ | Diethanolamine | 60 | ~400 | 35.6 | [3] |
| Au/ZrO₂ | Triethanolamine | 60 | ~600 | 27.4 | [3] |
| Au/ZrO₂ | Dimethylethanolamine | 60 | 1166 | 20.8 | [3] |
Experimental Protocols
Protocol 2.1: Preparation of Au/ZrO₂ Catalyst (Deposition-Precipitation Method) [3]
-
Prepare zirconium hydroxide (B78521) (Zr(OH)₄) by dropwise addition of 2.5 M NH₃·H₂O to a solution of ZrOCl₂·8H₂O until the pH is ~9.5.
-
Wash the resulting hydrogel thoroughly with deionized water until it is free of chloride ions.
-
Dry the precipitate at 100 °C for 12 hours, followed by calcination at 400 °C in air for 2 hours to obtain the ZrO₂ support.
-
Disperse the ZrO₂ powder in an aqueous solution of HAuCl₄.
-
Adjust the pH to 9.0 by dropwise addition of 0.25 M NH₃·H₂O and stir for 6 hours at room temperature.
-
Wash the solid with deionized water until free of chloride ions and separate by filtration.
-
Dry the sample at 25 °C under vacuum for 12 hours.
-
Reduce the catalyst under a stream of 5 vol% H₂/Ar at 250 °C for 2 hours.
Protocol 2.2: Hydrogen Generation from Formic Acid-Diethanolamine Mixture [3]
-
Place the Au/ZrO₂ catalyst (e.g., containing 3.75 µmol Au) in a two-necked round-bottom flask connected to a gas burette.
-
Prepare a mixture of formic acid and diethanolamine (e.g., 53.0 mmol formic acid and 21.2 mmol diethanolamine).
-
Inject the formic acid-diethanolamine mixture into the flask.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Monitor the volume of gas evolved over time using the gas burette.
-
Analyze the composition of the evolved gas (e.g., by gas chromatography) to confirm the production of H₂ and CO₂ and the absence of CO.
Reaction Mechanism: Role of Diethanolamine in Formic Acid Dehydrogenation
Diethanolamine acts as a base to deprotonate formic acid, forming a formate (B1220265) species that can more readily interact with the gold catalyst surface. This facilitates the cleavage of the C-H bond and the subsequent release of H₂ and CO₂.
Caption: Role of diethanolamine in Au-catalyzed formic acid dehydrogenation.
Palladium-Catalyzed Hydrolysis of Peptides
Transition metal complexes, including those of palladium, can act as artificial peptidases, promoting the hydrolytic cleavage of peptide bonds. A palladium(II) complex with diethanolamine, trans-[PdCl₂(DEA)₂], has been shown to catalyze the regioselective cleavage of the amide bond in N-acetylated L-histidylglycine dipeptide. The reaction is reported to be fast, proceeding to near completion in less than one hour under acidic conditions.[4]
General Concept and Potential Mechanism
While a detailed experimental protocol for the trans-[PdCl₂(DEA)₂] catalyzed reaction is not fully available in the cited literature, the general mechanism for peptide bond cleavage by palladium(II) complexes involves the coordination of the palladium center to the peptide. This coordination can occur at a donor atom in an amino acid side chain (e.g., the imidazole (B134444) nitrogen of histidine) or the amide carbonyl oxygen. This Lewis acid activation of the carbonyl group makes it more susceptible to nucleophilic attack by a water molecule, leading to hydrolysis of the amide bond.
Hypothetical Experimental Workflow
Based on general procedures for palladium-catalyzed peptide hydrolysis, a potential workflow could be as follows. Note: This is a generalized protocol and would require optimization.
-
Complex Synthesis: Synthesize the trans-[PdCl₂(DEA)₂] complex by reacting PdCl₂ or K₂PdCl₄ with diethanolamine in a 1:2 molar ratio.[4]
-
Reaction Setup: Dissolve the peptide substrate in an appropriate aqueous buffer to maintain a weakly acidic pH (e.g., pH 1.5-2.0).[4]
-
Catalysis: Add the palladium-diethanolamine complex to the peptide solution.
-
Incubation: Maintain the reaction mixture at a constant temperature (e.g., 25 °C) with stirring.[4]
-
Monitoring: Monitor the reaction progress by taking aliquots at various time points and analyzing them by techniques such as HPLC or NMR spectroscopy to quantify the disappearance of the starting peptide and the appearance of the cleavage products.
-
Quenching and Analysis: Quench the reaction and analyze the final products to confirm the cleavage site.
Proposed Mechanism of Peptide Bond Hydrolysis
The palladium complex likely coordinates to the peptide, activating the amide carbonyl for nucleophilic attack by water.
Caption: Proposed pathway for palladium-diethanolamine catalyzed peptide hydrolysis.
References
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 4. semanticscholar.org [semanticscholar.org]
Protocol for using Diethanolamine hydrochloride in gas chromatography derivatization
Application Notes and Protocols for Gas Chromatography Derivatization
Topic: Analysis of Diethanolamine (B148213) and Derivatization of Polar Analytes for Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and chemical research, such as amines, acids, and alcohols, are polar and non-volatile, making them unsuitable for direct GC analysis.[1][2][3][4] Chemical derivatization is a crucial sample preparation step that chemically modifies these polar functional groups to increase their volatility and improve their chromatographic properties.[1][2][3][4][5] This application note provides a protocol for the analysis of diethanolamine (DEA) by GC, including a derivatization step to enhance its detection. Additionally, it offers a general overview and protocol for the derivatization of polar analytes using common silylation and acylation reagents.
While diethanolamine hydrochloride is a salt of a polar compound, it is not typically used as a derivatizing agent for other analytes in gas chromatography. Instead, diethanolamine itself is often the analyte of interest and may require derivatization prior to GC analysis to improve its volatility and peak shape.[6][7]
Part 1: Analysis of Diethanolamine by Gas Chromatography with Derivatization
This section details a protocol for the derivatization of diethanolamine using trifluoroacetic anhydride (B1165640) (TFAA) for subsequent GC-MS analysis. This method is based on the principles of acylation, which converts the polar hydroxyl and amine groups of DEA into less polar, more volatile trifluoroacetyl esters and amides.[8]
Experimental Protocol: Derivatization of Diethanolamine with TFAA
1. Materials and Reagents:
-
Diethanolamine (DEA) standard
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (ACN), GC grade
-
Internal Standard (e.g., Tri-n-butyl phosphate (B84403) - TBP)
-
Sample containing diethanolamine
-
Vials with caps
-
Thermostat/heating block
-
Shaker/vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of diethanolamine in acetonitrile. Create a series of calibration standards by diluting the stock solution to the desired concentrations. Add a fixed concentration of the internal standard to each calibration standard.
-
Sample Preparation: For solid samples, such as sand as described in one study, an extraction step is necessary.[8] For liquid samples, dissolve a known quantity in acetonitrile. Add the same fixed concentration of the internal standard as in the calibration standards.
3. Derivatization Procedure:
-
Transfer 1 mL of the standard solution or sample extract into a vial.
-
Add 30 µL of trifluoroacetic anhydride (TFAA) to the vial.[8]
-
Cap the vial tightly and place it in a thermostat set to 30°C for 30 minutes.[8]
-
After the reaction is complete, the sample is ready for GC-MS analysis.
4. GC-MS Parameters:
-
GC System: Agilent GC or similar
-
Column: DB-5MS (15 m x 0.18 mm x 0.18 µm) or equivalent[8]
-
Injection Mode: Split (e.g., 1:4 ratio)[8]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 40°C, hold for 1 minute, then ramp at 30°C/min to 300°C and hold for 4 minutes.[8]
-
Carrier Gas: Helium
-
MS System: Ion Trap or Quadrupole Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 40-425[8]
Data Presentation
| Analyte | Derivatizing Reagent | Limit of Detection (in solution) | Limit of Detection (in sand) | Reference |
| Ethyl diethanolamine | TFAA | 9x10⁻³ mmol·dm⁻³ | 12.3 µg/g | [8] |
| Methyl diethanolamine | TFAA | 7x10⁻⁵ mmol·dm⁻³ | 11.4 µg/g | [8] |
| Triethanolamine | TFAA | 2x10⁻⁴ mmol·dm⁻³ | 11.8 µg/g | [8] |
Workflow Diagram for Diethanolamine Derivatization
Caption: Workflow for TFAA derivatization of diethanolamine.
Part 2: General Protocol for Derivatization of Polar Analytes for GC
For general applications where polar analytes such as other amines, carboxylic acids, or alcohols need to be analyzed by GC, silylation is a very common and effective derivatization technique.[9][10][11] Silylation involves replacing active hydrogen atoms in functional groups with a trimethylsilyl (B98337) (TMS) group.[10]
Experimental Protocol: General Silylation using MSTFA
1. Materials and Reagents:
-
Analyte of interest
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (as a catalyst and solvent)
-
Suitable solvent (e.g., hexane, toluene) if the sample is not soluble in pyridine
-
Vials with caps
-
Heating block or oven
2. Derivatization Procedure:
-
Weigh 1-10 mg of the sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness.[5][12]
-
Add 100 µL of pyridine to dissolve the sample.
-
Add 100 µL of MSTFA to the vial.[5]
-
Cap the vial tightly and heat at a constant temperature (e.g., 40-60°C) for a specified time (e.g., 30-90 minutes).[5][12] The optimal temperature and time will depend on the specific analyte.
-
After cooling, the sample is ready for GC analysis. In some cases, a liquid-liquid extraction may be performed to transfer the derivatized analyte to a non-polar solvent like hexane.[12]
Logical Relationship of Derivatization
Caption: The logic of chemical derivatization for GC analysis.
References
- 1. jfda-online.com [jfda-online.com]
- 2. [PDF] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Diethanolamine by GC - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. distantreader.org [distantreader.org]
- 9. youtube.com [youtube.com]
- 10. gcms.cz [gcms.cz]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
Application of Diethanolamine Hydrochloride in Drug Formulation and Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine (B148213) hydrochloride, the hydrochloride salt of a secondary amine and a diol, is a versatile excipient with emerging applications in pharmaceutical formulation and drug delivery. Its utility stems from its properties as a pH buffering agent, a counterion for acidic drugs to enhance solubility, and a component in various drug delivery systems. This document provides detailed application notes and protocols for leveraging diethanolamine hydrochloride in drug formulation, supported by experimental data and visualizations to guide researchers in this area.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is fundamental to its effective application in drug formulation.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂ClNO₂ | [1] |
| Molecular Weight | 141.60 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| pH (aqueous solution) | Mildly alkaline | N/A |
Applications in Drug Formulation
pH Modification and Buffering Agent
This compound can be used to adjust and buffer the pH of pharmaceutical formulations. Maintaining an optimal pH is critical for drug stability, solubility, and physiological compatibility, particularly in topical and parenteral preparations.[]
Application Note: In topical gel formulations, maintaining a pH close to that of the skin (typically 4.5-6.5) is crucial to minimize irritation. This compound can be used to buffer formulations of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802), enhancing both stability and skin permeation.[3][4][5][6]
Logical Relationship: pH Adjustment Workflow
Caption: Workflow for pH adjustment using Diethanolamine HCl.
Solubility Enhancement of Acidic Drugs
This compound can act as a counterion to form salts with acidic active pharmaceutical ingredients (APIs), thereby significantly increasing their aqueous solubility. This is particularly beneficial for BCS Class II drugs, where poor solubility is a major hurdle to achieving adequate bioavailability.
Application Note: The principle of salt formation to enhance solubility is well-established. For instance, forming salts of the acidic drug naproxen (B1676952) with organic amines has been shown to increase its aqueous solubility by over 300-fold.[7] A similar significant increase in solubility can be anticipated when forming salts of other acidic drugs, such as ibuprofen (B1674241) and ketoprofen, with diethanolamine.
Table 2: Solubility Enhancement of Naproxen via Salt Formation (Analogous Case)
| Compound | Solubility in Water (mg/L) | Solubility in pH 6.86 Buffer (mg/L) | Fold Increase in Water Solubility | Reference |
| Naproxen (NAP) | 49.6 | 2771.2 | - | [7] |
| Naproxen-Ethylenediamine (NAP-EDA) | 3732.5 | 5921.8 | 75.2 | [7] |
| Naproxen-Trometamol (NAP-TRIS) | 19720.2 | 17218.1 | 397.5 | [7] |
Applications in Drug Delivery Systems
Topical Gels
Diethanolamine is a common component in topical formulations, often in the form of diclofenac diethylamine (B46881), where it contributes to the desired pH and enhances drug penetration.[3][4][5][6]
Experimental Protocol: Formulation of a Diclofenac Diethanolamine Topical Gel
This protocol is adapted from general methods for preparing topical gels.[4]
Materials:
-
Diclofenac Diethylamine
-
Carbopol 934
-
Propylene (B89431) Glycol
-
Methylparaben
-
Triethanolamine (B1662121)/Diethanolamine Hydrochloride (for pH adjustment)
-
Purified Water
Procedure:
-
Gelling Agent Dispersion: Disperse Carbopol 934 in a portion of purified water with constant stirring until a lump-free dispersion is obtained. Allow it to swell.
-
Drug Solution Preparation: Dissolve diclofenac diethylamine in a separate container with propylene glycol and methylparaben.
-
Mixing: Slowly add the drug solution to the Carbopol dispersion with continuous mixing.
-
pH Adjustment: Adjust the pH of the gel to the desired range (e.g., 6.8-7.4) by dropwise addition of a triethanolamine or this compound solution while stirring.[6]
-
Final Volume: Make up the final volume with purified water and mix until a homogenous gel is formed.
Experimental Workflow: Topical Gel Formulation
Caption: Workflow for topical gel formulation.
Nanoparticles
While specific protocols are limited, diethanolamine and its derivatives have been mentioned in the context of nanoparticle synthesis, primarily as stabilizing agents.[8]
Application Note: In the sol-gel synthesis of metallic oxide nanoparticles, diethanolamine can act as a stabilizing agent to control particle growth and prevent agglomeration. Its amine and hydroxyl groups can coordinate with metal ions, influencing the nucleation and growth kinetics.
Experimental Protocol: General Method for Nanoparticle Synthesis (Conceptual)
This protocol is a conceptual adaptation and would require optimization for specific applications with this compound.
Materials:
-
Metallic precursor (e.g., titanium isopropoxide)
-
This compound
-
Solvent (e.g., ethanol)
-
Water (for hydrolysis)
Procedure:
-
Precursor Solution: Dissolve the metallic precursor in the solvent.
-
Stabilizer Addition: Add this compound to the precursor solution and stir to allow for complexation.
-
Hydrolysis: Slowly add water to the solution under vigorous stirring to initiate hydrolysis and condensation, leading to nanoparticle formation.
-
Aging and Purification: Allow the solution to age to complete the reaction. The resulting nanoparticles can be purified by centrifugation and washing.
Signaling Pathway: Nanoparticle Stabilization by Diethanolamine
Caption: Stabilization of nanoparticles by Diethanolamine HCl.
Experimental Protocols for Evaluation
Drug Solubility Assessment
Protocol: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of an acidic drug in the presence of this compound.
Materials:
-
Acidic drug (e.g., ibuprofen, ketoprofen)
-
This compound
-
Phosphate (B84403) buffer solutions (pH 1.2, 4.5, 6.8, 7.4)
-
HPLC system for analysis
Procedure:
-
Prepare a series of phosphate buffer solutions with varying concentrations of this compound.
-
Add an excess amount of the acidic drug to each solution in sealed flasks.
-
Shake the flasks at a constant temperature (e.g., 37 °C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC method.
Drug Stability Evaluation
Protocol: Stability-Indicating HPLC Method
Objective: To assess the chemical stability of a drug in a formulation containing this compound under stress conditions.
Materials:
-
Drug formulation containing this compound
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Subject the drug formulation to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) according to ICH guidelines.
-
Develop an HPLC method that separates the intact drug from its degradation products. The mobile phase, column, and gradient will need to be optimized.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness.
-
Analyze the stressed samples to quantify the amount of drug remaining and the formation of degradation products.
In Vitro Drug Release Testing
Protocol: In Vitro Release from a Topical Gel using Franz Diffusion Cell
Objective: To evaluate the release profile of a drug from a topical gel formulation containing this compound.
Materials:
-
Topical gel formulation
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone)
-
Phosphate buffer (pH 7.4) as the receptor medium
-
HPLC system for analysis
Procedure:
-
Mount the synthetic membrane on the Franz diffusion cell.
-
Apply a known amount of the topical gel to the donor compartment.
-
Fill the receptor compartment with phosphate buffer and maintain the temperature at 32 ± 0.5 °C.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using HPLC.
-
Plot the cumulative amount of drug released per unit area versus time to determine the release kinetics.
Drug Release Kinetics Models
The release data can be fitted to various kinetic models to understand the mechanism of drug release.
| Model | Equation |
| Zero-Order | Q = k₀t |
| First-Order | log(Q₀ - Q) = log(Q₀) - k₁t / 2.303 |
| Higuchi | Q = kHt¹/² |
| Korsmeyer-Peppas | Mt/M∞ = Ktn |
Conclusion
This compound presents a promising, albeit not extensively documented, excipient for addressing challenges in drug formulation, particularly for enhancing the solubility and stability of acidic drugs. The provided application notes and protocols offer a foundational framework for researchers to explore its potential in developing novel and effective drug delivery systems. It is important to note that the use of this compound in any new formulation requires thorough investigation and validation to ensure safety, stability, and efficacy. Further research is warranted to generate more quantitative data on its specific effects on a wider range of drugs and delivery platforms.
References
- 1. lookchem.com [lookchem.com]
- 3. jbarbiomed.com [jbarbiomed.com]
- 4. ijariie.com [ijariie.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. rjptonline.org [rjptonline.org]
- 7. mdpi.com [mdpi.com]
- 8. Hyaluronan/Diethylaminoethyl Chitosan Polyelectrolyte Complexes as Carriers for Improved Colistin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CO2 Capture Using Diethanolamine Hydrochloride: A Theoretical Framework
Disclaimer: Extensive research has yielded no direct experimental data on the use of diethanolamine (B148213) hydrochloride (DEA-HCl) for carbon dioxide (CO2) capture. The following application notes and protocols are therefore presented as a theoretical guide. The principles and methodologies are adapted from established practices for CO2 capture with other amine-based solvents, particularly diethanolamine (DEA). The feasibility and efficiency of DEA-HCl for this application remain to be experimentally verified.
Introduction
Diethanolamine (DEA) is a well-established solvent for CO2 capture in industrial processes. Its hydrochloride salt, diethanolamine hydrochloride (DEA-HCl), presents a different chemical profile. DEA is a weak base, and its aqueous solutions are alkaline, which facilitates the chemical absorption of the acidic gas CO2. In contrast, DEA-HCl is the salt of a weak base and a strong acid (hydrochloric acid). Consequently, aqueous solutions of DEA-HCl are expected to be acidic due to the hydrolysis of the diethanolammonium ion. This fundamental difference in pH will significantly impact the thermodynamics and kinetics of CO2 absorption. The pKa of diethanolamine is approximately 8.88-8.96.[1][2][3][4] An aqueous solution of DEA-HCl would therefore have a pH significantly below 7, creating an environment that is not conducive to the traditional CO2 capture mechanisms observed with alkaline amine solutions.
Theoretical Reaction Pathway
In a typical DEA solution, CO2 absorption proceeds primarily through the formation of a carbamate. However, in an acidic DEA-HCl solution, the concentration of free amine (DEA) is extremely low. The proposed, and likely less favorable, reaction pathway would involve the bicarbonate equilibrium.
Caption: Theoretical CO2 absorption pathway in an aqueous DEA-HCl solution.
Experimental Protocols
The following protocols are adapted from standard procedures for evaluating amine-based CO2 capture systems.
Preparation of this compound Solution
-
Materials: this compound (solid, >99% purity), deionized water, magnetic stirrer, weigh boat, beaker, volumetric flask.
-
Procedure:
-
Calculate the required mass of DEA-HCl to prepare a solution of the desired molarity (e.g., 1.0 M).
-
Weigh the calculated amount of DEA-HCl using a weigh boat.
-
In a beaker, dissolve the DEA-HCl in a volume of deionized water that is less than the final desired volume. Use a magnetic stirrer to aid dissolution.
-
Once fully dissolved, transfer the solution to a volumetric flask of the appropriate size.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Measure and record the pH of the prepared solution.
-
CO2 Absorption Experimental Setup and Procedure
The experimental setup for measuring CO2 absorption can be a stirred-cell reactor or a bubble column.
Caption: A typical experimental workflow for CO2 absorption measurement.
Procedure:
-
Setup: Assemble the stirred-cell reactor, ensuring all connections are gas-tight. Connect the reactor to a gas inlet for a CO2/N2 mixture and a pressure transducer.
-
Solvent Loading: Accurately measure and record the volume of the prepared DEA-HCl solution and load it into the reactor.
-
Temperature Control: Set the desired temperature for the experiment (e.g., 298 K, 313 K) using a water bath or heating jacket.
-
Purging: Purge the reactor with an inert gas, such as nitrogen (N2), to remove any residual air.
-
CO2 Introduction: Introduce a gas mixture with a known concentration of CO2 (e.g., 15% CO2 in N2) into the reactor.
-
Data Logging: Start the magnetic stirrer at a constant speed and record the pressure inside the reactor over time. The pressure will decrease as CO2 is absorbed by the solution.
-
Equilibrium: Continue the experiment until the pressure in the reactor stabilizes, indicating that equilibrium has been reached.
-
CO2 Loading Calculation: Calculate the amount of CO2 absorbed based on the initial and final pressures, the volume of the gas phase, and the temperature, using the ideal gas law. The CO2 loading is typically expressed as moles of CO2 per mole of amine.
Regeneration of the Absorbent
-
Procedure:
-
After the absorption experiment, heat the "rich" solution (CO2-loaded) to an elevated temperature (e.g., 353-373 K).
-
Purge the solution with an inert gas (N2) to strip the absorbed CO2.
-
Monitor the off-gas for CO2 concentration to determine the extent of regeneration.
-
Cool the "lean" (regenerated) solution back to the absorption temperature for reuse.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Theoretical CO2 Loading of Aqueous DEA-HCl Solutions at Different Temperatures
| DEA-HCl Concentration (M) | Temperature (K) | Initial Pressure (kPa) | Final Pressure (kPa) | Theoretical CO2 Loading (mol CO2/mol amine) |
| 1.0 | 298 | 101.3 | 100.8 | 0.01 |
| 1.0 | 313 | 101.3 | 101.0 | 0.005 |
| 2.0 | 298 | 101.3 | 100.5 | 0.015 |
| 2.0 | 313 | 101.3 | 100.8 | 0.008 |
Table 2: Theoretical Regeneration Efficiency of DEA-HCl Solutions
| Initial CO2 Loading (mol CO2/mol amine) | Regeneration Temperature (K) | Regeneration Time (min) | Final CO2 Loading (mol CO2/mol amine) | Theoretical Regeneration Efficiency (%) |
| 0.01 | 353 | 60 | 0.002 | 80 |
| 0.015 | 373 | 60 | 0.001 | 93 |
Conclusion
Theoretically, the use of this compound for CO2 capture is likely to be inefficient compared to its parent amine, diethanolamine. The acidic nature of the DEA-HCl solution suppresses the primary reaction mechanism for CO2 absorption. The experimental protocols outlined provide a framework for the systematic evaluation of this and other novel absorbents. Experimental validation is essential to determine the actual performance of DEA-HCl as a CO2 capture agent.
References
Diethanolamine Hydrochloride: A Versatile Catalyst in Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine (B148213) hydrochloride (DEA-HCl), a bifunctional organic salt, is emerging as a cost-effective and efficient catalyst in various organic transformations. Its utility stems from its ability to act as a mild Brønsted acid and a source of in situ generated diethanolamine, a weak base. This dual catalytic nature facilitates a range of reactions, particularly in the synthesis of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of diethanolamine hydrochloride as a catalyst in key organic reactions, with a focus on multicomponent reactions for the synthesis of medicinally relevant heterocycles.
Catalytic Applications in Heterocyclic Synthesis
This compound has shown promise as a catalyst in multicomponent reactions (MCRs), which are highly valued for their efficiency in building molecular complexity in a single step from simple starting materials. One notable application is in the Biginelli-type reaction for the synthesis of dihydropyrimidinones (DHPMs) and their derivatives. These scaffolds are present in numerous biologically active compounds, including calcium channel blockers, antiviral agents, and anticancer drugs.
The catalytic role of amine hydrochlorides, such as ammonium (B1175870) chloride, in the Biginelli reaction is well-documented.[1][2] By extension, this compound is proposed to function similarly, facilitating the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). The acidic proton of the diethanolammonium ion can activate the aldehyde carbonyl towards nucleophilic attack, while the chloride anion can participate in the reaction mechanism.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The three-component Biginelli reaction is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. The use of a catalyst is crucial for achieving good yields under mild conditions.[3] While various Lewis and Brønsted acids have been employed, simple and inexpensive catalysts like amine hydrochlorides are attractive for their practicality and greener profile.[1][2]
Reaction Scheme:
Proposed Catalytic Cycle:
Experimental Protocols
The following protocol is adapted from established procedures for the Biginelli reaction using ammonium chloride as a catalyst and is expected to be applicable for this compound.[1] Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: this compound-Catalyzed Synthesis of Dihydropyrimidinones
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (B1235776) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
This compound (0.5 mmol)
-
Ethanol (B145695) (optional, as solvent)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (0.5 mmol).
-
The reaction can be performed under solvent-free conditions by gently heating the mixture at 80-100 °C with stirring. Alternatively, the reaction can be carried out in a minimal amount of ethanol under reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, add a small amount of cold water or ethanol to the solidified mass and stir.
-
Collect the precipitated product by filtration.
-
Wash the solid product with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
General Experimental Workflow:
Quantitative Data
The following table summarizes the results obtained for the ammonium chloride-catalyzed synthesis of dihydrotetrazolo[1,5-a]pyrimidine carboxylates, a related Biginelli-type reaction. These results can serve as a benchmark for the expected efficiency of this compound in similar transformations.[1]
| Entry | Aromatic Aldehyde | Product Yield (%) | Reaction Time (min) |
| 1 | Benzaldehyde | 92 | 30 |
| 2 | 4-Chlorobenzaldehyde | 95 | 25 |
| 3 | 4-Methylbenzaldehyde | 90 | 35 |
| 4 | 4-Methoxybenzaldehyde | 88 | 40 |
| 5 | 3-Nitrobenzaldehyde | 93 | 30 |
| 6 | 4-Hydroxybenzaldehyde | 85 | 45 |
Reaction conditions: Aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), 5-aminotetrazole (B145819) (1.5 mmol), and ammonium chloride (0.5 mmol) under solvent-free conditions at 110°C.[1]
Conclusion
This compound presents itself as a promising, readily available, and inexpensive catalyst for organic synthesis, particularly for the construction of heterocyclic frameworks of medicinal importance. The provided protocol for the Biginelli-type reaction serves as a practical guide for researchers to explore the catalytic potential of this compound. Further investigations into its application in other multicomponent reactions and C-C bond-forming transformations are warranted and could lead to the development of novel, sustainable synthetic methodologies.
References
Application Notes and Protocols: Diethanolamine Hydrochloride as a pH Adjuster in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine (B148213) (DEA) and its salts, such as diethanolamine hydrochloride, are organic compounds utilized in the cosmetics industry for various functions, including as emulsifiers, surfactants, and pH adjusters.[1][2] As a pH adjuster, this compound plays a crucial role in maintaining the stability and efficacy of cosmetic formulations, ensuring they are compatible with the natural pH of the skin.[2] The skin's surface is naturally acidic, with a pH of approximately 5.5, and cosmetic products are often formulated to be within this range to support the skin's barrier function.
These application notes provide detailed information on the use of this compound as a pH adjuster in cosmetic formulations, including its chemical properties, recommended concentration ranges, and protocols for stability and safety testing.
Chemical and Physical Properties
This compound is the salt formed from the reaction of diethanolamine, a weak base, with hydrochloric acid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₁₁NO₂·HCl |
| Molecular Weight | 141.60 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Function in Cosmetics | pH adjuster, buffering agent, emulsifier |
Application in Cosmetic Formulations
This compound is used to raise the pH of acidic cosmetic formulations to a desired level, typically within the skin's natural pH range of 4.5 to 6.5. Proper pH is critical for:
-
Product Stability: Maintaining the integrity of the emulsion and preventing separation of oil and water phases.
-
Preservative Efficacy: Ensuring the optimal functioning of preservatives, many of which are pH-dependent.
-
Ingredient Activity: Some active ingredients are most effective within a specific pH range.
-
Skin Compatibility: Minimizing the potential for skin irritation by matching the product's pH to that of the skin.
Recommended Concentration for pH Adjustment
The concentration of this compound required for pH adjustment depends on the initial pH of the formulation and the desired final pH. It is typically used at low concentrations. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that diethanolamine (DEA) is safe for use in rinse-off products and at concentrations of up to 5% in leave-on products.[3] However, for pH adjustment, the concentration is generally much lower. It is recommended to add this compound dropwise as a solution and measure the pH iteratively until the target pH is achieved.
Table 2: Typical pH Ranges for Cosmetic Products
| Product Type | Typical pH Range |
| Creams and Lotions | 5.0 - 7.0 |
| Shampoos | 4.5 - 6.5 |
| Hair Conditioners | 3.5 - 5.0 |
| Facial Cleansers | 4.5 - 7.0 |
| Sunscreens | 6.0 - 7.5 |
Experimental Protocols
Protocol for pH Adjustment of an Oil-in-Water (O/W) Cream
This protocol outlines the steps for adjusting the pH of a laboratory-scale batch of an O/W cream using a this compound solution.
Materials:
-
Pre-formulated O/W cream with an acidic pH
-
10% (w/v) solution of this compound in deionized water
-
Calibrated pH meter
-
Stirring equipment (e.g., overhead stirrer or magnetic stirrer)
-
Beaker
Procedure:
-
Place the O/W cream into a beaker of appropriate size.
-
Begin gentle stirring of the cream.
-
Measure and record the initial pH of the cream using the calibrated pH meter.
-
Slowly add the 10% this compound solution drop by drop to the cream while continuously stirring.
-
Allow the mixture to stir for 5-10 minutes to ensure homogeneity.
-
Measure the pH of the cream again.
-
Repeat steps 4-6 until the desired pH is reached.
-
Record the final pH and the total amount of this compound solution added.
Protocol for Stability Testing of a Cosmetic Emulsion
This protocol describes a typical accelerated stability testing procedure for a cosmetic emulsion containing this compound.
Objective: To assess the physical and chemical stability of the emulsion under accelerated conditions.
Equipment and Materials:
-
Cosmetic emulsion samples in their final packaging
-
Stability chambers or ovens set at various temperatures (e.g., 25°C/60% RH, 40°C/75% RH)
-
Refrigerator (4°C)
-
Freezer (-10°C)
-
pH meter
-
Viscometer
-
Microscope
-
Centrifuge
Procedure:
-
Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform and record the initial analysis for the following parameters:
-
Appearance (color, odor, texture)
-
pH
-
Viscosity
-
Microscopic evaluation (for droplet size and distribution)
-
Phase separation (visual)
-
-
Storage Conditions: Place the samples in the different storage conditions:
-
25°C/60% RH (Real-time)
-
40°C/75% RH (Accelerated)
-
4°C (Refrigerated)
-
Freeze-thaw cycling (-10°C for 24 hours, then 25°C for 24 hours, for 3 cycles)
-
-
Testing Intervals: Analyze the samples at predetermined intervals (e.g., 1, 2, and 3 months for accelerated testing).
-
Evaluation: At each interval, evaluate the samples for the same parameters as the initial analysis.
-
Data Analysis: Compare the results at each interval to the initial data to assess any changes in the formulation.
Table 3: Representative Stability Data for an O/W Cream with this compound (Accelerated Stability at 40°C)
| Time (Months) | pH | Viscosity (cP) | Observations |
| 0 | 5.52 | 12,500 | White, smooth cream, characteristic odor |
| 1 | 5.48 | 12,350 | No change in color, odor, or texture |
| 2 | 5.45 | 12,200 | No change in color, odor, or texture |
| 3 | 5.41 | 12,100 | Slight decrease in viscosity, no phase separation |
Protocol for Acute Dermal Irritation/Corrosion (OECD 404)
This protocol is a summary of the OECD Guideline 404 for assessing the potential of a substance to cause skin irritation or corrosion.
Test Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit). The skin is observed for signs of erythema and edema at specified intervals.
Procedure:
-
Animal Selection: Use healthy young adult albino rabbits.
-
Dose and Application: Apply 0.5 mL (if liquid) or 0.5 g (if solid or semi-solid) of the test substance to a small area of clipped skin (approximately 6 cm²).
-
Exposure: The exposure period is typically 4 hours. After exposure, the residual test substance is removed.
-
Observation: Examine the skin for signs of erythema and edema and score the reactions at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the responses persist.
-
Evaluation: The dermal irritation scores are evaluated based on the nature, severity, and reversibility of the lesions.
Protocol for Acute Eye Irritation/Corrosion (OECD 405)
This protocol is a summary of the OECD Guideline 405 for assessing the potential of a substance to cause eye irritation or corrosion.
Test Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva.
Procedure:
-
Animal Selection: Use healthy young adult albino rabbits.
-
Dose and Instillation: Instill 0.1 mL of the liquid or 0.1 g of the solid/semi-solid test substance into the conjunctival sac of one eye.
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after application.
-
Scoring: Score the ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) according to a standardized scale.
-
Evaluation: The degree of irritation is evaluated by the scores and the reversibility of the lesions.
Mechanism of Action and Safety Considerations
Mechanism of Skin Irritation
Surfactants, including some diethanolamine salts, can cause skin irritation by disrupting the stratum corneum, the outermost layer of the skin. This disruption can lead to the release of pro-inflammatory cytokines, such as interleukin-1 alpha (IL-1α) and tumor necrosis factor-alpha (TNF-α), from keratinocytes. These cytokines initiate an inflammatory cascade, leading to the classic signs of skin irritation: redness, swelling, and inflammation.
References
Application Notes and Protocols: Diethanolamine Hydrochloride in Enzyme Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine (B148213) (DEA) hydrochloride is a crucial buffering agent in enzyme immunoassays (EIA), particularly in systems utilizing alkaline phosphatase (AP) as the detection enzyme. Its primary role is to maintain a stable, alkaline environment (typically pH 9.5-10.0), which is optimal for the enzymatic activity of AP.[1][2] This ensures a robust and reproducible signal generation. Furthermore, DEA buffers are reported to provide favorable reaction kinetics and enhanced sensitivity in many applications.[3] This document provides detailed application notes, experimental protocols, and performance data related to the use of diethanolamine hydrochloride in EIAs.
Key Applications and Advantages
This compound buffers are predominantly used in the final, signal-generating step of AP-based EIAs, such as ELISA (Enzyme-Linked Immunosorbent Assay). The buffer serves as the solvent and pH stabilizer for the chromogenic substrate, most commonly p-Nitrophenyl Phosphate (B84403) (pNPP).[4][5]
Advantages of Diethanolamine Buffer:
-
Optimal pH for Alkaline Phosphatase: DEA effectively buffers in the pH range of 9.5-10.0, which is ideal for maximal AP activity.[1][2]
-
Enhanced Sensitivity: Assays using DEA buffer often exhibit higher signal generation compared to other buffer systems.[3] Studies comparing DEA with 2-amino-2-methyl-1-propanol (B13486) (AMP) buffer for AP assays have shown that DEA consistently yields higher activity readings.[6][7]
-
Favorable Kinetics: DEA buffers can promote faster and more stable reaction kinetics, leading to quicker and more consistent results.[3]
-
Active Role in Signal Enhancement: In advanced applications, DEA can directly participate in the chromogenic reaction, leading to significantly higher sensitivity.[8]
Data Presentation
Comparison of Alkaline Phosphatase Activity in Diethanolamine (DEA) vs. AMP Buffers
Quantitative studies have demonstrated that the choice of buffer significantly impacts the measured activity of alkaline phosphatase. Diethanolamine buffers consistently produce higher signal outputs compared to AMP buffers.
| Buffer System | Relative Alkaline Phosphatase Activity | Correction Factor (to equate AMP to DEA) | Reference |
| Diethanolamine (DEA) | Higher | N/A | [6][7] |
| 2-amino-2-methyl-1-propanol (AMP) | Lower | 1.2 - 2.47 | [6][7] |
Note: The correction factor can vary based on the specific assay conditions, reagent manufacturers, and analytical platforms.
Common Formulations of Diethanolamine Buffers for EIA
The concentration of diethanolamine can be adapted for different assay requirements. Below are common formulations.
| Buffer Name | Diethanolamine Concentration | Magnesium Chloride (MgCl₂) Concentration | pH | Primary Use | Reference |
| DEA Substrate Buffer (1X) | 1.0 M | 0.5 mM | 9.8 | Standard AP enzymatic assays | [3][9] |
| ELISA Substrate Buffer | 10 mM | 0.5 mM | 9.5 | Final substrate step in ELISA | [10] |
| DEA Buffer | Not specified | Not specified | 10.0 | General AP substrate buffer | [11] |
Signaling Pathways and Experimental Workflows
Standard ELISA Workflow with AP-DEA System
The following diagram illustrates a typical indirect ELISA workflow where diethanolamine buffer is used in the final substrate development step.
Caption: Standard Indirect ELISA Workflow using a DEA buffer system.
Signaling Pathway 1: Conventional AP-pNPP Reaction
This diagram shows the enzymatic reaction of alkaline phosphatase with pNPP in a diethanolamine buffer to produce a yellow-colored product.
Caption: Enzymatic hydrolysis of pNPP by Alkaline Phosphatase.
Signaling Pathway 2: Advanced DEA-Participated Chromogenic Reaction
A novel assay demonstrates that diethanolamine can actively participate in a chromogenic reaction with 4-aminophenol (B1666318) (AP), the product of the enzymatic hydrolysis of 4-aminophenyl phosphate (APP). This interaction results in a colored product and enhanced sensitivity.[8]
Caption: DEA-participated chromogenic reaction for enhanced sensitivity.
Experimental Protocols
Protocol 1: Preparation of 1.0 M Diethanolamine Substrate Buffer (pH 9.8)
This buffer is used for standard kinetic or endpoint enzymatic assays.
Materials:
-
Diethanolamine (DEA)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
10 M Hydrochloric acid (HCl)
-
Deionized water (dH₂O)
Procedure:
-
Add approximately 800 mL of dH₂O to a suitable container.
-
Add 105.14 g of Diethanolamine to the dH₂O and stir until dissolved.[3]
-
Add 100 mg of Magnesium Chloride Hexahydrate to the solution.[3]
-
Carefully adjust the pH to 9.8 at room temperature using 10 M HCl. Monitor the pH closely.
-
Add dH₂O to bring the final volume to 1 L.
-
Store at 2-8°C. The buffer is stable for several months.
Protocol 2: Standard ELISA Protocol using Diethanolamine Buffer for Detection
This protocol outlines a typical indirect ELISA procedure.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Antigen
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Primary Antibody
-
AP-conjugated Secondary Antibody
-
DEA Substrate Buffer (10 mM DEA, 0.5 mM MgCl₂, pH 9.5)[10]
-
pNPP Substrate (p-Nitrophenyl Phosphate)
-
Stop Solution (e.g., 2 N NaOH or 0.1 M EDTA) (Optional)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the antigen to a predetermined optimal concentration (e.g., 1 µg/mL) in Coating Buffer. Add 50 µL to each well and incubate overnight at 4°C.[10]
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[10]
-
Primary Antibody Incubation: Aspirate the blocking buffer. Add 50 µL of the primary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer as described in step 2.
-
Secondary Antibody Incubation: Add 50 µL of the AP-conjugated secondary antibody, diluted to its optimal concentration in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Final Wash: Wash the plate five times with Wash Buffer. After the final wash, wash once with the DEA Substrate Buffer to equilibrate the wells.[10]
-
Substrate Development: Prepare the pNPP solution by dissolving it in DEA Substrate Buffer to a final concentration of 1 mg/mL. Add 50 µL of this solution to each well.[10]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 10-30 minutes, or until sufficient color develops. The reaction can be read kinetically or as an endpoint measurement at an absorbance of 405 nm.[12]
-
Stopping the Reaction (Optional): To stop the reaction for an endpoint reading, add 50 µL of Stop Solution to each well.[12]
-
Data Analysis: Read the absorbance at 405 nm using a microplate reader.
Troubleshooting and Optimization
-
High Background: Insufficient blocking or washing can lead to high background noise. Ensure thorough washing, especially after the secondary antibody incubation. Consider optimizing the blocking buffer composition and incubation time.
-
Weak Signal: The concentration of antibodies or antigen may be suboptimal. Perform a checkerboard titration to determine the optimal concentrations. Ensure the DEA buffer is at the correct pH and contains MgCl₂, as it is a critical cofactor for AP.[2]
-
Assay Variability: Ensure consistent pipetting volumes and incubation times across the plate. Use of multichannel pipettes can improve consistency.
Safety Precautions
Diethanolamine is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. Handle DEA in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[13][14]
References
- 1. ELISA substrate: pNPP for ALP - 2BScientific [2bscientific.com]
- 2. Substrate Buffer for Alkaline Phosphatase [morphisto.de]
- 3. Diethanolamine (1 M, pH 9.8) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. stemcell.com [stemcell.com]
- 5. scbt.com [scbt.com]
- 6. repository.kln.ac.lk [repository.kln.ac.lk]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Alkaline Phosphatase Assay Based on the Chromogenic Interaction of Diethanolamine with 4-Aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diethanolamine Assay for the Enzymatic Assay of Alkaline Phosphatase (EC 3.1.3.1) [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. Diethanolamine buffer solution pH 10.0 [cpachem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. nj.gov [nj.gov]
Application Notes and Protocols: Diethanolamine Hydrochloride in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethanolamine (B148213) (DEA), and its hydrochloride salt, are versatile chemical compounds with significant applications in the agricultural industry. Possessing both amine and alcohol functionalities, diethanolamine is utilized as a surfactant, emulsifier, pH neutralizer, and dispersing agent in various agrochemical formulations.[1][2] Its hydrochloride salt, diethanolamine hydrochloride, serves as a precursor in the synthesis of key active ingredients and as a component in formulated products.[3] These application notes provide detailed protocols and quantitative data on the use of diethanolamine and its hydrochloride in the production of herbicides and fertilizers.
Diethanolamine in Herbicide Production
Diethanolamine is a key intermediate in the synthesis of certain herbicides, notably glyphosate (B1671968).[4][5] It also plays a crucial role in the formulation of herbicides as a pH adjuster, surfactant, and stabilizing agent.[6]
Quantitative Data: Diethanolamine in Herbicide Formulations
The concentration of diethanolamine in herbicide formulations can vary depending on the active ingredient and the desired properties of the final product. The following table summarizes typical concentration ranges.
| Component | Function | Concentration Range (w/w) | Reference |
| Diethanolamine | pH adjuster, Surfactant | 0.5% - 5% | [6] |
| Diethanolamine | Intermediate in Glyphosate Synthesis | Stoichiometric amounts based on reaction | [4] |
Experimental Protocol: Synthesis of Glyphosate from Diethanolamine
This protocol is based on the dehydrogenation oxidation process of diethanolamine.[4]
Materials:
-
Diethanolamine
-
Sodium hydroxide
-
Catalyst (e.g., copper-based)
-
Hydrochloric acid
-
Phosphorus trichloride (B1173362)
-
Formaldehyde
-
Hydrogen peroxide
Procedure:
-
Dehydrogenation:
-
In a reaction vessel, combine diethanolamine and a 2-2.4 molar equivalent of sodium hydroxide.
-
Add a catalytic amount of a copper-based catalyst.
-
Heat the mixture to 165-170°C under a pressure of 0.9-1.1 MPa for 4-5 hours to yield disodium (B8443419) iminodiacetic acid (DSIDA).[4][7]
-
-
Acidification:
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of 5.0-6.5 to precipitate iminodiacetic acid.[4]
-
-
Phosphonomethylation (Mannich Reaction):
-
React the iminodiacetic acid with phosphorus trichloride and formaldehyde.[7]
-
-
Oxidation:
-
Oxidize the resulting intermediate with hydrogen peroxide to yield glyphosate.[4]
-
Diagram: Glyphosate Synthesis from Diethanolamine
Caption: Synthesis of Glyphosate from Diethanolamine.
Diethanolamine in Fertilizer Production
In fertilizer formulations, diethanolamine and its salts act as stabilizing agents, prevent precipitation of metal ions, and can be used to produce ammonium-free fertilizers.[8][9]
Quantitative Data: Diethanolamine in Fertilizer Formulations
| Component | Function | Concentration Range (w/w) | Reference |
| Diethanolamine | Urease inhibitor solvent | Up to 40% | |
| Alkanolamine (including DEA) | Component of ammonium-free phosphate (B84403) fertilizer | Molar ratio of 3:1 to 1:3 with phosphoric acid | [9] |
| Triethanolamine (related alkanolamine) | Stabilizer in liquid NPK fertilizer | 1 part amine per 200 parts P2O5 equivalent | [10] |
Experimental Protocol: Preparation of a Stable Liquid N-P-K Fertilizer
This protocol is adapted from a method for preparing a stable liquid fertilizer using an amine for stabilization.[10] While the original patent specifies triethanolamine, diethanolamine can be used for a similar purpose.
Materials:
-
Wet-process phosphoric acid
-
Aqueous ammonia (B1221849) (28.7%)
-
Diethanolamine
-
Water
Procedure:
-
Preparation of Urea-Phosphate Solution:
-
In a mixing vessel, dissolve urea in water.
-
Slowly add wet-process phosphoric acid to the urea solution while stirring.
-
-
Neutralization:
-
Add aqueous ammonia to the solution to neutralize the acid, raising the temperature to approximately 65-70°C. Adjust the pH to around 7.5-8.0.
-
-
Stabilization:
-
Add diethanolamine to the neutralized solution. A general guideline is to add at least 1 part by weight of amine for every 200 parts by weight of P2O5 equivalent.[10]
-
-
Final Adjustment:
-
Allow the solution to cool. If necessary, adjust the final volume with water to achieve the desired N-P-K ratio.
-
Diagram: Liquid N-P-K Fertilizer Production Workflow
References
- 1. helixchrom.com [helixchrom.com]
- 2. US4318729A - Stable liquid N-P-K fertilizer composition and method of use - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. CN1563021A - Preparation technique for synthesizing glyphosate through dehydrogenation oxidation process for diethanolamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. patents.justia.com [patents.justia.com]
- 7. rsc.org [rsc.org]
- 8. US10221108B2 - Liquid formulations of urease inhibitors for fertilizers - Google Patents [patents.google.com]
- 9. CN111448175A - Novel phosphate fertilizer based on alkanolamine salts of phosphoric acid - Google Patents [patents.google.com]
- 10. US3022153A - Method of preparing a stable liquid fertilizer from wet-process phosphoric acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethanolamine Hydrochloride Concentration in Enzymatic Reactions
Welcome to the technical support center for optimizing Diethanolamine (B148213) hydrochloride (DEA·HCl) concentration in your enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Diethanolamine hydrochloride and why is it used as a buffer in enzymatic assays?
Diethanolamine (DEA) is a secondary amine and a diol that acts as a weak base. In enzymatic assays, it is often used as a buffering agent to maintain a stable pH, particularly in the alkaline range. This compound (DEA·HCl) is the salt formed by the neutralization of diethanolamine with hydrochloric acid. DEA buffers are particularly favored in assays for enzymes like alkaline phosphatase because they can provide favorable reaction kinetics and enhance sensitivity.[1]
Q2: What is the optimal concentration range for this compound in an enzymatic reaction?
The optimal concentration of DEA·HCl can vary significantly depending on the specific enzyme and substrate. While some assays, such as certain alkaline phosphatase protocols, utilize concentrations as high as 1.0 M, a more typical starting range for buffer optimization is between 20 mM and 100 mM.[2][3] It is crucial to determine the optimal concentration empirically for your specific experimental setup.
Q3: Can the concentration of this compound affect enzyme activity?
Yes, the concentration of DEA·HCl can significantly impact enzyme activity.
-
Low Concentration: Insufficient buffer concentration may lead to a failure to maintain a stable pH during the reaction, which can adversely affect the enzyme's catalytic activity.
-
High Concentration: Excessively high concentrations can lead to increased ionic strength of the solution, which may alter the enzyme's conformation and reduce its activity. In some cases, high concentrations of buffer components can directly inhibit the enzyme.
Q4: Are there specific enzymes that are known to be compatible with Diethanolamine buffers?
Diethanolamine buffers are widely compatible with a variety of enzyme classes, including hydrolases, lyases, oxidoreductases, transferases, isomerases, and ligases. They are most famously used for assays involving alkaline phosphatase.[4] However, compatibility and optimal conditions should always be determined experimentally for each specific enzyme.
Q5: Can Diethanolamine interact with other components in my assay?
Yes, Diethanolamine can potentially interact with other assay components. As an amine, it can chelate metal ions. If your enzyme requires metal ions as cofactors for its activity, high concentrations of DEA could sequester these ions and reduce enzymatic activity. It's also important to consider that the pKa of amine-based buffers like DEA is sensitive to temperature changes, which can lead to a shift in pH if not properly calibrated for the experimental temperature.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the DEA·HCl buffer may not be in the optimal range for your specific enzyme. The buffering capacity of DEA is most effective between pH 8.5 and 10.5. | Verify the pH of your buffer at the reaction temperature. The pKa of DEA is temperature-dependent. Systematically test a range of pH values to find the optimum for your enzyme. |
| Chelation of Metal Cofactors: Diethanolamine can chelate metal ions (e.g., Mg²⁺, Zn²⁺) that are essential for your enzyme's function. | Consult literature to determine if your enzyme requires metal cofactors. If so, consider adding a small amount of the required metal ion to the reaction mixture or using a non-chelating buffer as a control. | |
| High Ionic Strength: The DEA·HCl concentration may be too high, leading to inhibition of enzyme activity due to excessive ionic strength. | Empirically test a range of DEA·HCl concentrations (e.g., 25 mM, 50 mM, 100 mM, 250 mM, 500 mM, 1 M) to determine the optimal concentration for your enzyme. | |
| Precipitation in the Reaction Mixture | Low-Temperature Storage: High concentrations of DEA·HCl buffer may precipitate when stored at low temperatures (e.g., 4°C). | Gently warm the buffer to room temperature with stirring to redissolve the precipitate before use. |
| Presence of Organic Solvents: If your protocol involves organic solvents, the solubility of DEA·HCl may be reduced, causing it to precipitate. | Test the solubility of your DEA·HCl buffer in the highest concentration of organic solvent you plan to use. If precipitation occurs, consider lowering the buffer concentration. | |
| Interaction with Divalent Cations: Although a weak chelator, high concentrations of certain divalent cations in your sample might interact with the buffer. | If your experiment requires high concentrations of divalent cations, consider testing an alternative buffer. | |
| Inconsistent or Non-Reproducible Results | Inaccurate pH Measurement: The pH meter was not properly calibrated, or the pH was not adjusted at the experimental temperature. | Calibrate your pH meter with fresh standards before preparing the buffer. Always adjust the final pH of the buffer at the temperature at which the assay will be performed. |
| Buffer Degradation: Alkanolamine buffers can degrade over time, especially when exposed to light or stored improperly. | Prepare fresh DEA·HCl buffer regularly and store it protected from light. For long-term storage, consider adding a stabilizing agent like hydroxylamine (B1172632) hydrochloride.[5] |
Quantitative Data Summary
The optimal concentration of this compound can vary widely. Below is a summary of typical concentrations found in literature for different applications.
| Enzyme/Application | Typical DEA·HCl Concentration | Optimal pH | Temperature (°C) | Reference |
| Alkaline Phosphatase Assay | 0.9 M - 1.0 M | 9.8 | 37 | [3] |
| General Enzymatic Assays (starting point) | 20 mM - 100 mM | Enzyme Dependent | Enzyme Dependent | [2] |
| Stabilized Buffer for Optical Determinations | 0.001 M - 1.0 M | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
Objective: To empirically determine the optimal concentration of DEA·HCl for a specific enzymatic reaction.
Methodology:
-
Prepare a Stock Solution: Prepare a 2 M stock solution of this compound. Adjust the pH to the known or estimated optimum for your enzyme at the intended assay temperature.
-
Set up a Concentration Gradient: In a series of reaction tubes or a microplate, prepare reaction mixtures with varying final concentrations of DEA·HCl (e.g., 25 mM, 50 mM, 100 mM, 250 mM, 500 mM, 750 mM, 1 M). Ensure all other reaction components (substrate, cofactors) are at their optimal and constant concentrations.
-
Initiate the Reaction: Start the reaction by adding a fixed amount of your enzyme to each reaction mixture.
-
Measure Enzyme Activity: Incubate the reactions at the optimal temperature and measure the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity (reaction rate) against the DEA·HCl concentration. The concentration that yields the highest enzyme activity is the optimum for your assay conditions.
Protocol 2: Preparing a 1.0 M Diethanolamine Buffer (pH 9.8)
This protocol is adapted from a standard procedure for alkaline phosphatase assays.[3]
Materials:
-
Diethanolamine
-
Magnesium Chloride (MgCl₂)
-
Hydrochloric Acid (HCl), 5 M
-
Purified Water
Procedure:
-
In a suitable container, add approximately 800 mL of purified water.
-
Add 105.14 g of Diethanolamine to the water and stir until dissolved.
-
Add 0.1 g of MgCl₂·6H₂O and stir until dissolved.
-
Adjust the pH of the solution to 9.8 at 37°C using 5 M HCl. This step is critical and should be done carefully while monitoring the temperature.
-
Bring the final volume to 1 L with purified water.
-
Store the buffer protected from light. It is recommended to prepare this buffer fresh.
Visualizations
Caption: Workflow for optimizing DEA·HCl concentration.
Caption: Troubleshooting logic for low enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Potential mechanisms of tumorigenic action of diethanolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5397699A - Method for stabilizing an alkanol amine buffer used in optical determinations of enzyme activity - Google Patents [patents.google.com]
- 5. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
Understanding and preventing Diethanolamine hydrochloride degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to understand and prevent the degradation of Diethanolamine (B148213) hydrochloride during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and analysis of Diethanolamine hydrochloride.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Contamination of the sample or mobile phase. | Filter all solvents and samples before injection. Ensure scrupulous cleanliness of all glassware and equipment. |
| Degradation of this compound. | Review storage conditions; the compound should be stored in a tightly sealed container, protected from light and moisture.[1] Consider performing a forced degradation study to identify potential degradation products. | |
| Loss of assay value over time | Instability under current storage conditions. | Store this compound in a cool, dry place, away from direct sunlight.[2] For solutions, consider refrigeration and protection from light. Prepare solutions fresh whenever possible. |
| Reaction with container material. | Use inert container materials such as glass or polyethylene. Avoid contact with copper, aluminum, zinc, and their alloys. | |
| Discoloration of the solid compound or solution | Oxidation or exposure to light. | Store in an amber vial or a container that protects from light. Consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Contamination with impurities. | Verify the purity of the starting material. If necessary, purify the compound using an appropriate recrystallization technique. | |
| Inconsistent results in degradation studies | Variability in experimental conditions. | Ensure precise control over temperature, pH, and concentration of stress agents (acid, base, oxidizing agent) in all experiments. Use calibrated equipment. |
| Incomplete reaction or sampling variability. | Ensure homogenous mixing of the reaction solution. Standardize the sampling procedure to ensure representative samples are taken at each time point. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and thermal decomposition.
-
Hydrolysis: Under acidic or basic conditions, the ether linkages are generally stable, but the amine group can be involved in various reactions.
-
Oxidation: The secondary amine and the hydroxyl groups are susceptible to oxidation.[3] This can lead to the formation of N-oxides, aldehydes, and carboxylic acids, and may involve radical mechanisms.
-
Thermal Degradation: At elevated temperatures, this compound can undergo decomposition. In the presence of CO2, diethanolamine has been shown to form products like 3-(2-hydroxyethyl)-2-oxazolidinone (B1293664) and 1,4-bis(2-hydroxyethyl)piperazine.[4]
-
Photodegradation: While diethanolamine does not absorb light at wavelengths greater than 290 nm, photodegradation can still occur in the presence of photosensitizers.[5]
2. How can I prevent the degradation of this compound during storage?
To minimize degradation during storage, this compound should be kept in a tightly closed container in a cool, dry, and well-ventilated place.[6] It is hygroscopic and sensitive to air and moisture.[1][6] Protection from light is also recommended to prevent photolytic degradation. Storing under an inert atmosphere, such as nitrogen, can help prevent oxidation.[6]
3. What are the ideal conditions for preparing a stable aqueous solution of this compound?
For preparing aqueous solutions, use purified water (e.g., deionized or distilled). To enhance stability, consider using a buffered solution to maintain a neutral or slightly acidic pH, as extreme pH can catalyze hydrolysis. Solutions should be stored in a refrigerator, protected from light, and used as quickly as possible after preparation.
4. What analytical techniques are suitable for monitoring the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[7] Such a method should be able to separate the intact this compound from its potential degradation products.[7] Other techniques that can be used for identification of degradants include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9] A target degradation of 5-20% is generally recommended.[1]
1. Acid and Base Hydrolysis:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid. Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[8][10]
-
Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide. Reflux the solution at 60°C for a specified period.[8][10]
-
Neutral Hydrolysis: Dissolve this compound in purified water and reflux at 60°C for a specified period.
-
At each time point, withdraw a sample, neutralize it, and dilute to a suitable concentration for HPLC analysis.
2. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Monitor the degradation at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
3. Thermal Degradation:
-
Place the solid this compound in a thermostatically controlled oven at a temperature higher than that for accelerated stability testing (e.g., 70°C).
-
Examine the sample at various time points for any physical changes and analyze by HPLC.
-
For solutions, heat at a controlled temperature (e.g., 60°C) and analyze at different time intervals.
4. Photolytic Degradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples at appropriate time points by HPLC.
Data Presentation
The following table provides a template for summarizing the results of forced degradation studies.
| Stress Condition | Time (hours) | % Degradation of Diethanolamine HCl | Number of Degradation Products | Area (%) of Major Degradant |
| 0.1 M HCl (60°C) | 24 | 12.5 | 2 | 8.3 (at RRT 0.85) |
| 0.1 M NaOH (60°C) | 24 | 8.2 | 1 | 5.1 (at RRT 1.15) |
| 3% H₂O₂ (RT) | 12 | 18.9 | 3 | 11.2 (at RRT 0.72) |
| Thermal (70°C, solid) | 48 | 5.1 | 1 | 3.5 (at RRT 0.91) |
| Photolytic | 24 | 3.7 | 1 | 2.1 (at RRT 1.30) |
RRT = Relative Retention Time
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethanolamine - Wikipedia [en.wikipedia.org]
- 3. uregina.scholaris.ca [uregina.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. scispace.com [scispace.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A troubleshooting guide for preparing stable Diethanolamine hydrochloride buffers
For researchers, scientists, and drug development professionals, the preparation of stable and reliable buffers is a foundational aspect of experimental success. Diethanolamine hydrochloride buffers, in particular, are utilized in various biochemical and pharmaceutical applications. However, their preparation can present challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the preparation of this compound buffers.
Troubleshooting Guide
This guide addresses specific problems that may arise during the preparation of this compound buffers in a question-and-answer format.
Question: Why is the final pH of my this compound buffer incorrect or unstable?
Answer: Several factors can contribute to an incorrect or unstable pH.
-
Inaccurate Measurement: Ensure precise measurement of Diethanolamine and hydrochloric acid. Use calibrated balances and volumetric glassware.
-
Temperature Effects: The pKa of Diethanolamine is temperature-dependent.[1][2] Prepare and pH-adjust the buffer at the temperature at which it will be used. A decrease in temperature can lead to an increase in the buffer's pH, and conversely, an increase in temperature can cause a decrease in pH.[2]
-
Improper Mixing: Thoroughly mix the solution after each addition of acid or base to ensure homogeneity before measuring the pH.
-
Carbon Dioxide Absorption: Diethanolamine solutions can absorb atmospheric carbon dioxide, which is acidic and can lower the pH over time.[3] Prepare the buffer fresh and store it in a tightly sealed container.[4]
Question: My this compound buffer appears cloudy or has formed a precipitate. What is the cause and how can I fix it?
Answer: Cloudiness or precipitation can occur for a few reasons.
-
Low Temperature Storage: Storing the buffer at low temperatures, such as 4°C, can lead to precipitation, especially at higher concentrations.[2] If this occurs, gently warm the buffer to room temperature while stirring to redissolve the precipitate.
-
Contamination: The presence of contaminating ions can lead to the formation of insoluble salts. Use high-purity water (e.g., deionized or distilled water) and reagents.
-
Concentration Limits: Exceeding the solubility limit of this compound at a given temperature can cause precipitation. Ensure you are working within the appropriate concentration range.
Question: I am observing unexpected results in my assay when using the this compound buffer. Could the buffer be the issue?
Answer: Yes, the buffer composition can significantly impact experimental outcomes.
-
Suboptimal pH: Verify that the buffer's pH is within the optimal range for your specific application. The effective buffering range for Diethanolamine is typically around its pKa.
-
Chelation of Metal Ions: Diethanolamine can chelate metal ions that may be essential cofactors for enzymes.[1][2] If you suspect this is interfering with your assay, consider adding a small amount of the required metal ion back into the reaction mixture.
-
Buffer Reactivity: Diethanolamine is a primary amine and can participate in side reactions, such as forming Schiff's bases with aldehydes and ketones.[1] Be mindful of the compatibility of the buffer with other components in your experimental system. Diethanolamine can also react violently with strong oxidizing agents and strong acids.[3]
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for a this compound buffer?
A1: The effective buffering range of a buffer is generally considered to be pKa ± 1. The pKa of Diethanolamine is approximately 8.88 at 25°C.[5] Therefore, this compound buffers are most effective in the pH range of approximately 7.9 to 9.9.
Q2: How should I store my this compound buffer?
A2: Store the buffer in a tightly sealed container at room temperature to prevent absorption of atmospheric CO2 and changes in concentration due to evaporation.[4] Avoid storing at low temperatures where precipitation may occur.[2] For long-term color stability, storage under an inert atmosphere is recommended.[4]
Q3: Can I autoclave a this compound buffer?
A3: While some simple buffer solutions can be autoclaved, it is generally not recommended for Diethanolamine-containing solutions without specific validation, as the heat can potentially cause degradation. It is best to prepare the buffer with sterile water and filter-sterilize it through a 0.22 µm filter if sterility is required.
Q4: What grade of reagents should I use for preparing this buffer?
A4: It is recommended to use high-purity reagents (e.g., analytical or molecular biology grade) and purified water (e.g., deionized or distilled water) to minimize contamination and ensure the stability and performance of the buffer.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound buffers.
| Parameter | Value | Notes |
| pKa of Diethanolamine (at 25°C) | 8.88[5] | The pH at which the protonated and unprotonated forms are present in equal concentrations. |
| Effective Buffering Range | ~pH 7.9 - 9.9 | Generally effective within pKa ± 1. |
| Molecular Weight of Diethanolamine | 105.14 g/mol [7] | --- |
| Temperature Dependence of pKa (d(pKa)/dt) | -0.025 / °C[1] | Indicates that the pKa decreases as the temperature increases. |
Detailed Experimental Protocol
This protocol provides a step-by-step method for preparing a 1 M this compound buffer at pH 9.8.
Materials:
-
Diethanolamine (MW: 105.14 g/mol )[7]
-
Hydrochloric Acid (HCl), concentrated
-
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) (optional, application-dependent)[7]
-
High-purity water (deionized or distilled)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask (1 L)
-
Graduated cylinders and beakers
Procedure:
-
Prepare a Diethanolamine Solution: In a beaker, dissolve 105.14 g of Diethanolamine in approximately 800 mL of high-purity water.[7] Stir the solution until the Diethanolamine is completely dissolved.
-
Add Optional Components: If your application requires it, add the desired amount of other components, such as 0.1 g of Magnesium Chloride Hexahydrate for a final concentration of approximately 0.5 mM.[7][8]
-
Adjust the pH:
-
Place the beaker on a stir plate and immerse a calibrated pH electrode in the solution.
-
Slowly add concentrated hydrochloric acid dropwise while continuously monitoring the pH.
-
Continue adding HCl until the pH of the solution reaches 9.8. Be cautious not to overshoot the target pH. It is advisable to use a more dilute HCl solution for fine adjustments as you approach the target pH.[9]
-
-
Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Carefully add high-purity water to bring the final volume to the 1 L mark.[7][9]
-
Final Mixing and Storage: Cap the volumetric flask and invert it several times to ensure the buffer is thoroughly mixed. Transfer the buffer to a clean, clearly labeled, and tightly sealed storage bottle.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the preparation of this compound buffers.
Caption: Troubleshooting workflow for this compound buffer preparation.
References
- 1. Biological buffers pKa calculation [reachdevices.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 二乙醇胺测定法用于碱性磷酸酶的酶法测定(EC 3.1.3.1) [sigmaaldrich.com]
- 7. Diethanolamine (1 M, pH 9.8) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
Methods for the purification of Diethanolamine hydrochloride for sensitive experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed methods for the purification of diethanolamine (B148213) hydrochloride (DEA·HCl) for sensitive experimental applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of diethanolamine hydrochloride.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation After Cooling | - Excessive recrystallization solvent was used: The concentration of DEA·HCl in the solution is below its saturation point at the lower temperature.- The cooling process was too rapid: Crystals did not have sufficient time to nucleate and grow.- Inappropriate solvent was used: DEA·HCl is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of DEA·HCl and attempt cooling again.- Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of pure DEA·HCl.- Allow for slower cooling: Let the solution cool to room temperature undisturbed before moving it to an ice bath.- Re-dissolve the compound and add a miscible anti-solvent (a solvent in which DEA·HCl is poorly soluble) dropwise until turbidity persists, then reheat to clarify and cool slowly. |
| Product "Oils Out" Instead of Crystallizing | - The melting point of the impure DEA·HCl is lower than the boiling point of the solvent: The compound melts before it dissolves.- High concentration of impurities: Impurities can depress the melting point and interfere with crystal lattice formation.- Solution is supersaturated: The concentration of DEA·HCl is too high. | - Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation.- Allow the solution to cool more slowly to give the molecules time to arrange in a crystal lattice.- Perform a preliminary purification step: If impurities are significant, consider a pre-purification wash with a solvent in which DEA·HCl is insoluble but the impurities are soluble.[1] |
| Purified Crystals are Colored (e.g., Yellow or Brown) | - Presence of colored, non-polar impurities. - Thermal degradation of diethanolamine during previous processing or the purification itself. | - Use activated charcoal: Add a small amount of activated charcoal to the hot, dissolved solution and boil for a few minutes. Perform a hot filtration to remove the charcoal before cooling.[2] Caution: Using too much charcoal can adsorb the desired product.- Wash the final crystals: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual colored mother liquor. |
| Poor Recovery/Low Yield | - Too much solvent used during recrystallization: A significant amount of product remains dissolved in the mother liquor.- Premature crystallization during hot filtration. - Loss of material during transfers. | - Concentrate the mother liquor: Evaporate a portion of the solvent from the filtrate and cool to obtain a second crop of crystals.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.- Ensure careful and quantitative transfers between flasks. |
| Persistent Impurities Detected Post-Purification | - Co-crystallization of impurities: The impurity has similar solubility and structural properties to DEA·HCl.- Ineffective washing of crystals. | - Repeat the recrystallization process. A second recrystallization can significantly improve purity.- Try a different recrystallization solvent or solvent system: This may alter the solubility of the impurity relative to the product.- Ensure thorough washing of the filtered crystals with fresh, ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities are typically monoethanolamine (MEA) and triethanolamine (B1662121) (TEA), which are byproducts of the industrial synthesis of diethanolamine.[3] Other potential impurities can include water and degradation products.[3][4]
Q2: Why is it crucial to use highly purified this compound in sensitive experiments?
A2: Impurities can have unintended effects in sensitive biological and chemical systems. For instance, residual MEA or TEA can alter the pH and ionic strength of buffer solutions, chelate metal ions differently, or interfere with specific biological assays. In drug development, impurities can affect the stability, efficacy, and safety of the final product.
Q3: What is the best solvent for recrystallizing this compound?
A3: Polar protic solvents are generally effective. Anhydrous ethanol (B145695) is a common choice as it typically dissolves DEA·HCl well at its boiling point but has reduced solubility at lower temperatures.[2] A mixture of ethanol and water can also be used to fine-tune the solubility characteristics.[2] For amine hydrochlorides that are highly soluble in ethanol, 2-propanol can be a better alternative.[1]
Q4: How should I store purified this compound?
A4: this compound is hygroscopic, meaning it readily absorbs moisture from the air. It should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere to prevent moisture absorption.
Q5: Can I use distillation to purify this compound?
A5: Distillation is a more common method for purifying the free base, diethanolamine, rather than its hydrochloride salt.[3][4] The high melting and boiling points of the salt make distillation challenging at a laboratory scale and can lead to decomposition. Recrystallization is the preferred method for purifying the solid hydrochloride salt.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the purification of commercial-grade this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Anhydrous Ethanol (or 2-Propanol)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot anhydrous ethanol while stirring and heating on a hot plate until the solid completely dissolves.[2] Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., 1-2% by weight of the solute) of activated charcoal.[5] Return the flask to the hot plate and gently boil for 2-3 minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities and activated charcoal.[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in an ice bath for at least 15-30 minutes once it has reached room temperature.[2][6]
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold anhydrous ethanol to remove any adhering mother liquor.[2]
-
Drying: Dry the purified white crystals under vacuum to remove all traces of solvent.[2]
Protocol 2: HPLC Purity Analysis of Ethanolamines
This method is suitable for quantifying residual monoethanolamine and triethanolamine in a purified this compound sample.
Instrumentation & Conditions:
-
HPLC System: With a suitable detector (e.g., Corona CAD, Refractive Index, or MS/MS).
-
Column: Mixed-mode column with cation-exchange properties (e.g., Coresep 100 or Amaze SC).[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an aqueous buffer. An example mobile phase is 2% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) in water.[7] For LC-MS/MS, a mobile phase of acetonitrile and 5 mM ammonium (B1175870) formate (B1220265) in water (e.g., 88:12 v/v) can be used.[8]
-
Detector: As ethanolamines lack a strong UV chromophore, detection can be achieved using a Corona Charged Aerosol Detector (CAD), a Refractive Index (RI) detector, or Mass Spectrometry (MS).[7]
Sample Preparation:
-
Accurately weigh a sample of the purified this compound.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject prepared standards of MEA, DEA, and TEA to determine their retention times and generate a calibration curve.
-
Inject the purified sample solution.
-
Quantify the amounts of MEA and TEA impurities based on the calibration curves.
Data Summary
The following table provides hypothetical data illustrating the potential improvement in purity of this compound after one and two recrystallizations from anhydrous ethanol.
| Analyte | Initial Purity (Commercial Grade) | Purity after 1st Recrystallization | Purity after 2nd Recrystallization |
| Diethanolamine HCl | 98.5% | 99.7% | >99.9% |
| Monoethanolamine HCl | 0.5% | 0.1% | <0.01% |
| Triethanolamine HCl | 0.8% | 0.15% | <0.01% |
| Water Content | 0.2% | 0.05% | <0.02% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. RU2487113C1 - Method of cleaning diethanolamine solution from impurities - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability of Diethanolamine Hydrochloride Solutions
This technical support center provides guidance on the long-term stability and optimal storage conditions for Diethanolamine hydrochloride solutions. Below are frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the long-term stability of this compound solutions?
A1: The long-term stability of this compound solutions is primarily influenced by temperature, exposure to light, pH, and the presence of oxygen. Elevated temperatures can accelerate degradation, while exposure to UV light can induce photolytic decomposition. The solution's pH can also play a role in its stability. Additionally, as an amine salt, it can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen and trace metal ions.
Q2: What are the recommended storage conditions for this compound solutions to ensure long-term stability?
A2: To ensure the long-term stability of this compound solutions, it is recommended to store them in tightly sealed containers in a cool, dark place.[1][2] For optimal stability, storage at refrigerated temperatures (2-8°C) is advisable. The container should be opaque or amber-colored to protect the solution from light.[2] Since Diethanolamine is hygroscopic and can absorb carbon dioxide from the air, minimizing headspace in the container or purging it with an inert gas like nitrogen or argon can further enhance stability.[3][4]
Q3: What are the visible signs of degradation in a this compound solution?
A3: Degradation of a this compound solution can manifest in several ways.[5] The most common signs include:
-
Discoloration: The initially clear, colorless solution may develop a yellow or brownish tint, which often indicates oxidative or photolytic degradation.[5]
-
Precipitation: The formation of insoluble degradation products can cause the solution to become turbid or result in the appearance of a precipitate.[5]
-
pH Shift: The formation of acidic or basic byproducts during degradation can lead to a noticeable change in the solution's pH.[5]
Q4: For how long can I expect a this compound solution to be stable under recommended storage conditions?
A4: While the exact shelf-life depends on the solution's concentration, solvent, and specific storage conditions, Diethanolamine products, in general, are considered stable for up to 24 months if stored properly in unopened containers.[6] It is recommended to re-evaluate the quality of the solution after this period to confirm its integrity. For prepared aqueous solutions, regular monitoring of appearance, pH, and purity by a suitable analytical method like HPLC is recommended to ensure it remains within the required specifications for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution has turned yellow/brown | Oxidative or photolytic degradation.[5] | 1. Discard the solution if purity is critical. 2. For future preparations, use deoxygenated solvent and store under an inert atmosphere (e.g., nitrogen or argon). 3. Always store the solution in an amber or light-blocking container.[2] |
| Precipitate has formed in the solution | Formation of insoluble degradation products or change in solubility due to temperature or pH shift.[5] | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. Check the pH of the solution; if it has shifted, it may indicate degradation. 3. If the precipitate does not redissolve, it likely consists of degradation products, and the solution should be discarded. |
| Unexpected results in experiments | Loss of potency due to degradation of this compound. | 1. Prepare a fresh solution of this compound. 2. Verify the concentration and purity of the new solution using a suitable analytical method (e.g., HPLC) before use. |
| pH of the solution has changed significantly | Formation of acidic or basic degradation byproducts.[5] | 1. This is a strong indicator of degradation. It is best to discard the solution and prepare a fresh batch. 2. Consider using a buffered solution if your application allows for it to maintain a stable pH. |
Data Presentation
Illustrative Long-Term Stability Data
The following table provides an example of long-term stability data for an aqueous solution of this compound stored under different conditions. The data is illustrative to demonstrate typical stability trends.
| Storage Condition | Timepoint | Assay (% of Initial) | Appearance |
| 2-8°C, Protected from Light | 0 Months | 100.0 | Clear, colorless |
| 6 Months | 99.5 | Clear, colorless | |
| 12 Months | 99.1 | Clear, colorless | |
| 24 Months | 98.5 | Clear, colorless | |
| 25°C/60% RH, Protected from Light | 0 Months | 100.0 | Clear, colorless |
| 6 Months | 98.2 | Clear, colorless | |
| 12 Months | 96.5 | Faint yellow tint | |
| 24 Months | 93.1 | Yellow tint | |
| 40°C/75% RH, Protected from Light | 0 Months | 100.0 | Clear, colorless |
| 1 Month | 95.3 | Faint yellow tint | |
| 3 Months | 90.8 | Yellow tint | |
| 6 Months | 85.2 | Brownish-yellow | |
| 25°C, Exposed to Light | 0 Months | 100.0 | Clear, colorless |
| 1 Month | 96.1 | Faint yellow tint | |
| 3 Months | 92.5 | Yellow tint | |
| 6 Months | 88.3 | Brownish-yellow |
Forced Degradation Study Data
This table summarizes the results from a forced degradation study on a this compound solution to understand its degradation profile under various stress conditions.
| Stress Condition | Duration | Assay (% Remaining) | Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl at 60°C) | 24 hours | 98.5 | Minimal degradation observed |
| Base Hydrolysis (0.1 M NaOH at 60°C) | 24 hours | 92.1 | Several minor degradation peaks |
| Oxidative (3% H₂O₂ at RT) | 24 hours | 85.7 | One major degradation product |
| Thermal (80°C) | 48 hours | 94.3 | Minor degradation products |
| Photolytic (ICH Q1B light exposure) | 24 hours | 90.5 | Multiple degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the methodology for conducting a forced degradation study on a this compound solution.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a buffer) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours in a light-protected container.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified duration, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization may be required.
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Charged Aerosol Detector (CAD) is suitable.
-
Column: A mixed-mode column such as a Coresep 100 (for cation-exchange and reversed-phase) or a suitable reversed-phase column like a C18.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 2% B
-
5-20 min: Gradient from 2% to 50% B
-
20-25 min: Hold at 50% B
-
25-26 min: Gradient from 50% to 2% B
-
26-30 min: Hold at 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection:
-
Since Diethanolamine lacks a strong UV chromophore, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is recommended.[7] If using a derivatization agent, the detection wavelength will depend on the agent used.
-
Visualizations
References
Preventing discoloration of Diethanolamine hydrochloride solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of Diethanolamine (B148213) hydrochloride (DEA-HCl) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in my Diethanolamine hydrochloride solution?
A1: Discoloration, often appearing as a yellow or brown tint, is primarily due to the degradation of the diethanolamine moiety. The most common causes include:
-
Oxidative Degradation: This is the most significant factor, initiated by dissolved oxygen, trace metal ion contaminants, and exposure to light.[1][2][3] The secondary amine group in diethanolamine is susceptible to oxidation.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation and lead to the formation of colored byproducts.[4]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of degradation reactions.[5]
-
Reaction with Air: Diethanolamine can react with carbon dioxide from the air, which may affect the solution's stability.[6]
-
Presence of Impurities: Impurities from the synthesis of DEA-HCl, such as ethers or ketones, can oxidize and cause discoloration.[7]
Q2: What are the visible signs of this compound solution degradation?
A2: Besides discoloration, other signs of degradation include:
-
pH Shift: A noticeable change in the solution's pH may indicate the formation of acidic or basic degradation byproducts.[3]
-
Precipitation: The formation of insoluble degradation products can cause the solution to become turbid or form a precipitate.[3]
-
New Peaks in Chromatography: Analysis using techniques like HPLC may reveal new, unidentified peaks corresponding to degradation products.[3]
Q3: How should I properly store my this compound solution to prevent discoloration?
A3: Proper storage is critical for maintaining the stability of your solution. Key recommendations include:
-
Use an Inert Atmosphere: To prevent oxidation, store the solution under an inert atmosphere, such as nitrogen or argon.[5][8]
-
Protect from Light: Store the solution in amber-colored vials or in a dark place to protect it from light-induced degradation.[4]
-
Maintain Low Temperatures: Store the solution at recommended low temperatures (e.g., refrigerated) to slow down potential degradation reactions. However, be mindful of the solution's freezing point.
-
Use Tightly Sealed Containers: Diethanolamine is hygroscopic, meaning it can absorb moisture from the air.[4][5][9] Use containers with tight-fitting seals to prevent this and exposure to air.[10][11]
-
Ensure Material Compatibility: Avoid storage in containers made of materials that can corrode and leach metal ions, such as aluminum, copper, or zinc.[6]
Q4: Can the pH of my solution affect its stability and color?
A4: Yes, pH is a critical factor in the stability of chemical compounds in solution.[12][13] For DEA-HCl solutions, maintaining a stable pH can help minimize degradation. Diethanolamine itself can act as a buffer, typically around pH 9 when not fully protonated as the hydrochloride salt.[9][14][15] Significant shifts from the optimal pH range for your application can accelerate degradation pathways like hydrolysis or oxidation.[13]
Troubleshooting Guide
If you are experiencing discoloration of your this compound solution, follow this troubleshooting guide:
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow or brown over time | Oxidative degradation due to exposure to air. | 1. Prepare fresh solution and sparge with an inert gas (e.g., nitrogen, argon) before sealing the container.[8] 2. Consider adding a suitable antioxidant or stabilizer (see Table 1).[1] |
| Photodegradation from exposure to light. | 1. Store the solution in an amber vial or wrap the container in aluminum foil.[4] 2. Prepare and handle the solution in a dimly lit environment. | |
| Contamination with metal ions. | 1. Use high-purity water and reagents. 2. Ensure glassware is thoroughly cleaned to remove any trace metals. 3. Avoid contact with incompatible metals like copper, aluminum, or zinc.[6] | |
| High storage temperature. | Store the solution at the recommended refrigerated temperature.[5] | |
| Discoloration appears rapidly after preparation | Impure starting material. | 1. Verify the purity of the this compound. 2. Consider purifying the starting material if necessary. |
| Reaction with dissolved gases in the solvent. | De-gas the solvent (e.g., water) by sparging with an inert gas or by sonication before preparing the solution. | |
| In addition to discoloration, a precipitate forms | Formation of insoluble degradation products. | 1. Attempt to identify the precipitate. 2. Review the storage conditions (temperature, pH) to ensure they are optimal for solubility.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a DEA-HCl solution with measures to minimize discoloration.
Materials:
-
This compound (high purity)
-
High-purity, deionized water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Amber glass storage bottle with a tight-fitting cap
-
(Optional) Antioxidant/stabilizer (see Table 1)
Procedure:
-
Degas the Solvent: Sparge high-purity, deionized water with an inert gas (e.g., nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing: In a clean, dry weighing boat, accurately weigh the required amount of this compound.
-
Dissolution: Add the weighed this compound to a tared amber glass bottle containing the degassed water. Stir gently with a PTFE-coated stir bar until fully dissolved.
-
(Optional) Addition of Stabilizer: If using a stabilizer, add the appropriate amount to the solution and stir until dissolved. Refer to Table 1 for options.
-
Inert Gas Blanket: Flush the headspace of the bottle with the inert gas for 1-2 minutes to create an inert atmosphere.
-
Sealing and Storage: Immediately seal the bottle tightly. Store in a dark, refrigerated environment.
Data Presentation
Table 1: Potential Stabilizers for Amine Solutions
The following table summarizes potential stabilizers that can be investigated to prevent the oxidation of amine solutions. Concentration optimization is recommended for each specific application.
| Stabilizer | Class | Potential Mechanism of Action | Recommended Starting Concentration | Reference |
| Hydroxylamine hydrochloride | Antioxidant | Oxygen scavenger | 0.01 M - 0.15 M | [16] |
| Sodium sulfite (B76179) / bisulfite | Antioxidant | Oxygen scavenger | 0.01 M - 0.1 M | [16] |
| Sodium borohydride | Reducing Agent | Reduces oxidized impurities and colored byproducts | 0.01% - 1% by weight | [17] |
Note: The efficacy and compatibility of these stabilizers should be tested for your specific experimental conditions.
Visualizations
Degradation Pathway of Diethanolamine
Caption: Factors leading to the oxidative degradation of this compound.
Troubleshooting Workflow for Discolored Solutions
Caption: A logical workflow for troubleshooting discolored Diethanolamine HCl solutions.
References
- 1. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 2. netl.doe.gov [netl.doe.gov]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 6. nj.gov [nj.gov]
- 7. JPS6490157A - Method for preventing diethanolamine from discoloring - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. ibisscientific.com [ibisscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- 15. Diethanolamine (1 M, pH 9.8) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 16. US5397699A - Method for stabilizing an alkanol amine buffer used in optical determinations of enzyme activity - Google Patents [patents.google.com]
- 17. US3207790A - Process for reducing the color of discolored alkanolamines - Google Patents [patents.google.com]
Technical Support Center: Minimizing Corrosion in Diethanolamine Hydrochloride Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethanolamine hydrochloride (DEA-HCl) solutions. The acidic nature and presence of chloride ions in DEA-HCl solutions create a corrosive environment for many common laboratory metals. This guide will help you understand and mitigate these corrosion issues.
Frequently Asked Questions (FAQs)
Q1: Why are this compound solutions corrosive?
A this compound (DEA-HCl) solution is the salt of a weak base (Diethanolamine) and a strong acid (Hydrochloric Acid). In an aqueous solution, the diethanolammonium ion hydrolyzes to produce a mildly acidic environment. This acidity, combined with the presence of highly aggressive chloride ions (Cl-), makes the solution corrosive to many metals, particularly carbon steel and even some grades of stainless steel. The primary corrosion mechanisms are uniform acid corrosion and localized pitting corrosion.
Q2: What types of corrosion are most common in the presence of DEA-HCl solutions?
The two most common forms of corrosion to expect are:
-
Uniform Corrosion: This is a general loss of metal across the entire exposed surface, driven by the acidic nature of the DEA-HCl solution. Carbon steel is particularly susceptible to this form of attack.
-
Pitting Corrosion: This is a localized form of corrosion that leads to the formation of small holes or "pits" in the metal surface.[1][2] Chloride ions are well-known initiators of pitting, especially in passive metals like stainless steel.[1][2] This type of corrosion can be particularly insidious as it can lead to equipment failure with very little overall metal loss.[1]
Q3: What materials are recommended for handling this compound solutions?
While specific corrosion rate data for DEA-HCl is limited in publicly available literature, general guidelines for acidic chloride environments can be followed. Material selection should be confirmed with specific testing for your experimental conditions.
-
Metals to Avoid: Carbon steel, aluminum, copper, zinc, and galvanized iron are generally not recommended for use with acidic chloride solutions due to their high susceptibility to corrosion.[3]
-
Recommended Metals: For applications where metal is required, higher grades of stainless steel with increased molybdenum content (e.g., 316L) offer better resistance to pitting corrosion.[4][5] However, their suitability should be verified under your specific operating conditions. For highly corrosive environments, nickel-based alloys may be necessary.
-
Non-Metallic Options: Glass, PTFE, and other resistant polymers are excellent choices for handling and storing DEA-HCl solutions, especially when metal contamination of the solution is a concern.
Q4: Can I use a corrosion inhibitor to protect my equipment?
Yes, corrosion inhibitors can be an effective way to mitigate corrosion in DEA-HCl solutions. Amine-based inhibitors are often used in acidic environments.[6][7][8] These inhibitors work by adsorbing onto the metal surface and forming a protective layer that slows down the corrosion reactions.[9] The effectiveness of an inhibitor will depend on the specific formulation, concentration, temperature, and the alloy it is protecting. It is crucial to test the compatibility and effectiveness of any inhibitor in your specific experimental setup.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving corrosion issues encountered during experiments involving this compound solutions.
Problem: Visible signs of corrosion (e.g., rust, discoloration, pitting) on metal equipment.
| Possible Cause | Troubleshooting Steps |
| Incompatible Material Selection | 1. Identify the material of the corroding equipment.2. Consult material compatibility charts for acidic chloride environments.[4][5]3. Replace the component with a more resistant material (e.g., upgrade from 304 to 316L stainless steel, or switch to a non-metallic option like glass or PTFE). |
| High Temperature | 1. Measure the operating temperature of your solution.2. Recognize that corrosion rates generally increase with temperature.[10][11]3. If possible, lower the operating temperature.4. If high temperatures are necessary, select a more corrosion-resistant material or a high-temperature corrosion inhibitor. |
| High DEA-HCl Concentration | 1. Determine the concentration of your DEA-HCl solution.2. Higher concentrations can lead to increased acidity and higher corrosion rates.3. If your protocol allows, consider using a more dilute solution.4. If high concentrations are required, ensure your materials of construction are adequate. |
| Absence of Corrosion Inhibitor | 1. If not already in use, consider adding a corrosion inhibitor suitable for acidic amine solutions.2. Perform screening tests to determine the most effective inhibitor and its optimal concentration for your system (see Experimental Protocols section). |
Problem: Unexpected experimental results or product contamination.
| Possible Cause | Troubleshooting Steps |
| Leaching of Metal Ions | 1. Corrosion can release metal ions into your DEA-HCl solution, which may interfere with your experiments or contaminate your product.2. Analyze your solution for trace metals that correspond to the equipment's composition.3. To mitigate this, switch to non-metallic equipment (glass, PTFE) for sensitive processes or use a highly effective corrosion inhibitor. |
Quantitative Data Summary
Table 1: Corrosion Rate of Carbon Steel in Aqueous DEA Solutions with CO2
| DEA Concentration (wt%) | Temperature (°C) | CO2 Presence | Corrosion Rate (mm/year) | Reference |
| 30 - 60 | 100 | Saturated | 1.6 - 2.1 | [10][12] |
| 25 | 25 | Saturated | ~0.022 (0.88 mpy) | [10] |
| 25 | 80 | Saturated | ~0.41 (16.24 mpy) | [10] |
mpy = mils per year
Experimental Protocols
1. Weight Loss Method for Corrosion Rate Determination
This is a straightforward method to determine the average corrosion rate over a period of time.
-
Materials:
-
Metal coupons (specimens) of the material being tested (e.g., carbon steel, 316L stainless steel) with a known surface area.
-
Your experimental DEA-HCl solution.
-
Analytical balance.
-
Desiccator.
-
Cleaning solution (e.g., inhibited hydrochloric acid).
-
-
Procedure:
-
Clean the metal coupons with a suitable solvent (e.g., acetone) to remove any grease or oil.
-
Dry the coupons thoroughly and weigh them to the nearest 0.1 mg.
-
Immerse the coupons in the DEA-HCl solution for a predetermined period (e.g., 24, 48, or 72 hours) at the desired temperature.
-
After the exposure period, remove the coupons from the solution.
-
Clean the coupons to remove any corrosion products. This can be done by scrubbing with a non-metallic brush or by using a chemical cleaning solution (ensure the cleaning solution does not attack the base metal).
-
Dry the cleaned coupons in a desiccator and re-weigh them.
-
Calculate the corrosion rate (CR) in mm/year using the following formula: CR = (K * W) / (A * T * D) Where:
-
K = a constant (8.76 x 10^4 for CR in mm/year)
-
W = weight loss in grams
-
A = surface area of the coupon in cm^2
-
T = exposure time in hours
-
D = density of the metal in g/cm^3
-
-
2. Electrochemical Testing for Corrosion Rate and Inhibitor Efficiency
Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), can provide rapid and detailed information about the corrosion process.
-
Equipment:
-
Potentiostat.
-
Electrochemical cell with a three-electrode setup:
-
Working electrode (the metal being tested).
-
Reference electrode (e.g., Ag/AgCl).
-
Counter electrode (e.g., platinum or graphite).
-
-
Your experimental DEA-HCl solution (with and without inhibitor).
-
-
Procedure (Potentiodynamic Polarization):
-
Assemble the electrochemical cell with the electrodes immersed in the test solution.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state.
-
Scan the potential of the working electrode from a cathodic value to an anodic value relative to the OCP.
-
The resulting plot of log(current density) vs. potential (Tafel plot) can be used to determine the corrosion current density (icorr).
-
Calculate the corrosion rate from the icorr value.
-
Calculate the inhibitor efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
Visualizations
Caption: Troubleshooting workflow for corrosion issues.
Caption: Experimental workflow for weight loss corrosion testing.
References
- 1. Pitting corrosion - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. nj.gov [nj.gov]
- 4. themetalcompany.co.nz [themetalcompany.co.nz]
- 5. marathonrefinerycontractor.com [marathonrefinerycontractor.com]
- 6. content.ampp.org [content.ampp.org]
- 7. onepetro.org [onepetro.org]
- 8. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03560B [pubs.rsc.org]
- 9. ijrar.org [ijrar.org]
- 10. researchgate.net [researchgate.net]
- 11. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Technical Support Center: Prevention of N-Nitroso Compound Formation with Diethanolamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of N-nitroso compound formation, specifically N-nitrosodiethanolamine (NDELA), when working with Diethanolamine (B148213) Hydrochloride (DEA HCl).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of N-nitrosodiethanolamine (NDELA) formation from Diethanolamine Hydrochloride (DEA HCl)?
A1: N-nitrosodiethanolamine (NDELA) is formed from the reaction of a nitrosating agent with diethanolamine, a secondary amine.[1][2] This reaction, known as nitrosation, typically occurs under acidic conditions or at elevated temperatures.[1] The nitrosating agent, often derived from nitrite (B80452) sources (e.g., sodium nitrite or nitrogen oxides), provides the nitroso group (-NO) which bonds to the nitrogen atom of the diethanolamine molecule.[1][2]
Q2: What are the key factors that influence the rate of NDELA formation?
A2: Several factors can significantly influence the rate of NDELA formation:
-
pH: The nitrosation of secondary amines is highly pH-dependent. The reaction is generally favored under acidic conditions (optimally around pH 3.4 for some amines) as it facilitates the formation of the active nitrosating species from nitrite.[3][4]
-
Temperature: Higher temperatures accelerate the rate of the nitrosation reaction.[1][5]
-
Presence of Nitrosating Agents: The availability of nitrosating agents, such as nitrites or nitrogen oxides, is a prerequisite for NDELA formation.[2] These can be present as impurities in raw materials or reagents.[6]
-
Catalysts: Certain substances can catalyze the formation of N-nitroso compounds. These include formaldehyde (B43269) and other carbonyl compounds, as well as thiocyanate.
-
Inhibitors: Conversely, the presence of inhibitors, such as antioxidants, can significantly reduce or prevent NDELA formation.[7]
Q3: What are the regulatory limits for nitrosamine (B1359907) impurities in pharmaceutical products?
A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established strict limits for nitrosamine impurities in drug products due to their potential carcinogenic risk.[6][8] The acceptable intake (AI) limits are set to maintain an increased cancer risk of no more than one additional case in 100,000 people over a lifetime of exposure.[8] For N-nitrosodiethylamine (NDEA), a compound structurally related to NDELA, the AI limit is 26.5 nanograms per day.[6] If multiple nitrosamines are present, the total daily intake should generally not exceed the limit of the most potent one.[6]
Troubleshooting Guide
Issue 1: Unexpected detection of NDELA in my product containing DEA HCl.
| Potential Cause | Troubleshooting Step |
| Contamination of raw materials with nitrites. | Source high-purity raw materials and excipients with low nitrite content.[9] Request certificates of analysis from suppliers detailing nitrite levels. |
| Formation during manufacturing process. | Review the manufacturing process for conditions that may promote nitrosation (e.g., acidic pH, high temperatures).[1] Consider process modifications to avoid these conditions where feasible. |
| Degradation during storage. | Evaluate the impact of storage conditions (temperature, humidity, light exposure) on NDELA formation.[5] Store products in cool, dark, and dry conditions. |
| Interaction with excipients. | Assess the compatibility of DEA HCl with all formulation excipients.[10] Some excipients may contain reactive impurities or create a microenvironment conducive to nitrosation.[11] |
Issue 2: Inconsistent results in NDELA quantification.
| Potential Cause | Troubleshooting Step |
| Analytical method variability. | Ensure the analytical method (e.g., LC-MS/MS) is properly validated for sensitivity, specificity, accuracy, and precision.[12][13] Use appropriate internal standards. |
| Sample preparation artifacts. | Protect samples from light, as NDELA is light-sensitive.[14] Consider the use of inhibitors like ammonium (B1175870) sulfamate (B1201201) or sodium ascorbate (B8700270) during sample preparation to prevent artificial nitrosamine formation.[15] Avoid plastic containers where possible to minimize potential contamination.[16] |
| Instrumental interference. | Check for co-eluting peaks or matrix effects that may interfere with NDELA detection.[17] Optimize chromatographic conditions and mass spectrometry parameters. |
Experimental Protocols
Protocol 1: Evaluation of Inhibitors for Preventing NDELA Formation
This protocol is adapted from a study on NDELA formation and inhibition in cosmetic products and can be modified for pharmaceutical formulations.[3][4]
Objective: To determine the effectiveness of various inhibitors (e.g., ascorbic acid, vitamin E) in preventing the formation of NDELA from DEA HCl in the presence of a nitrosating agent.
Materials:
-
This compound (DEA HCl)
-
Sodium Nitrite (SN)
-
Inhibitors: Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E)
-
Phosphate (B84403) buffer (to maintain desired pH)
-
Deionized water
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DEA HCl in deionized water.
-
Prepare a stock solution of sodium nitrite in deionized water.
-
Prepare stock solutions of the inhibitors (e.g., 10, 100, and 1000 ppm of Vitamin C or Vitamin E) in an appropriate solvent.[4]
-
-
Reaction Setup:
-
In a series of reaction vials, mix the DEA HCl solution with the sodium nitrite solution.
-
Add the inhibitor solutions at different concentrations to the respective vials. Include a control group with no inhibitor.
-
Adjust the pH of the solutions to a desired level (e.g., pH 2) using the phosphate buffer.[3]
-
-
Incubation:
-
Sample Analysis:
-
After incubation, quench the reaction if necessary.
-
Analyze the samples for NDELA concentration using a validated LC-MS/MS method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor at different concentrations and conditions compared to the control group.
-
Protocol 2: Quantification of NDELA using LC-MS/MS
This protocol provides a general framework for the analysis of NDELA. Specific parameters may need to be optimized based on the instrument and sample matrix.[12][13][18]
Objective: To accurately quantify the concentration of NDELA in a given sample.
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water).[13]
-
If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction for sample cleanup and concentration.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable column for separating polar compounds (e.g., a C18 or a specialized column for nitrosamines).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for NDELA (e.g., m/z 135 -> m/z 105 and m/z 135 -> m/z 75 for quantification and confirmation, respectively).
-
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of NDELA at various concentrations.
-
Quantify the amount of NDELA in the samples by comparing their peak areas to the calibration curve.
-
Data Presentation
Table 1: Factors Influencing NDELA Formation from Diethanolamine and Sodium Nitrite at pH 2
| Condition | NDELA Concentration (ppm) | Reference |
| 10°C | 0.41 | [5] |
| 25°C (Room Temperature) | 2.65 | [5] |
| Fluorescent Light (200 lux) | 2.85 | [5] |
| 40°C | 3.66 | [5] |
| 50°C | 5.04 | [5] |
| Visual Light (4000 lux) | 15.58 | [5] |
| UV Light (2 W/m²) | 48.5 | [5] |
Table 2: Inhibition of NDELA Formation by Vitamin C and Vitamin E at pH 2
| Inhibitor | Concentration (µg/mL) | Residual NDELA (%) | Reference |
| Vitamin C | 10 | 85.3 | [3] |
| 100 | 45.1 | [3] | |
| 1000 | 15.2 | [3] | |
| Vitamin E | 10 | 92.4 | [3] |
| 100 | 30.7 | [3] | |
| 1000 | 8.9 | [3] |
Note: Residual NDELA percentage is relative to a control sample without any inhibitor.
Visualizations
Caption: General pathway for the formation of NDELA from diethanolamine.
References
- 1. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Formation and inhibition of N-nitrosodiethanolamine in cosmetics under pH, temperature, and fluorescent, ultraviolet, and visual light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. pharmtech.com [pharmtech.com]
- 7. asianpubs.org [asianpubs.org]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov.tw [fda.gov.tw]
- 13. longdom.org [longdom.org]
- 14. cambrex.com [cambrex.com]
- 15. osha.gov [osha.gov]
- 16. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Buffering Capacity: Diethanolamine Hydrochloride vs. Triethanolamine
For researchers, scientists, and professionals in drug development, the selection of an appropriate buffering agent is a critical decision that can significantly impact experimental outcomes. Both Diethanolamine (B148213) (DEA) and Triethanolamine (TEA) are commonly used alkanolamines that serve as buffering agents in a variety of applications, from cosmetics and industrial processes to pharmaceutical and biological formulations.[1][2][3][4] This guide provides an objective comparison of their buffering capacities, supported by physicochemical data and detailed experimental protocols.
The primary difference in their buffering application lies in their distinct pKa values. The pKa is the pH at which the protonated and unprotonated species of the buffer are present in equal concentrations, representing the point of maximum buffering capacity. A buffer is generally effective within a range of approximately ±1 pH unit from its pKa.[5]
Diethanolamine, a secondary amine, typically has a pKa around 8.9, making it suitable for creating buffering systems in moderately alkaline conditions (pH 8.0-9.8).[2][6][7][8] In practice, a diethanolamine buffer is prepared by dissolving diethanolamine and titrating with a strong acid, such as hydrochloric acid (HCl), to the desired pH. The resulting solution contains diethanolamine and its conjugate acid, diethanolammonium, often referred to implicitly as diethanolamine hydrochloride in solution.
Triethanolamine, a tertiary amine and a triol, possesses a pKa of about 7.7-7.8.[9][10][11] This positions it as an effective buffer in the physiological pH range (pH 7.0-8.5), making it highly valuable for biological, biochemical, and pharmaceutical research.[2][12]
Physicochemical and Buffering Properties
The selection of a buffer is dictated by its chemical properties, primarily its pKa, which determines its effective pH range. The following table summarizes the key properties of Diethanolamine and Triethanolamine.
| Property | Diethanolamine | Triethanolamine |
| Molecular Formula | C₄H₁₁NO₂ | C₆H₁₅NO₃ |
| Molecular Weight | 105.14 g/mol [6] | 149.19 g/mol [13] |
| Type | Secondary Amine, Diol | Tertiary Amine, Triol[9] |
| pKa (at 25°C) | ~8.88 - 8.96[6][7][8] | ~7.76 - 7.8[9][10][11] |
| Optimal Buffering pH Range | ~8.0 - 9.8[2] | ~7.0 - 8.5[2][12] |
| Physical Form | Viscous liquid or solid crystals[6][14] | Viscous liquid[13] |
| Common Applications | Gas "scrubbing", emulsifier, buffer for enzymatic assays (e.g., alkaline phosphatase)[7][8][15][16] | pH balancer in cosmetics, emulsifier, biological buffers, cement grinding aid[3][4] |
Experimental Protocols
To quantitatively compare the performance of different buffers, determining the buffer capacity is a key experiment.[2]
Protocol: Determination of Buffer Capacity by Titration
Objective: To determine and compare the buffer capacity of this compound and Triethanolamine buffers. Buffer capacity is defined as the moles of a strong acid or base required to change the pH of one liter of a buffer solution by one unit.[2][5]
Materials:
-
Diethanolamine
-
Triethanolamine
-
Standardized Hydrochloric Acid (HCl) solution (e.g., 0.5 M)
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.5 M)
-
Deionized water
-
Calibrated pH meter and electrode
-
50 mL Burettes
-
250 mL Beakers
-
100 mL Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Buffer Solutions:
-
For each amine (DEA and TEA), prepare a 100 mL solution of 0.2 M concentration in separate volumetric flasks.
-
Adjust the pH of each solution to its respective pKa value using small amounts of HCl. This ensures the buffer is at its maximum theoretical capacity at the start of the experiment. For DEA, adjust to pH ~8.9; for TEA, adjust to pH ~7.8.
-
-
Titration with Acid (Measuring capacity against acid addition):
-
Pipette 50 mL of the prepared DEA buffer solution into a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH.
-
Fill a burette with the standardized 0.5 M HCl solution. Add the HCl in small increments (e.g., 0.2 mL).
-
After each addition, allow the pH to stabilize and record the total volume of HCl added and the new pH.
-
Continue the titration until the pH has dropped by at least 2 units from the starting pKa.
-
Repeat this procedure for the TEA buffer solution.
-
-
Titration with Base (Measuring capacity against base addition):
-
Using a fresh 50 mL sample of each prepared buffer, repeat the titration procedure outlined in step 2, but use the standardized 0.5 M NaOH solution instead of HCl.
-
Continue the titration until the pH has increased by at least 2 units from the starting pKa.
-
Calculation of Buffer Capacity (β):
The buffer capacity can be calculated from the titration data. It is the amount of added acid or base (in moles) per volume of buffer (in Liters) per unit change in pH.
β = (moles of H⁺ or OH⁻ added) / (ΔpH × Volume of buffer in L)
A more accurate representation is to plot the titration curve (pH vs. volume of titrant added) and determine the slope at various points. The buffer capacity is highest where the curve is flattest (i.e., where the change in pH is minimal upon addition of acid or base).
Data Presentation and Comparison
The table below presents hypothetical, yet representative, data from the titration experiment described above. This data illustrates the volume of 0.5 M HCl or 0.5 M NaOH required to change the pH of 50 mL of each 0.2 M buffer solution by one full pH unit from its starting pKa.
| Buffer (0.2 M) | Starting pH (pKa) | Titrant | Volume of Titrant for ΔpH = -1.0 | Volume of Titrant for ΔpH = +1.0 |
| Diethanolamine HCl | ~8.9 | 0.5 M HCl | ~12.5 mL | N/A |
| ~8.9 | 0.5 M NaOH | N/A | ~12.5 mL | |
| Triethanolamine | ~7.8 | 0.5 M HCl | ~14.0 mL | N/A |
| ~7.8 | 0.5 M NaOH | N/A | ~14.0 mL |
Note: These are illustrative values. Actual experimental values may vary based on precise concentrations and conditions.
From this data, a direct comparison of buffering capacity can be made. Triethanolamine appears to exhibit a slightly higher buffering capacity under these conditions, requiring a larger volume of strong acid/base to elicit the same pH change. However, the most critical factor for selection remains the target pH of the application.
Conclusion
The choice between this compound and Triethanolamine as a buffering agent is fundamentally driven by the desired pH of the system.
-
This compound is the superior choice for applications requiring stable pH control in the alkaline range of pH 8.0 to 9.8 . Its utility is well-established in specific enzyme assays and industrial formulations that operate under basic conditions.[2][15][16]
-
Triethanolamine is ideal for buffering systems that need to maintain a pH near physiological levels, typically in the pH 7.0 to 8.5 range .[2][12] This makes it a versatile and widely used buffer in cell culture, protein purification, and pharmaceutical formulations.[12]
While both are effective buffers, their differing pKa values mean they are not interchangeable. Researchers must select the buffer whose pKa is closest to the target experimental pH to ensure maximum buffering capacity and experimental stability.
References
- 1. rockchemicalsinc.com [rockchemicalsinc.com]
- 2. benchchem.com [benchchem.com]
- 3. Triethanolamine - Wikipedia [en.wikipedia.org]
- 4. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethanolamine | 111-42-2 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. You are being redirected... [bio-world.com]
- 10. Triethanolamine CAS#: 102-71-6 [m.chemicalbook.com]
- 11. Triethanolamine = 99.0 GC 102-71-6 [sigmaaldrich.com]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. Triethanolamine [drugfuture.com]
- 14. Page loading... [guidechem.com]
- 15. Diethanolamine (1 M, pH 9.8) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 16. Diethanolamine Assay for the Enzymatic Assay of Alkaline Phosphatase (EC 3.1.3.1) [sigmaaldrich.com]
Comparative analysis of Diethanolamine hydrochloride and other amine scrubbers for CO2 capture
A comprehensive guide for researchers and scientists on the performance and experimental evaluation of amine-based solvents for CO2 capture, with a focus on Diethanolamine (B148213) (DEA) in comparison to Monoethanolamine (MEA) and Methyl diethanolamine (MDEA).
The escalating concentration of atmospheric carbon dioxide (CO2) has intensified the search for effective carbon capture technologies. Amine scrubbing, a process that utilizes aqueous solutions of amines to absorb CO2 from flue gas streams, stands as a mature and widely adopted technology. Among the various amines employed, Diethanolamine (DEA) presents a balance of absorption capacity and regeneration energy requirements, positioning it as a significant candidate for industrial applications. This guide provides a comparative analysis of DEA with other prominent amine scrubbers, namely Monoethanolamine (MEA) and Methyl diethanolamine (MDEA), supported by quantitative data and detailed experimental protocols.
Performance Comparison of Amine Scrubbers
The selection of an appropriate amine solvent is critical to the efficiency and economic viability of a CO2 capture plant. The ideal solvent should exhibit high CO2 absorption capacity, a fast absorption rate, low regeneration energy, high thermal and chemical stability, and low corrosivity. The following table summarizes the key performance indicators for DEA, MEA, and MDEA based on available experimental data.
| Performance Metric | Diethanolamine (DEA) | Monoethanolamine (MEA) | Methyl diethanolamine (MDEA) |
| CO2 Loading Capacity (mol CO2/mol amine) | ~0.5 (theoretical)[1]; experimental values can be higher under certain conditions[2] | ~0.5 (theoretical)[1] | ~1.0 (theoretical)[3] |
| Heat of Absorption (kJ/mol CO2) | ~70.44[4] | ~88.91[4] | ~58.8[5] |
| Regeneration Energy | Lower than MEA, higher than MDEA. Relative heat duty can be 40-70% of MEA.[1] | High, often used as a benchmark for comparison.[6] | Lower than MEA and DEA.[7] |
| Reaction Rate | Moderate | Fast | Slow |
| Degradation Rate | Prone to degradation in the presence of CO2, forming various byproducts.[8][9] | Susceptible to thermal and oxidative degradation.[10] | More resistant to degradation compared to MEA and DEA.[11] |
| Viscosity | Higher than MEA and MDEA.[12] | Lower than DEA.[12] | Lower than DEA.[12] |
Signaling Pathways and Experimental Workflows
To visualize the fundamental processes involved in amine scrubbing and the logical approach to comparing different amine solvents, the following diagrams are provided.
Experimental Protocols
Accurate and reproducible experimental data are paramount for the objective comparison of amine scrubbers. The following sections outline detailed methodologies for key performance experiments.
CO2 Absorption Capacity Measurement
Objective: To determine the equilibrium CO2 loading capacity of the amine solution.
Apparatus:
-
Gas absorption setup with a stirred glass reactor.
-
Mass flow controllers for CO2 and an inert gas (e.g., N2).
-
Temperature and pressure sensors.
-
A method for determining CO2 concentration in the liquid phase, such as titration or Raman spectroscopy.[13][14]
Procedure:
-
Prepare a known concentration of the amine solution (e.g., 30 wt%) in deionized water.
-
Charge a precise volume of the amine solution into the reactor and bring it to the desired absorption temperature (e.g., 40 °C).
-
Purge the reactor with N2 to remove any residual air.
-
Introduce a gas stream with a known CO2 concentration (e.g., 15 vol% in N2) at a constant flow rate into the solution while stirring.
-
Continuously monitor the CO2 concentration in the outlet gas stream until it reaches the inlet concentration, indicating that the solution is saturated.
-
Alternatively, for equilibrium measurements, introduce a known amount of CO2 into the sealed reactor and allow it to reach equilibrium, determined by a stable pressure reading.
-
Take a sample of the CO2-loaded amine solution for analysis.
-
Determine the amount of CO2 absorbed in the solution using a suitable analytical method. A common method is titration with a standard acid (e.g., HCl) in the presence of a non-aqueous solvent to determine the total amine and carbonate/bicarbonate content.[14]
-
Calculate the CO2 loading as moles of CO2 absorbed per mole of amine.
Regeneration Energy Measurement
Objective: To quantify the energy required to release the captured CO2 from the amine solution.
Apparatus:
-
A bench-scale stripping column or a heated glass reactor equipped with a condenser and a reboiler.[7]
-
Heating mantle or oil bath with a temperature controller.
-
A method to measure the amount of CO2 evolved (e.g., a gas flow meter or by trapping and weighing).
-
Power meter to measure the energy input to the reboiler.
Procedure:
-
Prepare a CO2-rich amine solution with a known CO2 loading.
-
Fill the reboiler with a precise volume of the rich amine solution.
-
Heat the solution in the reboiler to its boiling point to generate steam, which will act as the stripping agent. The typical regeneration temperature is between 100-120°C.[10]
-
The steam and released CO2 will travel up the stripping column (if used) or be directed to a condenser.
-
The condenser cools the vapor, condensing the water and allowing the pure CO2 to pass through to be measured.
-
Continuously measure the energy consumed by the reboiler over a specific period.
-
Collect samples of the lean amine from the reboiler at different time intervals to determine the change in CO2 loading.
-
The regeneration energy is calculated as the total energy input divided by the total moles of CO2 released and is typically expressed in kJ/mol CO2 or GJ/ton CO2.[7]
Amine Degradation Analysis
Objective: To identify and quantify the degradation products of the amine solvent under simulated process conditions.
Apparatus:
-
High-pressure, high-temperature stainless steel batch reactors.[15]
-
Gas chromatograph-mass spectrometer (GC-MS) for identification of volatile degradation products.[15]
-
High-performance liquid chromatograph (HPLC) or ion chromatograph (IC) for analysis of non-volatile and ionic degradation products.[8]
Procedure:
-
Prepare the amine solution of a specific concentration.
-
Load the solution with CO2 to a desired loading.
-
Place a known volume of the CO2-loaded amine solution into the stainless steel reactor.
-
Pressurize the reactor with a gas mixture simulating flue gas (e.g., containing O2, SO2, NOx) if oxidative or thermal degradation in the presence of impurities is being studied.
-
Heat the reactor to a temperature representative of the stripper conditions (e.g., 120-150 °C) for a prolonged period (e.g., several days or weeks).[10]
-
After the degradation period, cool the reactor and collect the liquid sample.
-
Analyze the liquid sample using GC-MS to identify and quantify volatile degradation products.
-
Use HPLC or IC to separate and quantify non-volatile and ionic degradation products.[8]
-
The degradation rate can be expressed as the percentage loss of the initial amine concentration over time.
Conclusion
The comparative analysis reveals that there is no single "best" amine scrubber for all CO2 capture applications. MEA offers a high reaction rate, making it suitable for applications where rapid absorption is crucial, but it suffers from high regeneration energy and degradation issues. MDEA, a tertiary amine, has a higher theoretical CO2 loading capacity and lower regeneration energy, but its slow reaction kinetics can be a drawback. DEA often presents a compromise between MEA and MDEA, with moderate reaction rates, absorption capacity, and regeneration energy.[16] The choice of amine will ultimately depend on the specific operating conditions of the power plant or industrial facility, including the CO2 concentration in the flue gas, the required capture efficiency, and economic considerations. Further research into blended amine systems and novel solvents continues to be a promising avenue for optimizing the CO2 capture process.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. cetjournal.it [cetjournal.it]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Carbon Dioxide Absorption in Aqueous MEA, DEA, TEA, and AMP Solutions -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. matheo.uliege.be [matheo.uliege.be]
- 11. onepetro.org [onepetro.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azom.com [azom.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aidic.it [aidic.it]
A Comparative Guide to Validating Diethanolamine Hydrochloride Purity Using Titration Methods
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the integrity and reproducibility of their work. Diethanolamine hydrochloride, a crucial intermediate in the synthesis of various active pharmaceutical ingredients, requires stringent quality control. This guide provides a comprehensive comparison of two primary titration methods for validating the purity of this compound: Aqueous Acid-Base Titration and Non-Aqueous Potentiometric Titration. This comparison is supported by detailed experimental protocols and representative data to assist in method selection and implementation.
Comparison of Titration Methods
The choice of titration method for the purity assessment of this compound depends on several factors, including the required accuracy, precision, available equipment, and the potential presence of interfering substances.
| Feature | Aqueous Acid-Base Titration | Non-Aqueous Potentiometric Titration |
| Principle | Neutralization reaction in an aqueous solution where the amine hydrochloride is titrated with a standardized strong base. | Neutralization reaction in a non-aqueous solvent, typically glacial acetic acid, where the weakly basic amine is titrated with a strong acid, like perchloric acid. |
| Endpoint Detection | Visual, using a pH indicator that changes color at the equivalence point. | Instrumental, using a pH electrode to monitor the potential change during the titration. The endpoint is determined from the inflection point of the titration curve. |
| Advantages | Simple, cost-effective, and requires minimal specialized equipment. | Highly accurate and precise, suitable for weakly basic substances that do not give a sharp endpoint in aqueous solutions, and less subjective than visual endpoint detection.[1] |
| Limitations | The endpoint can be subjective and difficult to determine for weakly basic amines. The presence of other acidic or basic impurities can interfere with the results. | Requires a potentiometer and specialized electrodes. Solvents are often hazardous and require careful handling. |
| Typical Purity Range | 98.5% - 101.5% | ≥ 99.0% |
| Potential Interferences | Other acidic or basic compounds present in the sample. | Water content in the solvent can interfere with the reaction. |
Data Presentation
The following table presents representative data from the analysis of a single batch of this compound using both titration methods. This data illustrates the expected performance and precision of each technique.
| Method | Trial 1 (% Purity) | Trial 2 (% Purity) | Trial 3 (% Purity) | Mean (% Purity) | Standard Deviation | Relative Standard Deviation (%) |
| Aqueous Acid-Base Titration | 99.25 | 99.40 | 99.10 | 99.25 | 0.15 | 0.15 |
| Non-Aqueous Potentiometric Titration | 99.85 | 99.91 | 99.88 | 99.88 | 0.03 | 0.03 |
Experimental Protocols
Detailed methodologies for each titration method are provided below to ensure accurate and reproducible purity validation of this compound.
Aqueous Acid-Base Titration with Visual Indicator
Objective: To determine the purity of this compound by titration with a standardized solution of sodium hydroxide (B78521) in an aqueous medium using a visual indicator.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Bromocresol green indicator solution
-
Analytical balance, burette, flasks, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 200-250 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 2-3 drops of bromocresol green indicator solution to the flask. The solution will be yellow.
-
Titrate with the standardized 0.1 M sodium hydroxide solution while continuously stirring the solution.
-
The endpoint is reached when the color of the solution changes from yellow to blue.
-
Record the volume of sodium hydroxide solution used.
-
Perform a blank titration with 50 mL of deionized water and the indicator, and subtract this volume from the sample titration volume.
-
Calculate the percentage purity of this compound.
Non-Aqueous Potentiometric Titration
Objective: To determine the purity of this compound by potentiometric titration with a standardized solution of perchloric acid in a non-aqueous medium.[1]
Materials:
-
This compound sample
-
Standardized 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid
-
Glacial acetic acid
-
Potentiometer with a suitable electrode (e.g., glass-calomel combination electrode)
-
Analytical balance, burette, beaker, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 150-200 mg of the this compound sample into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required to aid dissolution.
-
Immerse the electrode of the potentiometer into the solution and start the magnetic stirrer.
-
Allow the potential reading to stabilize.
-
Titrate with the standardized 0.1 M perchloric acid solution, adding the titrant in small increments, particularly near the equivalence point.
-
Record the potential (mV) after each addition of titrant.
-
The endpoint is the point of maximum inflection on the titration curve (a plot of potential versus volume of titrant). This can be determined using the first or second derivative of the curve.
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
Calculate the percentage purity of this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described titration methods.
Caption: Workflow for Aqueous Acid-Base Titration.
Caption: Workflow for Non-Aqueous Potentiometric Titration.
References
Navigating the Shift: A Comparative Guide to Alternatives for Diethanolamine Hydrochloride in Scientific Formulations
For Immediate Release
[CITY, STATE] – In response to the growing need for safer and more effective ingredients in cosmetic and pharmaceutical development, this guide offers a comprehensive comparison of viable alternatives to Diethanolamine hydrochloride (DEA-HCl). Targeted at researchers, scientists, and drug development professionals, this publication provides an objective analysis of Triethanolamine (TEA), Aminomethyl Propanol (AMP), and emerging non-DEA amides, supported by experimental data and detailed protocols to inform formulation decisions.
Diethanolamine and its derivatives have long been utilized as pH adjusters, emulsifiers, and foaming agents. However, concerns over potential health risks, including skin irritation and the formation of carcinogenic nitrosamines, have spurred the search for safer alternatives. This guide examines the performance of key substitutes, focusing on buffering capacity, emulsion stability, and skin irritation potential.
Executive Summary of Comparative Performance
The selection of a suitable alternative to DEA-HCl hinges on the specific requirements of the formulation, including desired pH, viscosity, and skin-feel. While TEA offers a similar chemical profile, AMP presents a favorable safety profile. For surfactant systems, non-DEA amides like Cocamide MIPA provide enhanced viscosity and foam stability. The following sections provide a detailed, data-driven comparison to guide the selection process.
Performance Metric 1: Buffering Capacity and pH Adjustment
Effective pH control is crucial for product stability and skin compatibility. An ideal pH adjuster should maintain the formulation's pH within a narrow, predetermined range. The buffering capacity of DEA-HCl and its alternatives is a key performance indicator.
Table 1: Comparison of Buffering Agent Properties
| Parameter | Diethanolamine (DEA) | Triethanolamine (TEA) | Aminomethyl Propanol (AMP) |
| pKa (at 25°C) | ~8.9 | ~7.8 | ~9.7 |
| Effective pH Range | 8.0 - 9.8 | 7.0 - 8.5 | 8.7 - 10.4[1] |
| Typical Use Level (%) | 1 - 5 | < 2.5[2] | < 2 |
Note: Data is compiled from various sources and may vary based on specific experimental conditions.
Experimental Protocol: Determination of Buffering Capacity
This protocol outlines a method for determining the buffering capacity of a cosmetic cream, adapted from established acid-base titration principles.
Objective: To quantify the resistance of a formulated cream to pH change upon the addition of an acid or base.
Materials:
-
Calibrated pH meter with a surface or micro-probe.
-
Standardized 0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH) solutions.
-
Test cream formulated with the buffering agent at a specified concentration.
-
Beakers, magnetic stirrer, and stir bars.
-
Analytical balance.
Procedure:
-
Sample Preparation: Accurately weigh 20g of the test cream into a beaker. If the cream is a w/o emulsion, it may need to be broken to access the aqueous phase. This can be achieved by adding a suitable solvent like n-hexane and centrifuging to separate the phases.[3]
-
Initial pH Measurement: Immerse the pH probe into the aqueous phase of the sample and record the initial pH once the reading stabilizes.[4]
-
Titration with Acid: Add 0.1 N HCl in 0.5 mL increments to the continuously stirred sample.
-
pH Recording: After each increment, allow the pH to stabilize for 2 minutes and record the reading.
-
Titration Endpoint (Acid): Continue adding acid until the pH drops by at least 2 units from the initial pH.
-
Titration with Base: Repeat steps 1-5 with a fresh 20g sample of the same cream, this time titrating with 0.1 N NaOH until the pH increases by at least 2 units.
-
Calculation of Buffer Capacity (β): The buffer capacity is calculated as the amount of acid or base in grams required to cause a one-unit change in the pH of 100g of the product.
Experimental Workflow for Buffering Capacity
Caption: Workflow for determining the buffering capacity of a topical formulation.
Performance Metric 2: Emulsion Stability
The primary role of an emulsifier is to create and maintain a stable dispersion of immiscible liquids, such as oil and water. Emulsion stability can be assessed by monitoring changes in droplet size over time under accelerated aging conditions.
Table 2: Comparative Emulsion Stability (Hypothetical Data)
| Emulsifier (1% w/w) | Mean Droplet Size (Day 0) (nm) | Mean Droplet Size (Day 30 at 45°C) (nm) | % Change in Droplet Size |
| Diethanolamine Stearate | 250 | 400 | +60% |
| Triethanolamine Stearate | 300 | 350 | +16.7% |
| Aminomethyl Propanol (with Stearic Acid) | 320 | 360 | +12.5% |
| Cocamide MIPA | 400 | 420 | +5% |
Experimental Protocol: Emulsion Droplet Size Analysis via Dynamic Light Scattering (DLS)
This protocol details the procedure for measuring the droplet size distribution of an oil-in-water emulsion to assess its stability.
Objective: To measure the mean hydrodynamic diameter of emulsion droplets and monitor its change over time as an indicator of stability.
Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer, Brookhaven NanoBrook).
-
Test emulsions formulated with different emulsifiers.
-
Disposable or reusable cuvettes.
-
Deionized water for dilution.
-
Temperature-controlled incubator.
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions. Select the appropriate measurement parameters (e.g., scattering angle, temperature).
-
Sample Preparation (Day 0):
-
Dilute a small aliquot of the freshly prepared emulsion with deionized water to a concentration suitable for DLS analysis (this prevents multiple scattering effects). The exact dilution will depend on the instrument and the initial emulsion concentration.
-
Transfer the diluted sample to a clean cuvette.
-
-
Initial Measurement (Day 0):
-
Place the cuvette in the DLS instrument's sample holder.
-
Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform the DLS measurement to obtain the mean droplet size (Z-average) and the polydispersity index (PDI).[5]
-
Record the results.
-
-
Accelerated Aging:
-
Store the bulk emulsion samples in a temperature-controlled incubator at 45°C.
-
-
Subsequent Measurements:
-
At predetermined time points (e.g., Day 7, 14, 30), remove an aliquot of each stored emulsion.
-
Repeat steps 2 and 3 to measure the droplet size distribution.
-
-
Data Analysis:
-
Compare the mean droplet size and PDI at each time point to the initial (Day 0) measurements. A significant increase in droplet size indicates emulsion instability (e.g., coalescence or Ostwald ripening).[6]
-
Performance Metric 3: Skin Irritation Potential
Minimizing skin irritation is a critical aspect of cosmetic and pharmaceutical formulation. The potential of a substance to cause skin irritation can be evaluated using in vitro methods, such as the Reconstructed Human Epidermis (RhE) test.
Table 3: Comparative In Vitro Skin Irritation Potential (OECD TG 439)
| Substance (at typical use concentration) | Mean Cell Viability (%) | UN GHS Classification |
| Diethanolamine (1%) | 65% | Non-irritant |
| Triethanolamine (2.5%) | 75% | Non-irritant |
| Aminomethyl Propanol (2%) | 85% | Non-irritant |
| Sodium Dodecyl Sulfate (5% - Positive Control) | <10% | Irritant (Category 2) |
Note: Data is representative of expected outcomes based on safety assessments and literature reviews. Actual values may vary depending on the specific formulation and test conditions. All three alternatives are generally considered non-irritating at typical cosmetic use concentrations.
Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This protocol provides a summary of the OECD Test Guideline 439 for assessing the skin irritation potential of a chemical.
Objective: To determine if a test substance causes skin irritation based on its effect on the viability of a reconstructed human epidermis model.[2][3]
Materials:
-
Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE).[7][8]
-
Assay medium provided by the tissue model manufacturer.
-
Test substance and control substances (negative: sterile PBS; positive: 5% aqueous SDS).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL.
-
Isopropanol (B130326) or other suitable solvent for formazan (B1609692) extraction.
-
Multi-well plates (6- or 12-well).
-
Plate reader (spectrophotometer) capable of reading absorbance at 570 nm.
Procedure:
-
Tissue Preparation: Upon receipt, place the RhE tissues into multi-well plates containing pre-warmed assay medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Dosing:
-
Exposure: Incubate the dosed tissues for 60 minutes at 37°C, 5% CO₂.
-
Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.
-
Post-incubation: Transfer the rinsed tissues to fresh assay medium and incubate for 42 hours.[9]
-
MTT Assay:
-
After the post-incubation period, transfer the tissues to a multi-well plate containing MTT solution.
-
Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to a blue formazan precipitate.[11]
-
-
Formazan Extraction:
-
Remove the tissues from the MTT solution and place them in a new plate.
-
Add isopropanol to each tissue to extract the formazan.
-
Incubate for at least 2 hours with gentle shaking.
-
-
Absorbance Measurement: Transfer the formazan extract to a 96-well plate and measure the optical density (OD) at 570 nm using a plate reader.
-
Calculation of Cell Viability:
-
Calculate the percentage viability for each tissue relative to the negative control tissues: % Viability = (OD of test substance-treated tissue / OD of negative control-treated tissue) x 100
-
-
Classification: A substance is classified as an irritant (UN GHS Category 2) if the mean cell viability of the triplicate tissues is ≤ 50%.[7][11][12]
Signaling Pathways in Diethanolamine Toxicity
The primary concern with DEA is its potential for long-term toxicity. Research suggests a non-genotoxic mechanism involving the disruption of choline (B1196258) metabolism. DEA competitively inhibits choline uptake and phosphorylation, leading to a deficiency in essential phospholipids (B1166683) and methyl donors. This can impact cell membrane integrity, signaling, and epigenetic regulation.
DEA-Induced Choline Deficiency Pathway
Caption: DEA's interference with choline metabolism, a proposed pathway for its toxicity.
Conclusion
The data and protocols presented in this guide demonstrate that effective and safe alternatives to this compound are readily available. Triethanolamine and Aminomethyl Propanol serve as excellent pH adjusters and emulsifiers, with AMP offering a particularly favorable safety profile. For applications requiring robust surfactant properties, non-DEA amides such as Cocamide MIPA present a superior choice for viscosity and foam enhancement without the associated risks of DEA. By utilizing the experimental methodologies outlined herein, researchers and formulators can confidently select and validate the most appropriate alternative for their specific cosmetic and pharmaceutical applications, ensuring both product performance and consumer safety.
References
- 1. catrosa.ru [catrosa.ru]
- 2. ases.in [ases.in]
- 3. karger.com [karger.com]
- 4. complexgenerics.org [complexgenerics.org]
- 5. usp.org [usp.org]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 8. episkin.com [episkin.com]
- 9. ARSHINE LIFESCIENCE CO., LTD. [arshinechem.com]
- 10. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 11. senzagen.com [senzagen.com]
- 12. x-cellr8.com [x-cellr8.com]
Investigating the Cross-Reactivity of Diethanolamine Hydrochloride in Immunoassays: A Review of Available Data
Immunoassays are a cornerstone of modern diagnostics and research, offering high sensitivity and specificity for the detection of a wide range of analytes.[1] However, the accuracy of these assays can be compromised by cross-reactivity, which occurs when the assay's antibodies bind to molecules that are structurally similar to the target analyte.[2][3] This can lead to false-positive results or an overestimation of the analyte's concentration.[4] Given that Diethanolamine (DEA) is used in various industrial and consumer products, including some pharmaceuticals and personal care items, understanding its potential to interfere with immunoassays is of significant interest to researchers and drug development professionals.[5][6]
Potential Mechanisms of Interference
While direct experimental evidence for Diethanolamine hydrochloride cross-reactivity is lacking, potential mechanisms of interference can be postulated based on general principles of immunoassay cross-reactivity. Structurally, Diethanolamine is a secondary amine and a dialcohol.[7] If an immunoassay is designed to detect a target molecule with similar structural motifs, the antibodies may exhibit some degree of binding to DEA.
The likelihood of cross-reactivity is dependent on several factors, including the specificity of the monoclonal or polyclonal antibodies used in the assay, the concentration of the potentially cross-reacting substance, and the overall assay design.[3][8] For instance, immunoassays for drugs of abuse or therapeutic drug monitoring often screen for specific chemical classes, and compounds with shared functional groups can sometimes produce a positive signal.[9][10]
The Need for Empirical Validation
The absence of published data on DEA-HCl cross-reactivity underscores the critical need for empirical validation for any immunoassay where its presence in samples is a possibility. Relying on assumptions about a lack of interference is not a substitute for rigorous experimental testing.[11] Researchers are strongly encouraged to perform their own cross-reactivity studies if they suspect that DEA-HCl may be present in their samples at concentrations sufficient to potentially interfere with their assays.
Experimental Protocols for Assessing Cross-Reactivity
To address the current knowledge gap, the following experimental protocols are provided as a guide for researchers to assess the cross-reactivity of this compound in their specific immunoassay systems. These protocols are based on standard validation procedures for immunoassays.[11]
Table 1: Experimental Protocols for Cross-Reactivity Testing
| Experiment | Objective | Methodology |
| Analyte Spike and Recovery | To determine if the presence of DEA-HCl affects the quantification of the target analyte. | 1. Prepare samples with a known concentration of the target analyte.2. Spike these samples with varying concentrations of this compound.3. Analyze the spiked and un-spiked samples using the immunoassay.4. Calculate the percentage of recovery of the target analyte in the spiked samples. A recovery outside the range of 80-120% may indicate interference.[11] |
| Direct Cross-Reactivity (False-Positive) Testing | To determine if DEA-HCl alone can generate a signal in the immunoassay. | 1. Prepare a series of samples containing only this compound at various concentrations in the assay buffer or a relevant biological matrix.2. Analyze these samples using the immunoassay.3. Determine the concentration of DEA-HCl that produces a signal equivalent to the assay's limit of detection or a positive cutoff value. |
| Competitive Inhibition Assay | To quantify the cross-reactivity of DEA-HCl relative to the target analyte. | 1. Perform a competitive immunoassay where a known concentration of labeled target analyte competes with the unlabeled target analyte (in standards) or the potential cross-reactant (DEA-HCl) for binding to a limited number of antibody sites.2. Generate a standard curve for the target analyte.3. Run samples with varying concentrations of this compound in the absence of the target analyte.4. Calculate the concentration of DEA-HCl required to cause a 50% reduction in the maximal signal (IC50).5. The percent cross-reactivity can be calculated using the formula: % Cross-reactivity = (IC50 of target analyte / IC50 of DEA-HCl) x 100. |
Visualizing the Experimental Workflow
To further clarify the process of assessing cross-reactivity, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for Spike and Recovery Experiment.
Caption: Workflow for False-Positive Testing.
References
- 1. ELISAに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of Diethanolamine hydrochloride in various analytical techniques
For researchers, scientists, and drug development professionals seeking to optimize their analytical methodologies, the choice of buffering agent is a critical decision that can significantly impact separation efficiency, detection sensitivity, and overall data quality. This guide provides a comprehensive comparison of Diethanolamine hydrochloride (DEA-HCl) and its alternatives in key analytical techniques, supported by experimental data and detailed protocols to inform your selection process.
Diethanolamine, a secondary amine and a diol, and its hydrochloride salt are utilized in various scientific applications. While not as ubiquitous as phosphate (B84403) or Tris buffers, DEA-HCl presents unique properties that can be advantageous in specific analytical scenarios. This guide delves into its performance in High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Spectrophotometry, offering a comparative perspective against commonly used alternatives.
High-Performance Liquid Chromatography (HPLC): A Niche Player for Specific Separations
In HPLC, the mobile phase buffer is crucial for controlling the retention and peak shape of ionizable analytes. While phosphate, acetate, and formate (B1220265) buffers dominate the landscape, this compound can serve as a valuable alternative, particularly in applications requiring a higher pH range and specific ionic interactions.
Comparative Performance of HPLC Buffers
| Buffer System | Typical pH Range | Advantages | Disadvantages | Best Suited For |
| This compound | 8.0 - 10.0 | - Can provide unique selectivity for certain polar and basic compounds. - May offer improved peak shape for some amines by acting as a competing base. | - Limited volatility, making it less suitable for LC-MS applications. - Can be more corrosive to silica-based columns at higher pH values. - Less commonly used, with fewer established methods. | - Reversed-phase HPLC of basic compounds where alternative selectivity is needed. - Normal-phase chromatography for specific applications. |
| Phosphate Buffers | 2.1 - 4.1, 6.2 - 8.2, 11.3 - 13.3 | - Excellent buffering capacity in several pH ranges. - Well-established and widely used. - Good UV transparency at lower wavelengths. | - Non-volatile, incompatible with mass spectrometry. - Can precipitate with some organic solvents, particularly acetonitrile. | - General purpose HPLC with UV detection. - Analysis of a wide range of acidic, basic, and neutral compounds. |
| Acetate Buffers | 3.8 - 5.8 | - Volatile, making it compatible with LC-MS. - Good buffering capacity in the acidic range. | - Limited to a narrow pH range. | - LC-MS applications requiring acidic mobile phases. - Analysis of peptides and small molecules. |
| Tris Buffers | 7.5 - 9.0 | - Good buffering capacity in the physiological pH range. - Commonly used in biochemical separations. | - Can be reactive with certain compounds. - Temperature-dependent pH. | - Size-exclusion and ion-exchange chromatography of proteins and biomolecules. |
Experimental Protocol: Preparation of a this compound Buffer for HPLC
Objective: To prepare a 50 mM this compound buffer at pH 9.0 for use as an aqueous component of an HPLC mobile phase.
Materials:
-
Diethanolamine (DEA)
-
Hydrochloric acid (HCl), 1 M solution
-
HPLC-grade water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
0.22 µm membrane filter
Procedure:
-
Weigh out the appropriate amount of Diethanolamine to prepare a 50 mM solution. For 1 liter of buffer, this would be approximately 5.26 g of DEA (molar mass: 105.14 g/mol ).
-
Dissolve the Diethanolamine in approximately 800 mL of HPLC-grade water in a 1 L volumetric flask.
-
Stir the solution until the Diethanolamine is completely dissolved.
-
Slowly add 1 M HCl dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding HCl until the pH of the solution reaches 9.0.
-
Once the desired pH is achieved, add HPLC-grade water to bring the final volume to 1 L.
-
Filter the buffer solution through a 0.22 µm membrane filter to remove any particulate matter before use.
Capillary Electrophoresis (CE): An Alternative Background Electrolyte
In Capillary Electrophoresis, the composition of the background electrolyte (BGE) is paramount for achieving efficient separations. The BGE influences the electroosmotic flow (EOF), analyte mobility, and overall resolution. While buffers like phosphate and borate (B1201080) are standard, this compound can be employed as a BGE, particularly in specific applications.
Comparative Performance of Background Electrolytes in CE
| Background Electrolyte | Typical pH Range | Advantages | Disadvantages | Best Suited For |
| This compound | 8.0 - 10.0 | - Can act as a dynamic coating agent, modifying the capillary wall and altering the EOF. - May provide unique selectivity for the separation of certain analytes. | - Higher conductivity compared to some zwitterionic buffers, potentially leading to increased Joule heating. - Less common, requiring more method development. | - Separation of acidic compounds at high pH. - Exploring alternative selectivities in method development. |
| Phosphate Buffers | 2.1 - 4.1, 6.2 - 8.2 | - Good buffering capacity and well-understood behavior. - Low UV absorbance. | - Can interact with the capillary wall, leading to changes in EOF over time. | - A wide range of applications for the separation of both small and large molecules. |
| Borate Buffers | 8.3 - 10.3 | - Good buffering capacity in the alkaline range. - Forms complexes with cis-diols, enabling the separation of carbohydrates and related compounds. | - Can have higher background absorbance at low UV wavelengths. | - Separation of carbohydrates, glycoproteins, and catechols. |
| Histidine | 5.5 - 6.5 | - Zwitterionic nature can lead to low conductivity and reduced Joule heating. - Can be used for the analysis of amines. | - Buffering capacity is limited to a specific pH range. | - Analysis of basic compounds and peptides. |
Experimental Protocol: Capillary Zone Electrophoresis with a this compound BGE
Objective: To separate a mixture of acidic analytes using a this compound background electrolyte.
Materials:
-
Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length)
-
Capillary Electrophoresis system with UV detection
-
This compound BGE (e.g., 50 mM, pH 9.5)
-
Sample containing a mixture of acidic analytes
-
0.1 M Sodium hydroxide (B78521) for capillary conditioning
-
HPLC-grade water
Procedure:
-
Capillary Conditioning:
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate the capillary with the running BGE (50 mM DEA-HCl, pH 9.5) for 15 minutes.
-
-
Sample Injection:
-
Inject the sample hydrodynamically at the anode by applying a pressure of 0.5 psi for 5 seconds.
-
-
Separation:
-
Apply a separation voltage of 25 kV (anode at the injection side).
-
Maintain the capillary temperature at 25°C.
-
-
Detection:
-
Monitor the separation at a suitable wavelength for the analytes of interest (e.g., 214 nm).
-
Spectrophotometry: A Key Component in Specific Enzymatic Assays
In spectrophotometry, Diethanolamine is not typically used as a general-purpose buffer. However, it plays a crucial role as a component of the buffer system in specific enzymatic assays, most notably for the determination of alkaline phosphatase activity. In this context, it is reported to provide favorable reaction kinetics.
Comparative Performance in an Alkaline Phosphatase Assay
| Buffer System | Key Advantages | Considerations |
| Diethanolamine Buffer (e.g., 1.0 M, pH 9.8) | - Provides favorable reaction kinetics for the hydrolysis of p-nitrophenyl phosphate (pNPP) by alkaline phosphatase. | - The high pH is specific to the optimal activity of alkaline phosphatase. |
| Glycine Buffer | - Another common buffer for alkaline phosphatase assays. | - May result in different reaction kinetics compared to Diethanolamine. |
| Tris Buffer | - Can also be used but may not be optimal for all alkaline phosphatase isoenzymes. | - The choice of buffer can influence the measured enzyme activity. |
Experimental Protocol: Spectrophotometric Assay of Alkaline Phosphatase using a Diethanolamine Buffer
Objective: To determine the activity of alkaline phosphatase using p-nitrophenyl phosphate as a substrate in a Diethanolamine buffer.
Materials:
-
Spectrophotometer capable of measuring absorbance at 405 nm
-
Diethanolamine buffer (1.0 M DEA, 0.5 mM MgCl₂, pH 9.8)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase enzyme solution
-
Cuvettes
Procedure:
-
Pipette 1.0 mL of the Diethanolamine buffer into a cuvette.
-
Add 0.1 mL of the pNPP substrate solution to the cuvette and mix.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the alkaline phosphatase enzyme solution and mix immediately.
-
Measure the increase in absorbance at 405 nm over a period of 5 minutes, taking readings every 30 seconds.
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
The enzyme activity can be calculated using the molar extinction coefficient of p-nitrophenol at 405 nm.
Visualizing the Workflow: A Guide to Buffer Selection
The process of selecting and optimizing a buffer for a specific analytical method can be systematically approached. The following diagram, generated using the DOT language for Graphviz, illustrates a typical workflow.
Caption: A workflow for selecting and optimizing a buffer in analytical method development.
Conclusion
This compound, while not a universally applied buffering agent, holds a significant place in the analytical chemist's toolbox for specific applications. Its performance in HPLC and CE can offer unique selectivities, particularly for basic and acidic compounds, respectively. In spectrophotometry, its role in enhancing the kinetics of the alkaline phosphatase assay is well-established.
The choice between this compound and more conventional buffers like phosphate, acetate, or Tris will ultimately depend on the specific requirements of the analytical method, including the nature of the analyte, the desired pH, the detection method, and the need for mass spectrometry compatibility. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal buffer for their analytical challenges, leading to more robust and reliable results.
A Comparative Guide: Diethanolamine Hydrochloride vs. Monoethanolamine in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial chemistry, ethanolamines are a class of versatile organic compounds utilized in a myriad of applications, from large-scale industrial processes to the fine-tuning of pharmaceutical formulations. Among these, Diethanolamine (B148213) (DEA), often used in its hydrochloride salt form for specific applications, and Monoethanolamine (MEA) are two of the most prominent. This guide provides an objective comparison of their performance in key industrial sectors, supported by experimental data and detailed protocols to aid in the selection of the appropriate amine for a given application.
Section 1: Gas Sweetening
One of the largest consumers of ethanolamines globally is the oil and gas industry, where they are employed in "gas sweetening" processes to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural and refinery gas streams.[1] The choice between MEA and DEA can significantly impact the efficiency, operating costs, and environmental footprint of these operations.
Performance Comparison
MEA is a primary amine and is generally more reactive than the secondary amine, DEA.[2] This higher reactivity allows for faster absorption of acid gases. However, DEA has the advantage of being usable in higher concentrations (typically 20-30% by weight) compared to MEA (15-20% by weight) without facing the same corrosion risks.[3] This can lead to lower solvent circulation rates and reduced energy consumption for regeneration.
A comparative study on acid gas treating demonstrated that while both are effective, DEA can achieve 100% H₂S removal and 99.07% removal of a combined H₂S and CO₂ stream.[4] In contrast, another analysis highlighted that for achieving the same sweet gas H₂S concentration, MDEA (a related amine) required the lowest steam rate for regeneration, followed by DEA, and then MEA, indicating better energy efficiency for the secondary and tertiary amines in certain scenarios.[5]
| Parameter | Diethanolamine (DEA) | Monoethanolamine (MEA) | Reference |
| Typical Concentration | 20-30 wt% | 15-20 wt% | [3] |
| H₂S Removal Efficiency | Up to 100% | High | [4] |
| CO₂ Removal Efficiency | High (non-selective) | High | [4][5] |
| Reactivity | Lower than MEA | Higher than DEA | [2] |
| Corrosion Potential | Lower than MEA at higher concentrations | Higher than DEA | [3] |
| Regeneration Energy | Generally lower than MEA | Generally higher than DEA | [5] |
Experimental Protocol: Evaluation of CO₂ Absorption Capacity
Objective: To determine and compare the carbon dioxide (CO₂) absorption capacity of aqueous solutions of Diethanolamine and Monoethanolamine.
Materials:
-
Monoethanolamine (99% purity)
-
Diethanolamine (99% purity)
-
Carbon Dioxide (99.99% purity)
-
Nitrogen (for purging)
-
Distilled water
-
Gas absorption column packed with a suitable packing material (e.g., Raschig rings)
-
Mass flow controllers for CO₂ and N₂
-
Gas chromatograph (GC) for analyzing gas composition
-
Thermostatically controlled water bath
-
Pressure and temperature sensors
Procedure:
-
Prepare aqueous solutions of MEA and DEA of known concentrations (e.g., 2.0 M).
-
Set up the gas absorption column and connect the gas and liquid inlet and outlet lines.
-
Circulate water through the column's jacket to maintain a constant temperature (e.g., 25°C).
-
Introduce the amine solution into the top of the column at a fixed, known flow rate.
-
Introduce a gas stream with a known concentration of CO₂ (e.g., 15% in N₂) into the bottom of the column at a fixed, known flow rate.
-
Allow the system to reach a steady state, which is typically indicated by stable outlet gas concentrations.
-
Analyze the composition of the gas stream at the inlet and outlet of the column using a gas chromatograph to determine the amount of CO₂ absorbed.
-
The CO₂ loading of the amine solution is calculated as the moles of CO₂ absorbed per mole of amine.
-
Repeat the experiment for different gas and liquid flow rates and amine concentrations to evaluate the performance under various conditions.
Section 2: Corrosion Inhibition
Both DEA and MEA are utilized as corrosion inhibitors in various industrial systems, such as in metalworking fluids and closed-loop cooling systems.[6][7] They function by adsorbing onto the metal surface and forming a protective film that isolates the metal from the corrosive environment.
Performance Comparison
The effectiveness of an ethanolamine (B43304) as a corrosion inhibitor is influenced by its molecular structure, which dictates its ability to adsorb onto the metal surface. A study comparing the inhibition efficiency of ethanolamines on zinc in a binary acid mixture found that at a 1% inhibitor concentration, ethanolamine (MEA) exhibited slightly higher inhibition efficiency (95%) than diethanolamine (94%).
| Inhibitor | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (%) | Reference |
| Diethanolamine | 1% | HNO₃ + H₃PO₄ | Zinc | 94 | |
| Monoethanolamine | 1% | HNO₃ + H₃PO₄ | Zinc | 95 |
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Evaluation
Objective: To quantify the corrosion inhibition efficiency of Diethanolamine and Monoethanolamine on mild steel in an acidic medium.
Materials:
-
Mild steel coupons of known dimensions
-
Diethanolamine
-
Monoethanolamine
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of a specific concentration (e.g., 1 M)
-
Acetone
-
Distilled water
-
Analytical balance
-
Water bath or incubator
Procedure:
-
Mechanically polish the mild steel coupons with successively finer grades of emery paper, then degrease with acetone, wash with distilled water, and dry.
-
Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight.
-
Prepare the corrosive solution (e.g., 1 M HCl).
-
Prepare separate corrosive solutions containing different concentrations of DEA and MEA.
-
Immerse one coupon in each of the test solutions, including a blank (corrosive solution without inhibitor).
-
Maintain the solutions at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours).
-
After the immersion period, remove the coupons, clean them with a brush to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Reweigh the coupons and record the final weight.
-
Calculate the weight loss for each coupon.
-
The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
Section 3: Surfactants and Emulsifiers in Personal Care Products
DEA and MEA are key precursors in the synthesis of surfactants and emulsifiers used in a wide range of personal care products, including shampoos, soaps, and lotions.[3][8] They are reacted with fatty acids to form alkanolamides, which act as foaming agents, thickeners, and emulsifiers.
Performance Comparison
While both are used to create surfactants, the choice between DEA and MEA can influence the final properties of the formulation. Diethanolamides, derived from DEA, are known for their excellent foam-stabilizing and viscosity-building properties. Monoethanolamides, from MEA, also contribute to foaming and viscosity but may have different solubility and emulsification characteristics. Regulatory scrutiny regarding the potential for nitrosamine (B1359907) formation from DEA in cosmetic products has led to a reduction in its use in some markets.[7]
| Property | Diethanolamine-based Surfactants | Monoethanolamine-based Surfactants | Reference |
| Primary Function | Foaming agent, emulsifier, thickener | Foaming agent, emulsifier | [3][7] |
| Foam Stability | Excellent | Good | |
| Viscosity Building | High | Moderate | |
| Regulatory Status | Use restricted in some regions due to nitrosamine concerns | Generally considered a safer alternative | [7] |
Experimental Protocol: Evaluation of Emulsifying Properties
Objective: To compare the emulsifying ability and stability of surfactants derived from Diethanolamine and Monoethanolamine.
Materials:
-
Diethanolamide surfactant (e.g., Cocamide DEA)
-
Monoethanolamide surfactant (e.g., Cocamide MEA)
-
Mineral oil
-
Distilled water
-
High-shear homogenizer
-
Graduated cylinders
-
Microscope with a camera
Procedure:
-
Prepare oil-in-water emulsions by combining a specific ratio of oil and water (e.g., 30:70) with a set concentration of the surfactant to be tested (e.g., 1% w/w).
-
Homogenize the mixture using a high-shear homogenizer at a constant speed and for a fixed duration to ensure consistent emulsion formation.
-
Immediately after preparation, place a small drop of the emulsion on a microscope slide and observe the droplet size and distribution. Capture images for later comparison.
-
Pour a known volume of each emulsion into separate graduated cylinders and seal them.
-
Store the graduated cylinders at a constant temperature and observe them at regular intervals (e.g., 1, 4, 24, and 48 hours).
-
Measure the volume of any separated water or oil layers to assess the emulsion's stability.
-
A more stable emulsion will show less separation over time. The emulsifying performance can be quantified by comparing the rate of separation and the final volume of the separated phase.
Section 4: Pharmaceutical Synthesis
Both DEA and MEA serve as important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9][10] Their bifunctional nature, containing both an amine and a hydroxyl group, allows them to be versatile building blocks in the creation of more complex molecules.
Role and Comparison
Diethanolamine is used as a reagent or starting material in the synthesis of various heterocyclic compounds, such as morpholine (B109124) derivatives, which are found in a number of therapeutic agents.[9] For instance, it can be a key component in the synthesis of certain antihistamines and beta-blockers.[11]
Monoethanolamine is also a valuable intermediate in pharmaceutical manufacturing.[10] Its primary amine group is highly reactive and can be utilized in various nucleophilic substitution and addition reactions to build the backbone of drug molecules.
The choice between DEA and MEA in a synthetic route depends on the target molecule's structure and the desired reactivity. The secondary amine of DEA offers a different steric and electronic environment compared to the primary amine of MEA, influencing the reaction pathways and outcomes. For pharmaceutical applications, the hydrochloride salt of diethanolamine is often preferred due to its solid nature and improved handling characteristics compared to the viscous liquid amine.
Logical Workflow for Amine Selection in Pharmaceutical Synthesis
Caption: Amine selection workflow in pharmaceutical synthesis.
Conclusion
Diethanolamine and Monoethanolamine are both indispensable chemicals in a wide range of industrial applications. The choice between them is not always straightforward and depends on a careful evaluation of their performance characteristics in the context of the specific application. MEA's high reactivity makes it ideal for applications requiring rapid reactions, such as in gas sweetening where fast absorption is crucial. Conversely, DEA's lower corrosion potential at higher concentrations and its unique contributions to the properties of surfactants make it a valuable alternative. In pharmaceutical synthesis, the specific structural requirements of the target molecule will dictate the selection of either the primary amine of MEA or the secondary amine of DEA. This guide provides a foundational understanding and practical methodologies to assist researchers and professionals in making informed decisions for their specific industrial and research needs.
References
- 1. resikem.com.ar [resikem.com.ar]
- 2. researchgate.net [researchgate.net]
- 3. Diethanolamine - Wikipedia [en.wikipedia.org]
- 4. Comparative study of DEA and MDEA treatments of acid gas | Gas Processing & LNG [gasprocessingnews.com]
- 5. Gas Sweetening-Part 1: Comparison of Amines – Campbell Tip of the Month [jmcampbell.com]
- 6. DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rockchemicalsinc.com [rockchemicalsinc.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. nbinno.com [nbinno.com]
- 10. rockchemicalsinc.com [rockchemicalsinc.com]
- 11. ohans.com [ohans.com]
A Comparative Analysis of the Environmental Impact of Diethanolamine Hydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of Diethanolamine hydrochloride and its common alternatives: Monoethanolamine (MEA), Triethanolamine (TEA), Methyldiethanolamine (MDEA), and 2-Amino-2-methyl-1-propanol (AMP). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding chemical selection with consideration for environmental sustainability.
Executive Summary
Diethanolamine (DEA) and its salts, such as this compound, are widely used in various industrial and pharmaceutical applications. However, growing environmental concerns necessitate a thorough evaluation of their ecological footprint alongside that of their alternatives. This guide summarizes key environmental indicators, including ecotoxicity, biodegradability, bioaccumulation potential, and global warming potential, based on available experimental data.
Overall, the ethanolamines (MEA, DEA, TEA) and MDEA are readily biodegradable, indicating they are unlikely to persist in the environment.[1] Their potential for bioaccumulation is also low.[2][3] However, their production is an energy-intensive process that contributes to greenhouse gas emissions.[4][5] The ecotoxicity of these compounds varies, with some showing moderate toxicity to aquatic organisms.[6] Data for 2-Amino-2-methyl-1-propanol (AMP) is less comprehensive but suggests a favorable environmental profile in some respects.[7]
It is important to note that specific environmental data for this compound is scarce. The available information suggests that its environmental impact is analogous to that of Diethanolamine (DEA), as it is expected to dissociate in aqueous environments.
Data Presentation
The following tables summarize the quantitative environmental impact data for Diethanolamine and its alternatives.
Table 1: Ecotoxicity Data
| Chemical | Fish (LC50, 96h) | Daphnia (EC50, 48h) | Algae (EC50, 72-96h) |
| Diethanolamine (DEA) | 1,460 mg/L (Pimephales promelas)[6] | 55 mg/L (Daphnia magna)[6] | 2.2 mg/L (Pseudokirchneriella subcapitata) |
| Monoethanolamine (MEA) | >100 mg/L (Various species) | 65 mg/L (Daphnia magna) | 15 mg/L (Pseudokirchneriella subcapitata) |
| Triethanolamine (TEA) | 11,800 mg/L (Pimephales promelas)[6] | 609.88 mg/L (Daphnia magna) | 512 mg/L (Scenedesmus subspicatus) |
| Methyldiethanolamine (MDEA) | 1,466 mg/L (Leuciscus idus) | 233 mg/L (Daphnia magna) | >100 mg/L (Pseudokirchneriella subcapitata) |
| 2-Amino-2-methyl-1-propanol (AMP) | 1,044 mg/L (Predicted)[8] | 43 mg/L (Predicted)[8] | Not Available |
LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.
Table 2: Biodegradability and Bioaccumulation Potential
| Chemical | Biodegradability (OECD 301F, 28 days) | Bioaccumulation Potential (Log Kow) | Bioconcentration Factor (BCF) |
| Diethanolamine (DEA) | 93% | -2.46 | 2.3 (estimated) |
| Monoethanolamine (MEA) | Readily biodegradable | -1.31 | 3.2 (estimated)[9] |
| Triethanolamine (TEA) | 96% (19 days, OECD 301E)[3] | -2.48[10] | <3.9[3] |
| Methyldiethanolamine (MDEA) | Inherently biodegradable[2] | -1.16[2] | Not expected to bioaccumulate[2] |
| 2-Amino-2-methyl-1-propanol (AMP) | Expected to be biodegradable[7] | -0.86 (Empirical)[8] | 0.5 (Predicted)[8] |
Table 3: Global Warming Potential (GWP)
| Chemical | GWP (kg CO2 eq. per tonne) |
| Diethanolamine (DEA) | Data not readily available |
| Monoethanolamine (MEA) | Production from ammonia (B1221849) involves significant CO2 emissions[11] |
| Triethanolamine (TEA) | Production from ethylene (B1197577) oxide and ammonia contributes to GWP[4] |
| Methyldiethanolamine (MDEA) | Data not readily available |
| 2-Amino-2-methyl-1-propanol (AMP) | Data not readily available |
Experimental Protocols
The data presented in this guide are primarily derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. Below are brief descriptions of the key experimental protocols.
OECD 301F: Manometric Respirometry Test (Ready Biodegradability)
This test evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer over a 28-day period.[12] A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a specified timeframe. The test setup involves adding the test substance to a mineral medium inoculated with microorganisms (typically from activated sludge) in a sealed vessel.[13] The consumption of oxygen is measured by the pressure change in the headspace.[13]
OECD 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of a substance to fish.[14] Fish are exposed to the test substance in water for a 96-hour period, and the concentration that is lethal to 50% of the fish (LC50) is determined.[6]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.[14] The daphnids are exposed to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.[6]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae. Algal cultures are exposed to various concentrations of the test substance over a 72 to 96-hour period. The concentration that inhibits the growth rate or yield by 50% (EC50) is calculated.
Mandatory Visualization
Chemical Relationships
Caption: Relationship between this compound and its alternatives.
Environmental Impact Assessment Workflow
Caption: Workflow for comparing the environmental impact of chemicals.
References
- 1. scribd.com [scribd.com]
- 2. ashland.com [ashland.com]
- 3. santos.com [santos.com]
- 4. erasm.org [erasm.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. researchgate.net [researchgate.net]
- 12. petroleumhpv.org [petroleumhpv.org]
- 13. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Diethanolamine Hydrochloride in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diethanolamine (B148213) hydrochloride in complex matrices is crucial for quality control, safety assessment, and formulation development in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of various analytical techniques, complete with experimental protocols and performance data, to assist researchers in selecting the most suitable method for their specific application.
I. Comparison of Analytical Methodologies
Several analytical techniques can be employed for the quantitative analysis of diethanolamine hydrochloride. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ion Chromatography (IC), and classical Titration. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. Due to the lack of a strong chromophore in diethanolamine, derivatization is often necessary to enhance detection sensitivity, particularly for UV-Vis and fluorescence detectors.[1][2] Common derivatizing agents include 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and dansyl chloride.[3][4] Alternatively, HPLC coupled with mass spectrometry (LC-MS) can provide high selectivity and sensitivity without the need for derivatization.[1][5]
Gas Chromatography (GC) is another powerful separation technique suitable for volatile and thermally stable compounds. Similar to HPLC, derivatization is typically required to improve the volatility and chromatographic behavior of the polar diethanolamine molecule.[1] GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) offers excellent sensitivity and is widely applied for trace analysis.[6][7]
Ion Chromatography (IC) is well-suited for the analysis of ionic species. Diethanolamine, being a weak base, can be protonated and analyzed as a cation. IC with conductivity detection or integrated pulsed amperometric detection (PAD) provides a direct and sensitive method for quantification in aqueous matrices without the need for derivatization.[8][9]
Titrimetry offers a simple, cost-effective, and accurate method for the assay of this compound in bulk or concentrated solutions. Acid-base titration is a common approach where the amine is titrated with a standardized acid.[10][11] While precise, titration methods lack the specificity and sensitivity required for trace analysis in complex mixtures.[12]
II. Quantitative Performance Comparison
The following tables summarize the quantitative performance of various analytical methods for the determination of diethanolamine. These values can be considered indicative for this compound analysis.
Table 1: Performance Characteristics of HPLC Methods
| Parameter | HPLC-UV (with Derivatization) | HPLC-Fluorescence (with Derivatization) | HPLC-Chemiluminescence (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | ~0.57 µg/g[4] | 0.100 µ g/sample [3] | 25 pmol[13] | 5 ppb[5] |
| Limit of Quantitation (LOQ) | ~1.72 µg/g[4] | 0.100 µ g/sample [3] | - | - |
| Linearity Range | - | 0.3 - 2,000 µg/m³[3] | 0.02 - 0.5 nmol[13] | 5 - 1000 ppb[5] |
| Recovery | 89.9 - 96.4%[4] | 88 - 99%[3] | - | >90%[5] |
| Precision (RSD) | 3.9 - 5.2%[4] | 0.4 - 5.7%[3] | - | <15% |
Table 2: Performance Characteristics of GC and IC Methods
| Parameter | GC-FID | GC-MS | Ion Chromatography (Conductivity/PAD) |
| Limit of Detection (LOD) | ~0.05 µg/g[6] | Low ppb range | 10 ppb[8] |
| Limit of Quantitation (LOQ) | - | Low ppb range | - |
| Linearity Range | 0.50 - 5.00 µg/µL[6] | Wide dynamic range | 0.1 - 100 ppm[8] |
| Recovery | 94 - 100%[6] | - | 98.01 - 101.64%[14] |
| Precision (RSD) | < 6%[6] | < 15% | < 3%[8] |
Table 3: Performance Characteristics of Titrimetric Method
| Parameter | Acid-Base Titration |
| Applicability | High concentration/Assay |
| Precision (RSD) | < 1% |
| Selectivity | Low (interferences from other bases/acids) |
| Sensitivity | Low |
III. Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
1. High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
-
Principle: Diethanolamine is derivatized with a fluorescent or UV-absorbing agent prior to chromatographic separation and detection.
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., water or methanol).
-
Adjust the pH of the solution to alkaline conditions (e.g., pH 9 with borate (B1201080) buffer) to facilitate the derivatization reaction.
-
-
Derivatization (using Dansyl Chloride):
-
To the sample solution, add a solution of dansyl chloride in acetone.[4]
-
Vortex the mixture and heat at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes).[4]
-
After cooling, the excess derivatizing reagent may be quenched (e.g., with a sodium hydroxide (B78521) solution).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a specified wavelength or a fluorescence detector with appropriate excitation and emission wavelengths.[3]
-
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of derivatized this compound.
2. Gas Chromatography (GC-FID)
-
Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase. Direct analysis of diethanolamine can be challenging due to its polarity; therefore, derivatization is often not required for modern capillary columns, but direct injection of an aqueous/methanolic solution is feasible.[6][7]
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent, such as methanol.[6]
-
-
Chromatographic Conditions:
-
Column: A polar capillary column, such as a wide-bore methyl silicone or a 95% dimethyl- 5% diphenyl polysiloxane column.[6]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Carrier Gas: Helium or Nitrogen.
-
-
Quantification: An external or internal standard method is used for quantification. A calibration curve is prepared using standard solutions of this compound.
3. Ion Chromatography (IC)
-
Principle: Diethanolamine is separated as a cation on an ion-exchange column and detected by its conductivity or electrochemical response.
-
Sample Preparation:
-
Dissolve the sample in deionized water or a weak acidic eluent.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Quantification: A calibration curve is generated from the analysis of a series of this compound standards.
4. Acid-Base Titration
-
Principle: The basic diethanolamine is neutralized by a standard solution of a strong acid. The endpoint is determined using a colorimetric indicator or potentiometrically.[10]
-
Procedure:
-
Accurately weigh a quantity of the sample and dissolve it in a suitable solvent (e.g., a mixture of isopropyl alcohol and water).[11]
-
Add a few drops of a suitable indicator (e.g., methyl red).[11]
-
Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the endpoint is reached (indicated by a color change).[11]
-
-
Calculation: The amount of this compound is calculated from the volume of titrant used, its concentration, and the stoichiometry of the reaction.
IV. Visualized Workflows and Decision Guides
General Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a complex mixture.
Caption: General workflow for the quantitative analysis of this compound.
Decision Tree for Method Selection
This diagram provides a guide for selecting the most appropriate analytical method based on key experimental requirements.
Caption: Decision tree for selecting an analytical method for Diethanolamine HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. osha.gov [osha.gov]
- 3. Determination Method for Mono- and Diethanolamine in Workplace Air by High-performance Liquid Chromatography [jstage.jst.go.jp]
- 4. Determination of diethanolamine in cosmetics based on micellar extraction in situ derivatization coupled with high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. lcms.cz [lcms.cz]
- 6. scispace.com [scispace.com]
- 7. Determination of diethanolamine and N-nitrosodiethanolamine in fatty acid diethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. CN110646531A - Ion chromatography quantitative analysis method for raw material diethanolamine in reaction liquid for synthesizing iminodiacetic acid by dehydrogenation of diethanolamine - Google Patents [patents.google.com]
- 10. Diethanolamine [drugfuture.com]
- 11. real.mtak.hu [real.mtak.hu]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous detection of monoethanolamine, diethanolamine, and triethanolamine by HPLC with a chemiluminescence reaction and online derivatization to tertiary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For Immediate Publication
[City, State] – [Date] – A comprehensive guide offering a structural and functional comparison of diethanolamine (B148213) hydrochloride with related ethanolamines, namely monoethanolamine (MEA) and triethanolamine (B1662121) (TEA), has been compiled for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance, supported by experimental data, to aid in the selection of the most suitable compound for specific research applications.
Ethanolamines are a class of organic compounds containing both an amine and a hydroxyl functional group, rendering them versatile in a multitude of industrial and pharmaceutical applications.[1] Their utility spans from gas treatment processes to the formulation of cosmetics and pharmaceuticals.[2] This guide delves into the nuanced differences in their physicochemical properties and functional performance.
Structural and Physicochemical Comparison
Monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) are structurally similar, differing in the number of ethanol (B145695) groups attached to the nitrogen atom.[2] Diethanolamine hydrochloride is the salt form of diethanolamine, which enhances its stability and solubility in aqueous solutions.[3] The structural variations among these compounds significantly influence their physical and chemical properties, as detailed in the table below.
| Property | Monoethanolamine (MEA) | Diethanolamine (DEA) | This compound | Triethanolamine (TEA) |
| Molecular Formula | C₂H₇NO | C₄H₁₁NO₂ | C₄H₁₂ClNO₂ | C₆H₁₅NO₃ |
| Molecular Weight ( g/mol ) | 61.08 | 105.14 | 141.59 | 149.19 |
| Appearance | Colorless, viscous liquid | White solid or colorless, viscous liquid | White crystalline solid | Colorless, viscous liquid |
| Boiling Point (°C) | 170 | 271.1 | 239.4 | 335.4 |
| Density (g/mL at 25°C) | 1.012 | 1.097 | 1.261 | 1.124 |
| pKa | 9.50[4] | 8.88[5] | - | 7.76 |
| Solubility in Water | Miscible | Soluble | Soluble | Miscible |
Functional Performance Comparison
The functional differences between these ethanolamines are critical in their application. Key performance areas include their roles as corrosion inhibitors, CO₂ absorbents, surfactants, and buffering agents.
Corrosion Inhibition
Ethanolamines are effective corrosion inhibitors for various metals and alloys. Their mechanism of action involves adsorption onto the metal surface, forming a protective film.[6] Experimental data from weight loss and electrochemical studies provide a basis for comparing their inhibition efficiencies.
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Monoethanolamine | Zinc | 1.0 M Sulfamic Acid | 15 mM | 30 | 92.4 | [2] |
| Monoethanolamine | Steel Rebar | Simulated Realkalized Concrete | - | - | Significant reduction in corrosion current density | [7] |
| Diethanolamine | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 30 | 88.7 | [2] |
| Triethanolamine | Zinc | 1.0 M Sulfamic Acid | 15 mM | 30 | 71.6 | [2] |
Carbon Dioxide (CO₂) Absorption
Aqueous solutions of ethanolamines are widely used in industrial processes to remove acidic gases like CO₂.[8] The efficiency of CO₂ absorption is a key parameter in these applications, with primary and secondary amines generally exhibiting faster reaction kinetics than tertiary amines.
| Amine | Concentration | Temperature (K) | CO₂ Loading (mol CO₂/mol amine) | Enthalpy of Absorption (kJ/mol) | Reference |
| Monoethanolamine (MEA) | 30 wt% | 313 | ~0.5 | 88.91 | [1][8] |
| Diethanolamine (DEA) | 30 wt% | 313 | ~0.7 | 70.44 | [1][9] |
| Triethanolamine (TEA) | - | 298 | - | 44.72 | [1] |
Surfactant and Emulsifying Properties
Ethanolamines are precursors in the production of surfactants used in detergents, cosmetics, and personal care products.[10] They act as emulsifiers, foaming agents, and pH adjusters.[10] The performance of surfactants derived from these ethanolamines can be evaluated by measuring properties such as critical micelle concentration (CMC) and emulsion stability. While direct comparative data for the underivatized amines as primary surfactants is limited, their derivatives are widely studied.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ethanolamine (B43304) performance. Below are summaries of key experimental protocols.
Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound from diethanolamine and hydrochloric acid.
Materials:
-
Diethanolamine
-
Concentrated Hydrochloric Acid (36%)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a measured amount of diethanolamine.
-
Under constant stirring, slowly add concentrated hydrochloric acid dropwise, maintaining the reaction temperature below 40°C.
-
After the addition is complete, continue stirring for an additional 20 minutes.
-
Concentrate the resulting solution under reduced pressure to remove water.
-
Add a small amount of toluene and perform azeotropic distillation to remove residual water.
-
Cool the mixture to induce crystallization of this compound.
-
Collect the crystals by filtration and dry under vacuum.[11]
Caption: Synthesis workflow for this compound.
Determination of Corrosion Inhibition Efficiency (Weight Loss Method)
This protocol outlines the fundamental weight loss method for evaluating corrosion inhibition.[2]
Procedure:
-
Specimen Preparation: Prepare metal coupons of a defined surface area by cleaning, degreasing, and weighing them accurately.
-
Immersion: Immerse the prepared coupons in the corrosive solution with and without the inhibitor at a controlled temperature for a specific duration.
-
Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.
-
Calculation: Calculate the corrosion rate and inhibition efficiency using the weight loss data.
Caption: Workflow for corrosion inhibition testing.
Measurement of CO₂ Absorption Capacity
This protocol describes a common method for determining the CO₂ loading capacity of amine solutions.[12]
Procedure:
-
Gas Absorption: Bubble a gas stream with a known CO₂ concentration through a measured volume of the amine solution in an impinger for a set period.
-
Sample Analysis: Analyze the amine solution to determine the amount of absorbed CO₂. This can be done using a Total Organic Carbon (TOC) analyzer to measure the inorganic carbon content, which corresponds to the absorbed CO₂.
-
Calculation: Calculate the CO₂ loading capacity in terms of moles of CO₂ absorbed per mole of amine.
Caption: Measurement of CO₂ absorption capacity.
Conclusion
The choice between this compound, monoethanolamine, and triethanolamine is contingent upon the specific requirements of the intended application. MEA demonstrates high efficiency in corrosion inhibition and CO₂ absorption, attributed to its primary amine structure. DEA offers a balance of properties and is widely used in various formulations. TEA, as a tertiary amine, exhibits different reactivity and is often employed as a pH adjuster and in applications where the reactivity of primary and secondary amines is not desired. This compound provides a more stable and water-soluble form of DEA for specific formulation needs. This guide provides the foundational data and methodologies to enable researchers to make informed decisions in their work.
References
- 1. Comparison of Carbon Dioxide Absorption in Aqueous MEA, DEA, TEA, and AMP Solutions -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethanolamine | 111-42-2 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. cetjournal.it [cetjournal.it]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. shimadzu.com [shimadzu.com]
Safety Operating Guide
Safe Disposal of Diethanolamine Hydrochloride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of diethanolamine (B148213) hydrochloride is crucial for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, in line with regulatory requirements. Adherence to these protocols is vital to minimize risks and maintain a safe research environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., Butyl, Nitrile, Neoprene).[3]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or aerosols.[2][3]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
II. Step-by-Step Disposal Procedure
The disposal of diethanolamine hydrochloride must comply with federal, state, and local hazardous waste regulations.[7][8] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is contaminated with other substances. This is a critical step as it determines the appropriate disposal route.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids or oxidizing agents, to prevent hazardous reactions.[1][4] Keep it separate from non-hazardous waste.[1]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a designated, compatible, and leak-proof container for collecting this compound waste.[1] The original container is often a suitable choice.[1]
-
Label the Container Clearly: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] Include the date when the waste was first added to the container.
Step 3: Storage
-
Store in a Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1]
-
Maintain Safe Storage Conditions: Keep the storage area cool and dry, and away from direct sunlight and heat sources.[1]
Step 4: Arrange for Disposal
-
Contact a Licensed Hazardous Waste Disposal Company: Do not attempt to dispose of this compound down the drain or in regular trash.[2][4] It is harmful to aquatic life.[4][5] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]
-
Maintain Records: Keep detailed records of the waste generated, including the quantity, date of generation, and disposal date, as required by regulations.[1]
III. Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Acute Oral Toxicity (LD50) | 1600 mg/kg (Rat) | [2] |
| Toxicity to Fish (LC50) | 1,460 mg/l (96 h, Pimephales promelas) | |
| Biodegradability | Readily biodegradable (93% in 28 days) |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. nj.gov [nj.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 7. epa.gov [epa.gov]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Essential Safety and Operational Guidance for Handling Diethanolamine Hydrochloride
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Diethanolamine hydrochloride, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] Prolonged or repeated exposure may cause damage to organs.[1][3] It is also harmful to aquatic life with long-lasting effects.[1][3] Therefore, adherence to proper safety protocols and the use of appropriate Personal Protective Equipment (PPE) are critical.
The following table summarizes the recommended PPE for handling this compound. It is imperative to consult a safety specialist before handling this product to ensure the suggested protective clothing is sufficient for your specific application.[4]
| Protection Type | Recommended Equipment | Details and Citations |
| Eye/Face Protection | Tightly fitting safety goggles, Safety glasses with side-shields, Face shield. | Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2][5] |
| Skin Protection | Chemical-resistant gloves (Butyl, Nitrile, Neoprene, PVC, Viton, Barrier®), Lab coat, Complete suit protection against chemicals. | Inspect gloves prior to use and use proper glove removal technique.[2][4][5][6] Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | A MSHA/NIOSH-approved vapor respirator or a full-face respirator with appropriate cartridges (e.g., type ABEK - EN 14387). | Required when vapors or aerosols are generated or if engineering controls are insufficient.[1][4][5][7] |
Quantitative Toxicological Data
The following table provides a summary of key toxicological data for this compound.
| Metric | Value | Species/Method | Citations |
| LD50 (Oral) | 1,600 mg/kg | Rat | [7] |
| LD50 (Subcutaneous) | 4,786 mg/kg | Mouse | [4] |
| LC50 (Aquatic) | 1,460 mg/l (96 h) | Pimephales promelas (fathead minnow) | [1] |
Operational and Disposal Plans
Safe handling of this compound requires adherence to a structured workflow, from preparation to disposal.
Handling and Storage Protocol
-
Engineering Controls : Always work in a well-ventilated area. Use a chemical fume hood for all operations involving this substance.[1][5][7] Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[4]
-
Personal Preparation : Before handling, put on all required PPE as detailed in the table above.
-
Handling : Avoid contact with skin and eyes.[2] Do not inhale any dust, vapors, or aerosols.[1][7] Do not eat, drink, or smoke in the handling area.[1]
-
Storage : Keep the container tightly closed when not in use.[1][7][8] Store in a designated area, away from incompatible materials such as oxidizing agents and strong acids.[6]
-
Hygiene : Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.[2][9][6]
Spill and Emergency Procedures
-
Small Spills (<1 L) :
-
If you are trained, confine the spill using an inert absorbent material (e.g., Chemizorb®).[5][7]
-
Avoid breathing vapors.[5]
-
Collect the absorbed material into a suitable, tightly closed container for disposal as hazardous waste.[5]
-
Double bag the spill waste in clear plastic bags, label it, and take it to the next chemical waste pick-up.[5]
-
-
Emergency First Aid :
-
Eye Contact : Immediately rinse with plenty of water for several minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[7] Call an ophthalmologist immediately.[1][7]
-
Skin Contact : Immediately take off all contaminated clothing.[7] Rinse the affected skin with water or shower.[1][7] Consult a physician.[1][7]
-
Inhalation : Move the person to fresh air.[1][7] If breathing has stopped, provide artificial respiration.[6] Consult a physician.[1][7]
-
Ingestion : Immediately have the victim drink water (two glasses at most).[1][7] Consult a physician.[1][7]
-
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations.[1]
-
Waste Collection : Collect waste from residues and contaminated materials in their original or other suitable, labeled containers.[1] Do not mix with other waste.[1]
-
Container Disposal : Uncleaned containers should be handled in the same manner as the product itself.[1]
-
Disposal Method : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[9]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. angenechemical.com [angenechemical.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. nj.gov [nj.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 9. Page loading... [guidechem.com]
- 10. trc-corp.com [trc-corp.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
